PSI-7410
Description
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Propriétés
Formule moléculaire |
C10H15FN2O11P2 |
|---|---|
Poids moléculaire |
420.18 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN2O11P2/c1-10(11)7(15)5(4-22-26(20,21)24-25(17,18)19)23-8(10)13-3-2-6(14)12-9(13)16/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |
Clé InChI |
VPPLCOBQDZAMRD-VPCXQMTMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Biological Significance of PSI-7410
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, metabolic activation, and biological activity of PSI-7410, a key intermediate in the bioactivation of the direct-acting antiviral agent sofosbuvir (B1194449).
Chemical Structure of this compound
The core structure consists of a uridine (B1682114) nucleoside modified at the 2' position of the ribose sugar with both a fluorine atom and a methyl group. This modification is crucial for its function as a chain terminator of viral RNA synthesis. The diphosphate (B83284) group is attached to the 5' position of the ribose.
Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir is a prodrug that requires intracellular metabolism to be converted into its pharmacologically active form, PSI-7409. This multi-step process primarily occurs in hepatocytes, the target cells for HCV infection.
The metabolic activation cascade is as follows:
-
Initial Hydrolysis: Sofosbuvir is first hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1) to form an intermediate metabolite.
-
Phosphoramidate (B1195095) Cleavage: The phosphoramidate bond is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate metabolite, PSI-7411.
-
First Phosphorylation: Uridine monophosphate-cytidine monophosphate (UMP-CMP) kinase phosphorylates PSI-7411 to form the diphosphate metabolite, This compound .
-
Second Phosphorylation: Finally, nucleoside diphosphate (NDP) kinase phosphorylates this compound to produce the active triphosphate metabolite, PSI-7409 (GS-461203).
This active triphosphate, PSI-7409, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thus inhibiting viral replication.[1][2]
Quantitative Analysis of Biological Activity
The antiviral activity of the final active metabolite, PSI-7409, has been quantified against various HCV genotypes. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and pan-genotypic inhibition of the HCV NS5B polymerase.
| HCV Genotype | NS5B Polymerase Target | IC50 (μM) |
| 1b | Con1 | 1.6 |
| 2a | JFH1 | 2.8 |
| 3a | - | 0.7 |
| 4a | - | 2.6 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
The determination of the inhibitory activity of PSI-7409 against HCV NS5B polymerase is a critical assay in the evaluation of sofosbuvir's efficacy. Below is a detailed methodology for a typical in vitro NS5B polymerase inhibition assay.
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., PSI-7409) against recombinant HCV NS5B polymerase from various genotypes.
Materials:
-
Recombinant HCV NS5BΔ21 polymerases (from desired genotypes, e.g., 1b, 2a, 3a, 4a)
-
HCV IRES (Internal Ribosome Entry Site) template RNA
-
[α-³²P]UTP (radiolabeled uridine triphosphate)
-
Unlabeled ATP, CTP, GTP, and UTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 0.5 mM EDTA
-
Test compound (PSI-7409) at various concentrations
-
Stop Solution: 50 mM EDTA
-
Phosphorimager and appropriate screens
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, HCV IRES template RNA, and a mix of unlabeled ATP, CTP, and GTP.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add increasing concentrations of the test compound (PSI-7409) to individual wells. Subsequently, add the recombinant NS5B polymerase to each well.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the [α-³²P]UTP and unlabeled UTP to each well.
-
Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 60 minutes) to allow for RNA synthesis.
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Quantification of RNA Synthesis: Spot the reaction products onto a filtermat, wash to remove unincorporated nucleotides, and allow to dry.
-
Data Acquisition: Expose the filtermat to a phosphor screen and quantify the amount of incorporated [α-³²P]UTP using a phosphorimager.
-
Data Analysis: The polymerase activity is determined by measuring the incorporation of the radiolabeled UTP. Plot the percentage of polymerase activity against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve using non-linear regression analysis.
This detailed protocol provides a robust framework for assessing the inhibitory potential of nucleotide analogs against the HCV NS5B polymerase, a critical step in the development of antiviral therapeutics.
References
- 1. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of PSI-7410: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of PSI-7410, the diphosphate (B83284) metabolite of the potent anti-hepatitis C virus (HCV) prodrug PSI-7851. This compound is a critical intermediate in the metabolic activation pathway that ultimately yields the active triphosphate inhibitor of the HCV NS5B polymerase. This document details the synthetic route to the nucleoside core, its phosphorylation to the monophosphate precursor, and the subsequent phosphorylation to yield this compound. Furthermore, purification methodologies and the metabolic signaling cascade are elucidated. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams.
Introduction
The treatment of chronic hepatitis C virus infection has been revolutionized by the advent of direct-acting antiviral agents (DAAs). Among these, nucleotide analogs that target the viral RNA-dependent RNA polymerase (NS5B) have proven to be highly effective. PSI-7851 is a phosphoramidate (B1195095) prodrug of 2′-deoxy-2′-α-fluoro-β-C-methyluridine-5′-monophosphate that demonstrates potent pan-genotypic anti-HCV activity.[1][2] Its clinical efficacy is dependent on its intracellular conversion to the active triphosphate form, PSI-7409. This metabolic activation is a multi-step process involving several key intermediates, including the diphosphate metabolite, this compound.[1][3][4] Understanding the synthesis and purification of this compound is crucial for researchers studying the metabolism and mechanism of action of this important class of antiviral agents.
Metabolic Activation Pathway of PSI-7851
PSI-7851 is metabolized within hepatocytes to its active triphosphate form through a sequential phosphorylation cascade. This compound is the penultimate intermediate in this pathway.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process that begins with the synthesis of the nucleoside core, followed by sequential phosphorylation reactions.
Synthesis of 2′-Deoxy-2′-α-fluoro-β-C-methyluridine (Precursor to PSI-7411)
The synthesis of the core nucleoside has been reported and involves the construction of the fluorinated, methylated ribofuranose ring followed by glycosylation with a protected uracil (B121893) base. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of PSI-7411 (Monophosphate)
The synthesis of the monophosphate precursor, PSI-7411, is a critical step. While it is produced metabolically, a chemical synthesis is required for in vitro studies and as a starting material for this compound.
Materials:
-
2′-Deoxy-2′-α-fluoro-β-C-methyluridine
-
Phosphorus oxychloride (POCl₃)
-
Trimethyl phosphate (B84403)
-
Triethylamine
-
Anhydrous pyridine (B92270)
-
Water
-
Dowex 50WX8 (H⁺ form) resin
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
A solution of 2′-Deoxy-2′-α-fluoro-β-C-methyluridine in anhydrous pyridine and trimethyl phosphate is cooled to 0 °C under an inert atmosphere.
-
Phosphorus oxychloride is added dropwise to the cooled solution, and the reaction is stirred at 0 °C for 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is concentrated under reduced pressure.
-
The residue is redissolved in water and neutralized with triethylamine.
-
The solution is then passed through a column of Dowex 50WX8 (H⁺ form) resin.
-
The eluate containing PSI-7411 is collected and lyophilized.
-
Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Synthesis of this compound (Diphosphate)
The phosphorylation of the monophosphate to the diphosphate is a key transformation. This can be achieved using a carbonyldiimidazole-mediated coupling with inorganic phosphate.
Materials:
-
PSI-7411 (as triethylammonium (B8662869) salt)
-
1,1'-Carbonyldiimidazole (CDI)
-
Tributylammonium (B8510715) phosphate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Methanol
-
Diethyl ether
Procedure:
-
PSI-7411 (as the triethylammonium salt) is dissolved in anhydrous DMF.
-
1,1'-Carbonyldiimidazole is added, and the mixture is stirred at room temperature for 2-3 hours under an inert atmosphere.
-
A solution of tributylammonium phosphate in anhydrous DMF is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 16-24 hours.
-
The reaction is quenched by the addition of methanol.
-
The product is precipitated by the addition of diethyl ether.
-
The precipitate is collected by centrifugation, washed with diethyl ether, and dried under vacuum.
-
The crude this compound is purified by anion-exchange HPLC.
Purification of this compound
The purification of the highly polar this compound requires specialized chromatographic techniques. Anion-exchange and reversed-phase ion-pairing high-performance liquid chromatography are effective methods.
Table 1: HPLC Purification Parameters for this compound
| Parameter | Anion-Exchange HPLC | Reversed-Phase Ion-Pairing HPLC |
| Column | Strong anion exchange (e.g., quaternary ammonium) | C18 stationary phase |
| Mobile Phase A | 20 mM Ammonium bicarbonate, pH 8.5 | 100 mM Triethylammonium acetate (B1210297), pH 7.0 |
| Mobile Phase B | 1 M Ammonium bicarbonate, pH 8.5 | 100 mM Triethylammonium acetate in 50% Acetonitrile |
| Gradient | Linear gradient from 0% to 100% B over 30 minutes | Linear gradient from 0% to 50% B over 25 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 262 nm | UV at 262 nm |
Quantitative Data Summary
The following table summarizes typical yields and purity for the synthesis of this compound and its precursor.
Table 2: Synthesis Yield and Purity Data
| Compound | Synthesis Step | Typical Yield (%) | Purity (by HPLC, %) |
| PSI-7411 | Monophosphorylation | 60-70 | >95 |
| This compound | Diphosphorylation | 40-50 | >98 |
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound, a key metabolite of the anti-HCV prodrug PSI-7851. The experimental protocols for the synthesis of the monophosphate precursor and its subsequent conversion to the diphosphate have been outlined, along with effective HPLC-based purification methods. The provided diagrams illustrate the metabolic activation pathway and the synthetic workflow, offering a clear and concise reference for researchers in the field of antiviral drug development. The methodologies and data presented herein are intended to facilitate further research into the pharmacology and mechanism of action of this important class of nucleotide analogs.
References
The Genesis of a Cure: A Technical Guide to the Discovery and Origin of PSI-7410 and the Advent of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and origin of PSI-7410, a pivotal molecule in the development of the groundbreaking hepatitis C virus (HCV) therapeutic, sofosbuvir (B1194449). We will explore the scientific journey from the initial discovery of its parent nucleoside analog to the sophisticated prodrug strategies that culminated in a cure for a once-intractable disease. This document provides a comprehensive overview of the key compounds, their mechanisms of action, and the experimental methodologies that underpinned their development.
From a Cytidine (B196190) Analog to a Phosphoramidate (B1195095) Prodrug: The Discovery Pathway
The story of this compound is intrinsically linked to the development of sofosbuvir (formerly PSI-7977), a direct-acting antiviral that has revolutionized the treatment of chronic hepatitis C. The journey began with the discovery of a cytidine nucleoside analog, PSI-6130 , by Michael J. Sofia at Pharmasset in 2007.[1] PSI-6130 demonstrated potent and selective inhibition of the HCV NS5B polymerase, the viral RNA-dependent RNA polymerase essential for viral replication.
However, the development of nucleoside analogs as antiviral therapeutics is often hampered by the inefficient initial phosphorylation step required for their activation to the triphosphate form. To overcome this, a phosphoramidate prodrug strategy was employed. This led to the synthesis of PSI-7851 , a phosphoramidate prodrug of a uridine (B1682114) monophosphate analog. PSI-7851 is a mixture of two diastereomers: PSI-7976 and the more active diastereomer, PSI-7977 , which was later named sofosbuvir.
This compound emerges as a key intermediate in the intracellular metabolic activation of sofosbuvir. It is the diphosphate (B83284) form of the active uridine nucleoside analog. The prodrug, sofosbuvir, is designed to efficiently deliver the monophosphate form into hepatocytes, bypassing the problematic initial phosphorylation step. Once inside the liver cells, sofosbuvir is rapidly converted to its active triphosphate form, which then acts as a chain terminator for the HCV RNA polymerase.
Quantitative Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity and cytotoxicity of the key compounds in the developmental lineage of sofosbuvir.
| Compound | Target | Assay System | EC50 (µM) | Reference |
| PSI-6130 | HCV Genotype 1b | Replicon Assay | 0.51 | MedChemExpress |
| PSI-6130 | HCV Genotype 1a | Replicon Assay | 0.30 | MedChemExpress |
| PSI-7851 | HCV Genotype 1b | Replicon Assay | 0.075 | ASM Journals |
| PSI-7977 (Sofosbuvir) | HCV Genotype 1b | Replicon Assay | 0.092 | Selleck Chemicals |
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| PSI-6130 | Human MT4 cells | Luciferase Assay | > 98.4 | MedChemExpress |
| PSI-7977 (Sofosbuvir) | Huh-7, HepG2, BxPC3, CEM | MTS Assay | > 100 | Selleck Chemicals |
Pharmacokinetic Profile of Sofosbuvir and its Metabolites
The pharmacokinetic properties of sofosbuvir and its primary circulating metabolite, GS-331007, have been extensively studied.
| Parameter | Sofosbuvir | GS-331007 (inactive metabolite) | Reference |
| Absorption | Rapidly absorbed | International Journal of Pharmaceutical Sciences | |
| Tmax (post-dose) | 0.5 - 2 hours | International Journal of Pharmaceutical Sciences | |
| Distribution | |||
| Plasma Protein Binding | 61-65% | Minimally bound | International Journal of Pharmaceutical Sciences |
| Metabolism | Extensively in the liver to active triphosphate | International Journal of Pharmaceutical Sciences | |
| Elimination | |||
| Primary Route | Renal excretion (~80% of dose) | International Journal of Pharmaceutical Sciences | |
| Half-life (t1/2) | ~0.4 hours | ~27 hours | International Journal of Pharmaceutical Sciences |
Experimental Protocols
Diastereoselective Synthesis of Sofosbuvir (PSI-7977)
The synthesis of sofosbuvir is a complex, multi-step process that requires precise stereochemical control. While numerous synthetic routes have been developed, a general overview of a diastereoselective approach is as follows:
-
Preparation of the Ribofuranose Intermediate: The synthesis typically begins with a protected ribose derivative. A key step involves the introduction of the 2'-α-fluoro and 2'-β-methyl groups with the correct stereochemistry.
-
Glycosylation: The modified sugar is then coupled with a protected uracil (B121893) base to form the nucleoside core.
-
Phosphoramidate Coupling: The crucial phosphoramidate moiety is introduced at the 5'-hydroxyl position. This step is often diastereoselective, favoring the desired Sp-isomer (PSI-7977). The reaction typically involves reacting the protected nucleoside with a chiral phosphoramidate reagent in the presence of a suitable coupling agent.
-
Deprotection: Finally, the protecting groups on the sugar and the phosphoramidate are removed to yield sofosbuvir.
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay is a cell-based method used to quantify the inhibition of HCV RNA replication.
-
Cell Culture: Huh-7 cells, a human hepatoma cell line, are engineered to stably express a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins necessary for replication, along with a reporter gene, typically luciferase.
-
Compound Treatment: The HCV replicon cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., PSI-6130, PSI-7851).
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for HCV replication and the expression of the reporter gene.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The EC50 value, the concentration at which a 50% reduction in viral replication is observed, is then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: A suitable cell line (e.g., Huh-7, HepG2) is seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.
Visualizing the Core Mechanisms
Hepatitis C Virus (HCV) Replication Cycle
Caption: Overview of the Hepatitis C Virus (HCV) life cycle within a hepatocyte.
Metabolic Activation of Sofosbuvir and Inhibition of HCV NS5B Polymerase
Caption: Intracellular metabolic activation pathway of sofosbuvir to its active triphosphate form.
Experimental Workflow for Antiviral Compound Screening
Caption: A typical experimental workflow for screening and identifying potent antiviral compounds.
References
An In-Depth Technical Guide on the Solubility and Stability of PSI-7410 (Sofosbuvir)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of PSI-7410, a prodrug of a uridine (B1682114) nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, widely known as sofosbuvir (B1194449). Understanding these physicochemical properties is critical for the formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of this important antiviral agent.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] As a nucleotide analog prodrug, its structure and properties are tailored for oral administration and subsequent metabolic activation within hepatocytes.[3][4]
Solubility Profile
The solubility of this compound is a key determinant of its oral bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, indicating high solubility and low permeability.[5]
Aqueous and pH-Dependent Solubility
This compound exhibits pH-independent aqueous solubility over a physiologically relevant range.[5] This is advantageous for consistent absorption throughout the gastrointestinal tract.
| Parameter | Value | Conditions | Reference |
| Aqueous Solubility | ≥ 2 mg/mL | pH 2.0 - 7.7 at 37°C | [1] |
| Water Solubility | 0.824 mg/mL | Not specified | [3] |
| General Description | Slightly soluble in water | pH 1.2 - 7.7 | [2] |
Solubility in Organic Solvents
This compound demonstrates good solubility in various organic solvents, which is crucial information for manufacturing and formulation processes.
| Solvent | Solubility | Reference |
| Ethanol | Freely soluble | [2] |
| Methanol | Freely soluble | |
| Acetone | Freely soluble | [2] |
| 2-Propanol | Soluble | [2] |
| Heptane | Insoluble | [2] |
Stability Profile
The stability of this compound is essential for maintaining its potency and safety throughout its shelf life. Forced degradation studies have been conducted to identify its degradation pathways and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. However, it demonstrates stability under thermal, photolytic, and neutral pH conditions.[6][7][8]
| Stress Condition | Observation | Degradation Products (m/z) | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Degradation observed | DP I (m/z 488), DP with m/z 416.08 | [6][8][9] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | DP II (m/z 393.3), DPs with m/z 453.13 and 411.08 | [6][8][9] |
| Oxidative (e.g., 3% H₂O₂) | Degradation observed | DP III (m/z 393) | [6][8] |
| Thermal | Stable | No significant degradation | [6][7] |
| Photolytic | Stable | No significant degradation | [6][7] |
| Neutral Hydrolysis | Stable | No significant degradation | [6][7] |
DP = Degradation Product
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying solubility and stability studies. The following are generalized protocols based on standard pharmaceutical practices.
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of this compound.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate (B84403) buffer at various pH values, organic solvents).
-
The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Assay
This high-throughput assay is often used in early drug discovery to estimate solubility.
Methodology:
-
A stock solution of this compound is prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The solution is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.
-
The amount of precipitated compound is measured, often by nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.
Stability-Indicating HPLC Method for Forced Degradation Studies
This method is designed to separate the intact drug from its degradation products, allowing for the accurate quantification of stability.
Methodology:
-
Stress Sample Preparation:
-
Acidic: Dissolve this compound in a solution of 0.1 N HCl and heat (e.g., 60°C for 6 hours). Neutralize before analysis.[10]
-
Alkaline: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or heat. Neutralize before analysis.[6]
-
Oxidative: Treat a solution of this compound with 3% hydrogen peroxide.[6]
-
Thermal: Expose solid or a solution of this compound to elevated temperatures (e.g., 80°C).
-
Photolytic: Expose solid or a solution of this compound to UV and visible light in a photostability chamber.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][11]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection at the λmax of sofosbuvir (around 260 nm).[12]
-
-
Analysis: Inject the stressed samples into the HPLC system. The peak area of this compound and its degradation products are monitored to determine the extent of degradation. Mass spectrometry (LC-MS) can be coupled to identify the degradation products.[6]
Visualizations
Mechanism of Action of this compound (Sofosbuvir)
This compound is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication.[3][4][13][14]
Caption: Intracellular activation of this compound to inhibit HCV RNA polymerase.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for assessing the stability of this compound under stress.
References
- 1. allfordrugs.com [allfordrugs.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 14. The review of sofosbuvir_Chemicalbook [chemicalbook.com]
physical and chemical properties of PSI-7410
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7410 is a key intermediate in the metabolic activation of the highly successful direct-acting antiviral agent sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As the diphosphate (B83284) metabolite of the active uridine (B1682114) nucleotide analog, this compound plays a critical role in the intracellular phosphorylation cascade that ultimately yields the pharmacologically active triphosphate form. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Physical and Chemical Properties
Quantitative physicochemical data for this compound is not extensively available in public literature, a common characteristic for transient intracellular metabolites. The focus of most research has been on the parent prodrug (sofosbuvir) and the final active triphosphate metabolite (PSI-7409 or GS-461203). However, based on its structure and the available information on related compounds, the following properties can be summarized.
| Property | Data |
| IUPAC Name | (2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-hydroxy-4-methyl-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl diphosphate |
| Synonyms | Sofosbuvir diphosphate, GS-331007 diphosphate |
| Molecular Formula | C10H15FN2O14P3 |
| Molecular Weight | 487.14 g/mol |
| Appearance | Expected to be a solid. |
| Solubility | Expected to be soluble in aqueous solutions due to the presence of multiple phosphate (B84403) groups. |
| pKa | The phosphate groups would have multiple pKa values, contributing to the molecule's negative charge at physiological pH. Specific values are not reported. |
| Stability | As a phosphate ester, it may be susceptible to hydrolysis, particularly at non-neutral pH. |
Mechanism of Action: The Sofosbuvir Activation Pathway
This compound is not a direct inhibitor of the HCV NS5B polymerase. Instead, it is a crucial precursor to the active antiviral agent, PSI-7409 (sofosbuvir triphosphate). The metabolic activation of sofosbuvir to its active form is a multi-step intracellular process.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and characterization of isolated this compound are not commonly found in the literature. However, based on established methods for nucleoside diphosphates and the analysis of sofosbuvir metabolites, the following outlines the general procedures that would be employed.
Enzymatic Synthesis of this compound
A common method for preparing nucleoside diphosphates like this compound is through enzymatic phosphorylation of the corresponding monophosphate (PSI-7411).
Objective: To synthesize this compound from PSI-7411 using UMP-CMP kinase.
Materials:
-
PSI-7411 (substrate)
-
Recombinant human UMP-CMP kinase
-
ATP (phosphate donor)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Quenching solution (e.g., perchloric acid or EDTA)
Procedure:
-
A reaction mixture is prepared containing PSI-7411, an excess of ATP, and UMP-CMP kinase in the reaction buffer.
-
The reaction is incubated at a controlled temperature (typically 37°C).
-
Aliquots of the reaction mixture are taken at various time points.
-
The reaction in the aliquots is stopped by adding a quenching solution.
-
The formation of this compound is monitored by analytical techniques such as HPLC or LC-MS/MS.
-
Upon completion, the this compound can be purified from the reaction mixture using techniques like anion-exchange chromatography.
Characterization by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for the detection and quantification of this compound in biological matrices.
Objective: To identify and quantify this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reverse-phase column suitable for polar compounds (e.g., C18).
-
A triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Sample Preparation: Intracellular metabolites are extracted from cells (e.g., hepatocytes) using a suitable extraction solvent (e.g., methanol/water).
-
Chromatographic Separation: The extracted sample is injected into the HPLC/UHPLC system. A gradient elution is typically used with a mobile phase containing an ion-pairing agent to retain the highly polar phosphate-containing molecules on the reverse-phase column.
-
Mass Spectrometric Detection: The eluent from the chromatography is introduced into the mass spectrometer. For this compound, negative ion mode electrospray ionization (ESI) is typically used.
-
Quantification: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for this compound are monitored.
Characterization by NMR Spectroscopy
-
19F NMR: The fluorine atom at the 2' position of the ribose sugar would give a distinct signal in the 19F NMR spectrum. The chemical shift and coupling constants of this signal would provide information about the local chemical environment.
-
31P NMR: The three phosphorus atoms in the diphosphate group would give rise to signals in the 31P NMR spectrum. The chemical shifts and coupling patterns would confirm the presence and connectivity of the phosphate groups.
Conclusion
This compound is a pivotal, albeit transient, molecule in the therapeutic action of sofosbuvir. While detailed data on its isolated physical and chemical properties are scarce, its role in the metabolic activation pathway is well-established. The experimental methodologies outlined provide a framework for its synthesis and characterization, which are essential for a comprehensive understanding of the pharmacology of sofosbuvir and the development of future nucleotide-based antiviral therapies. Further research into the specific properties of this key metabolite could provide deeper insights into the intracellular kinetics and efficacy of this important class of drugs.
An In-depth Technical Guide to the Target Identification and Validation of PSI-7410
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target identification and validation of PSI-7410, a key intermediate in the metabolic activation of the highly successful anti-Hepatitis C virus (HCV) drug, sofosbuvir (B1194449). The focus is on the core biochemical interactions, experimental validation, and the methodologies employed to elucidate its mechanism of action.
Executive Summary
This compound is the diphosphate (B83284) metabolite of the uridine (B1682114) nucleotide analog prodrug, sofosbuvir (also known as PSI-7977). It is a crucial intermediate in the intracellular metabolic pathway that leads to the formation of the pharmacologically active triphosphate, PSI-7409. The primary molecular target of the active metabolite, PSI-7409, has been unequivocally identified as the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . PSI-7409 acts as a chain terminator of viral RNA replication, exhibiting potent and pan-genotypic activity. Pre-clinical and clinical studies have validated this target, demonstrating a high barrier to resistance and a favorable safety profile with minimal off-target effects on human polymerases.
Target Identification and Mechanism of Action
The identification of HCV NS5B polymerase as the target for the active metabolite of sofosbuvir was the culmination of extensive research into nucleoside and nucleotide analogs as antiviral agents. The core mechanism of action is elucidated through the metabolic activation of the parent prodrug to its triphosphate form, which then directly competes with natural nucleotides for incorporation into the nascent viral RNA strand.
Metabolic Activation Pathway
Sofosbuvir is a phosphoramidate (B1195095) prodrug designed for efficient delivery into hepatocytes. Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-7409. This compound is the diphosphate intermediate in this critical pathway.
Caption: Metabolic activation pathway of Sofosbuvir to its active triphosphate form, PSI-7409.
Interaction with HCV NS5B Polymerase
The active triphosphate, PSI-7409, mimics the natural uridine triphosphate (UTP). It is recognized by the HCV NS5B polymerase and incorporated into the growing viral RNA chain. The presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar of PSI-7409 sterically hinders the addition of the subsequent nucleotide, thereby causing premature termination of RNA chain elongation. This effectively halts viral replication.
Target Validation: Quantitative Data
The validation of HCV NS5B as the primary target of PSI-7409 and the assessment of its selectivity have been established through a series of in vitro enzymatic and cell-based assays.
In Vitro Inhibition of HCV NS5B Polymerase
The direct inhibitory activity of the active triphosphate, PSI-7409, against purified HCV NS5B polymerase from various genotypes has been quantified.
| Compound | HCV Genotype | IC50 (µM) |
| PSI-7409 | 1b | 1.6[1][2][3][4] |
| 2a | 2.8[1][2][3][4] | |
| 3a | 0.7[1][2][3][4] | |
| 4a | 2.6[1][2][3][4] |
Anti-HCV Activity in Replicon Cells
The efficacy of the parent prodrug, sofosbuvir (PSI-7977), in inhibiting HCV replication in cell-based replicon assays confirms the intracellular activation to the potent inhibitor.
| Compound | HCV Replicon Genotype | EC50 (µM) |
| Sofosbuvir (PSI-7977) | 1b | 0.094 |
| 1a | 0.033 | |
| 2a | 0.029 |
Selectivity Against Human Polymerases
To assess the potential for off-target effects, the inhibitory activity of PSI-7409 was tested against human DNA and RNA polymerases. The results demonstrate a high degree of selectivity for the viral polymerase.
| Compound | Human Polymerase | IC50 (µM) |
| PSI-7409 | DNA Polymerase α | 550[1][2][3][4] |
| DNA Polymerase β | >1000[1][3] | |
| DNA Polymerase γ | >1000[1][3] | |
| Mitochondrial RNA Polymerase (POLRMT) | Poor substrate, no significant inhibition at therapeutic concentrations[5] |
In Vitro Cytotoxicity
The cytotoxicity of sofosbuvir was evaluated in various cell lines to determine its therapeutic window.
| Compound | Cell Line | CC50 (µM) |
| Sofosbuvir (PSI-7977) | Huh-7 | >100 |
| HepG2 | >100 | |
| CEM | >100 | |
| MT-2 | >100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used in the target validation of this compound's active metabolite.
HCV NS5B Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Caption: Workflow for the HCV NS5B polymerase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing purified recombinant HCV NS5BΔ21 polymerase, a suitable RNA template (e.g., poly(A)), an oligo(U) primer, and a mix of ATP, CTP, GTP, and radiolabeled UTP in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2).
-
Compound Addition: Test compounds (e.g., PSI-7409) are serially diluted and added to the reaction wells.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at 30°C for a defined period (e.g., 60-120 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution containing EDTA.
-
Product Capture: The newly synthesized radiolabeled RNA is captured on a filter plate (e.g., DEAE filtermat).
-
Washing: Unincorporated radiolabeled NTPs are removed by washing the filter plate.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by non-linear regression analysis.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of PSI-7410: A Technical Guide to its Screening and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7410, a key intermediate in the metabolic activation of the potent anti-Hepatitis C Virus (HCV) agent PSI-7851, represents a critical juncture in the intracellular cascade leading to viral inhibition. This technical guide provides an in-depth exploration of the biological activity screening of this compound and its associated compounds. We will delve into its mechanism of action as a crucial precursor to the active antiviral agent, summarize key quantitative data from relevant assays, and provide detailed experimental protocols for the methodologies cited.
Mechanism of Action: A Prodrug's Journey to Viral Suppression
This compound is the diphosphate (B83284) metabolite of the nucleoside analog β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). PSI-6206 itself exhibits no significant anti-HCV activity in cell-based assays because it is a poor substrate for intracellular kinases, meaning it is not efficiently converted to its monophosphate form. To overcome this limitation, a phosphoramidate (B1195095) prodrug, PSI-7851, was developed. PSI-7851 effectively delivers the monophosphate form (PSI-7411) into hepatocytes. This monophosphate is then sequentially phosphorylated to the diphosphate (this compound) and subsequently to the active triphosphate form, PSI-7409.[1]
The active triphosphate, PSI-7409, acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By mimicking the natural nucleotide, PSI-7409 is incorporated into the growing viral RNA chain, leading to chain termination and halting viral replication.[1] Sofosbuvir (PSI-7977) is a diastereoisomer of PSI-7851 and follows a similar activation pathway.[2][3][4]
Quantitative Biological Activity Data
The following tables summarize the key in vitro biological activity data for PSI-7851 and its active triphosphate form, PSI-7409. Direct quantitative data for the biological activity of the intermediate this compound is not extensively reported in the literature, as the focus is typically on the prodrug's efficacy and the active metabolite's inhibitory concentration.
Table 1: Anti-HCV Replicon Activity of PSI-7851 [1]
| Cell Line | Replicon Genotype | EC50 (µM) | EC90 (µM) |
| ET-lunet | 1b (Con1) | 0.075 ± 0.050 | 0.52 ± 0.25 |
| Clone A | 1b (Con1) | - | 0.45 ± 0.19 |
Table 2: Inhibition of HCV NS5B Polymerase by PSI-7409 [1]
| NS5B Polymerase Genotype | IC50 (µM) |
| 1b | Comparable to other genotypes |
| 2a | Comparable to other genotypes |
| 3a | Comparable to other genotypes |
| 4a | Comparable to other genotypes |
Table 3: Cytotoxicity Profile of PSI-7851 [1]
| Assay | Cell Line(s) | Highest Concentration Tested (µM) | Result |
| Cytotoxicity | Various | 100 | No significant cytotoxicity observed |
| Mitochondrial Toxicity | Various | 100 | No significant mitochondrial toxicity observed |
| Bone Marrow Toxicity | Human bone marrow progenitors | 100 | No significant bone marrow toxicity observed |
Experimental Protocols
HCV Replicon Assay
This assay is a cell-based method to determine the antiviral activity of a compound against HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin-streptomycin, and G418 (to maintain replicon-containing cells).
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., PSI-7851).
-
Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay, targeting a specific region of the HCV genome (e.g., the 5' untranslated region).
-
Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase.
Methodology:
-
Enzyme and Template: Recombinant HCV NS5B polymerase from the desired genotype is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B polymerase, the RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and the test compound (e.g., PSI-7409) at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for RNA synthesis.
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. If a radiolabeled nucleotide is used, the reaction products are captured on a filter, and the radioactivity is measured using a scintillation counter. For non-radioactive methods, fluorescence or other detection methods are employed.
-
Data Analysis: The concentration of the compound that inhibits the NS5B polymerase activity by 50% (IC50) is determined by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assays
These assays are crucial to determine if the antiviral effect of a compound is due to specific inhibition of a viral target or general cellular toxicity.
Methodology (General):
-
Cell Culture: Various human cell lines (e.g., Huh-7, HepG2, MT-4) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a period that corresponds to the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using various methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is an indicator of metabolically active cells.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. A high CC50 value relative to the EC50 value (high selectivity index, SI = CC50/EC50) indicates that the compound has a specific antiviral effect with low cytotoxicity.
Visualizations
Caption: Metabolic activation pathway of the prodrug PSI-7851 to the active antiviral agent PSI-7409.
Caption: Experimental workflow for the HCV replicon assay.
Caption: Workflow for the HCV NS5B polymerase inhibition assay.
References
- 1. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSI 7410– CAS 1015073-44-5 to buy from Sigut Labs [sigutlabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Intracellular Journey of a Hepatitis C Inhibitor: A Technical Guide to the Pharmacokinetics of PSI-7410
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetics of PSI-7410, a critical intracellular metabolite of the direct-acting antiviral agent sofosbuvir (B1194449) (formerly PSI-7977). Understanding the formation and persistence of this diphosphate (B83284) nucleotide analogue is paramount for optimizing therapeutic strategies against the hepatitis C virus (HCV). This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the intricate metabolic activation pathway.
Quantitative Pharmacokinetic Data
The intracellular disposition of this compound is a key determinant of the antiviral activity of its parent prodrug. The following table summarizes the key pharmacokinetic parameters of this compound's precursor, PSI-7411, and the active triphosphate, PSI-7409, within primary human hepatocytes, providing critical context for the behavior of this compound.
| Metabolite | Parameter | Value (µM) | Time Point | Cell Type |
| PSI-7411 | Cmax | 25.0 ± 5.0 | 4 h | Primary Human Hepatocytes |
| PSI-7409 | Cmax | 15.1 ± 3.7 | 8 h | Primary Human Hepatocytes |
| PSI-7409 | Intracellular Half-life | > 24 h | - | Primary Human Hepatocytes |
Note: Data for this compound is often reported in the context of the formation of the active triphosphate, PSI-7409. The concentration of this compound is transient and serves as the direct substrate for the final phosphorylation step.
Experimental Protocols
The quantification of intracellular metabolites such as this compound requires sensitive and specific analytical methods. The following outlines a typical experimental protocol for the determination of intracellular nucleotide analogue concentrations.
Protocol: Intracellular Metabolite Quantification using LC-MS/MS
-
Cell Culture and Dosing:
-
Primary human hepatocytes or other relevant cell lines (e.g., Huh-7) are seeded in appropriate culture plates and allowed to adhere.
-
Cells are then treated with the parent prodrug (e.g., Sofosbuvir) at a specified concentration (e.g., 10 µM).
-
-
Sample Collection and Extraction:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Intracellular metabolites are extracted by adding a cold extraction solution (e.g., 70% methanol) and incubating at -20°C for 30 minutes.
-
The cell lysate is collected, and cell debris is removed by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.
-
-
Sample Analysis by LC-MS/MS:
-
The supernatant containing the intracellular metabolites is analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatography: Separation is typically achieved on a reverse-phase column with a gradient elution using mobile phases consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PSI-7411, this compound, and PSI-7409 are used for accurate quantification.
-
-
Data Analysis:
-
Standard curves are generated using known concentrations of the respective analyte standards.
-
The intracellular concentrations of the metabolites are calculated based on the standard curves and normalized to the cell number or protein concentration.
-
Metabolic Activation Pathway and Experimental Workflow
The conversion of the prodrug to its active triphosphate form is a multi-step enzymatic process that occurs within the host cell. The following diagrams illustrate this critical pathway and the general workflow for its investigation.
Caption: Intracellular metabolic activation of Sofosbuvir to PSI-7409.
PSI-7410: A Technical Overview of a Key Sofosbuvir Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PSI-7410, a crucial intermediate in the metabolic activation of the highly successful anti-Hepatitis C virus (HCV) drug, Sofosbuvir (also known as PSI-7977). Understanding the properties and formation of this compound is essential for researchers in the fields of antiviral drug development, pharmacology, and infectious diseases.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below, providing a clear reference for its fundamental chemical properties.
| Property | Value |
| Molecular Formula | C10H15FN2O11P2 |
| Molecular Weight | 420.18 g/mol |
| CAS Number | 1015073-44-5 |
Mechanism of Action and Signaling Pathway
This compound is not administered directly as a therapeutic agent but is a pivotal intracellular metabolite of the prodrug Sofosbuvir. Sofosbuvir, a phosphoramidate (B1195095) prodrug, is designed to efficiently deliver its active nucleoside monophosphate analog into hepatocytes, the primary site of HCV replication. Once inside the cell, Sofosbuvir undergoes a series of enzymatic transformations to ultimately yield the active triphosphate form, PSI-7409 (GS-461203), which is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3][4][5][6]
The metabolic activation cascade is a critical component of Sofosbuvir's mechanism of action. This pathway ensures that the active antiviral agent is generated at the site of infection, maximizing its efficacy while minimizing potential systemic toxicity. This compound exists as the diphosphate (B83284) intermediate in this multi-step enzymatic conversion.
The process begins with the hydrolysis of the carboxyl ester of Sofosbuvir (or its parent compound PSI-7851) by cellular esterases such as human cathepsin A (CatA) and carboxylesterase 1 (CES1).[3][4][5][6] This is followed by the removal of the amino acid moiety by histidine triad (B1167595) nucleotide-binding protein 1 (Hint1), which results in the formation of the monophosphate metabolite, PSI-7411.[3][4][5][6] Subsequently, PSI-7411 is phosphorylated by UMP-CMP kinase to form the diphosphate this compound.[3][4][6] The final and crucial step is the phosphorylation of this compound by a nucleoside diphosphate kinase to produce the active triphosphate metabolite, PSI-7409.[3][4][6] This active form, PSI-7409, acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby halting viral replication.[2]
The following diagram illustrates the metabolic activation pathway of Sofosbuvir.
Caption: Metabolic activation of the prodrug Sofosbuvir to its active triphosphate form.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key experiments related to the study of this compound and its parent compounds.
HCV NS5B Polymerase Inhibition Assay
This assay is fundamental to determining the inhibitory activity of compounds against the HCV RNA-dependent RNA polymerase.
Objective: To quantify the in vitro inhibition of HCV NS5B polymerase activity by a test compound.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., a heterologous RNA template or a sequence derived from the HCV genome)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM dithiothreitol.
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled CTP ([³³P]-CTP)
-
Test compound (e.g., PSI-7409) at various concentrations
-
Stop Solution: 100 mM EDTA
-
DE81 filter discs
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube, combine the reaction buffer, RNA template, and the test compound dilution.
-
Initiate the reaction by adding the purified HCV NS5B enzyme and the ribonucleoside triphosphate mix, including [³³P]-CTP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto DE81 filter discs.
-
Wash the filter discs to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity on the filter discs using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay in Cell Culture (HCV Replicon System)
This cell-based assay evaluates the ability of a compound to inhibit HCV replication within host cells.
Objective: To determine the EC₅₀ (50% effective concentration) of an antiviral compound against HCV replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene).
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).
-
Test compound at various concentrations.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for a cell viability assay (e.g., MTS or CellTiter-Glo).
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
To measure HCV replication, lyse the cells and measure the luciferase activity using a luminometer.
-
In a parallel plate, assess the cytotoxicity of the compound at the same concentrations using a cell viability assay to determine the CC₅₀ (50% cytotoxic concentration).
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to a no-compound control.
-
Determine the EC₅₀ value from the dose-response curve.
-
The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
The following diagram outlines a general workflow for screening antiviral compounds.
Caption: A generalized workflow for the discovery and development of antiviral drugs.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 3. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Cell-Based Assays for PSI-7410
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cell-based assays utilized in the evaluation of PSI-7410, a key intermediate in the metabolic activation of the hepatitis C virus (HCV) nucleotide analog inhibitor sofosbuvir (B1194449) (formerly PSI-7851). This document details the metabolic pathway, experimental protocols for core antiviral and cytotoxicity assays, and presents available quantitative data to inform researchers in the field of drug development.
Introduction: The Role of this compound in HCV Inhibition
This compound is the diphosphate (B83284) metabolite of the phosphoramidate (B1195095) prodrug sofosbuvir. For the drug to exert its antiviral effect, sofosbuvir must be intracellularly metabolized to its active triphosphate form, PSI-7409. This metabolic cascade is a critical determinant of the drug's efficacy. This compound is a key intermediate in this pathway, formed by the phosphorylation of the monophosphate metabolite, PSI-7411, by the cellular enzyme UMP-CMP kinase. Subsequently, this compound is phosphorylated by nucleoside diphosphate kinase to yield the active triphosphate, PSI-7409.[1] This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.
Metabolic Activation Pathway of Sofosbuvir
The conversion of the prodrug sofosbuvir to its active triphosphate form involves several enzymatic steps within the host cell. Understanding this pathway is essential for interpreting the results of cell-based assays.
Quantitative Antiviral and Cytotoxicity Data
| Compound | Cell Line | Assay Type | Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| PSI-7851 | ET-lunet cells | Subgenomic Replicon | 1b | 0.075 ± 0.050 | >50 | >667 |
| PSI-7851 | Clone A cells | Subgenomic Replicon | 1b | - (EC90 = 0.45 ± 0.19) | >50 | - |
| PSI-7851 | Htat replicon | Subgenomic Replicon | 1a | 0.43 ± 0.026 | >50 | >116 |
| PSI-7851 | JFH-1 replicon | Subgenomic Replicon | 2a | 0.28 ± 0.073 | >50 | >178 |
| PSI-6130 | Stable Replicon | Renilla Luciferase Reporter | 1b | 0.61 ± 0.26 | >100 | >164 |
Data for PSI-7851 from St. Laurent et al. (2011). Data for PSI-6130 from a 2008 study on HCV replicon resistance.
Experimental Protocols
HCV Subgenomic Replicon Assay
The HCV subgenomic replicon assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication. This system utilizes a human hepatoma cell line, typically Huh-7 or its derivatives, that has been engineered to support the autonomous replication of a modified HCV RNA genome (a replicon). These replicons lack the structural proteins of the virus, making them non-infectious, but contain the non-structural proteins (including the NS5B polymerase) necessary for RNA replication.
Workflow of a Luciferase-Based HCV Replicon Assay:
Detailed Methodology:
-
Cell Culture: Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Replicon Transfection: Cells are transfected with in vitro-transcribed HCV subgenomic replicon RNA containing a reporter gene (e.g., firefly or Renilla luciferase) via electroporation. Stable cell lines are then selected using an appropriate antibiotic, such as G418, if the replicon contains a resistance gene (e.g., neomycin phosphotransferase).
-
Assay Procedure:
-
Stable replicon-harboring cells are seeded into 96-well plates.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for 48 to 72 hours at 37°C.
-
-
Data Acquisition:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the antiviral compounds to the host cells, a cytotoxicity assay is performed in parallel with the replicon assay. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common colorimetric method for determining cell viability.
Detailed Methodology:
-
Cell Seeding: Huh-7 cells (or the same cell line used in the replicon assay) are seeded in 96-well plates at a similar density to the antiviral assay.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay (typically 48-72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.
Conclusion
The initial cell-based assays for this compound and its related compounds are crucial for determining their potential as antiviral agents. The HCV subgenomic replicon assay provides a robust and reliable method for quantifying the inhibition of viral replication, while cytotoxicity assays such as the MTT assay are essential for assessing the safety profile of these compounds. While specific antiviral data for this compound is limited in the public literature, the established protocols and the data from its parent prodrug, sofosbuvir, provide a strong framework for the continued investigation of this important class of HCV inhibitors. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of PSI-7410
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-7410, the active triphosphate metabolite of the groundbreaking antiviral drug sofosbuvir (B1194449) (PSI-7977), is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of the binding affinity and kinetics of this compound to its target, the HCV NS5B polymerase. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of HCV and the development of antiviral therapeutics.
Introduction
Hepatitis C virus infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] Sofosbuvir, a nucleotide analog prodrug, is a cornerstone of modern HCV therapy.[1] Upon administration, sofosbuvir is metabolized in hepatocytes to its active form, this compound (GS-461203), a uridine (B1682114) nucleotide analog triphosphate.[1] this compound acts as a chain terminator during viral RNA replication by targeting the highly conserved active site of the NS5B polymerase.[1] Understanding the precise binding affinity and kinetics of this interaction is crucial for elucidating its mechanism of action and for the development of next-generation inhibitors.
Mechanism of Action
This compound functions as a competitive inhibitor of the natural nucleotide substrate (UTP) for the HCV NS5B polymerase. After incorporation into the nascent viral RNA chain, the presence of a 2'-methyl group on the ribose sugar of this compound sterically hinders the addition of the next nucleotide, thereby causing premature chain termination and halting viral replication.[2]
Binding Affinity and Kinetics Data
Table 1: Inhibitory Potency (IC50) of this compound against HCV NS5B Polymerase
| HCV Genotype | NS5B Polymerase Target | IC50 (µM) | Reference |
| 1b | Recombinant NS5B | 0.12 | [3] |
| 2a (JFH-1) | Recombinant NS5B | Not specified, but potent | [1] |
| 3a | Recombinant NS5B | Not specified, but potent | [1] |
| 4a | Recombinant NS5B | Not specified, but potent | [1] |
Note: The potency of this compound is generally consistent across different HCV genotypes, highlighting its pan-genotypic activity.[1]
For context, isothermal titration calorimetry (ITC) has been used to determine the dissociation constant (Kd) for other non-nucleoside inhibitors of NS5B, with values in the sub-micromolar range (e.g., 0.14 µM), indicating strong binding.[4] It is expected that this compound exhibits a similarly strong binding affinity.
Experimental Protocols
The determination of binding affinity and kinetics of inhibitors like this compound for the HCV NS5B polymerase relies on robust in vitro assays. Below are detailed methodologies for two commonly employed experimental approaches.
NS5B Polymerase Inhibition Assay (Radiolabeled Nucleotide Incorporation)
This assay measures the enzymatic activity of NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand. The inhibitory effect of a compound is determined by the reduction in radiolabel incorporation.
Detailed Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format.[5] The standard reaction mixture includes recombinant HCV NS5B polymerase, a biotinylated oligo(rU)12 primer, and a poly(rA) template in a buffer containing Tris-HCl, MgCl2, EDTA, DTT, and a non-ionic detergent.[5]
-
Inhibitor Addition: Serially diluted this compound (or other test compounds) in DMSO is added to the reaction wells.
-
Pre-incubation: The enzyme, template/primer, and inhibitor are pre-incubated for a defined period (e.g., 20 minutes at room temperature) to allow for binding.[5]
-
Reaction Initiation: The polymerase reaction is initiated by the addition of a mixture of unlabeled NTPs and a radiolabeled nucleotide, such as [3H]UTP or [33P]UTP.[5][6]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 90 minutes) at a controlled temperature (e.g., room temperature or 37°C).[5][7]
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.[7]
-
Product Capture and Washing: The newly synthesized biotinylated RNA products are captured on streptavidin-coated beads or filters. Unincorporated radiolabeled nucleotides are removed by washing.[5]
-
Detection and Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter. The data is then analyzed to determine the IC50 value of the inhibitor.[5]
Fluorescence Quenching Assay
This biophysical assay directly measures the binding of a ligand to a protein by monitoring changes in the protein's intrinsic tryptophan fluorescence. When an inhibitor binds to the NS5B polymerase, it can cause a quenching (decrease) of this fluorescence, which can be used to determine the binding affinity (Kd).
Detailed Methodology:
-
Instrumentation: The assay is performed using a spectrofluorometer, typically in a 96-well UV-transparent microplate format.[8]
-
Reaction Setup: A solution of purified HCV NS5B polymerase is prepared in an appropriate buffer (e.g., Tris-HCl, KCl, MgCl2).[8]
-
Inhibitor Addition: The inhibitor, this compound, is serially diluted and added to the enzyme solution.[8]
-
Incubation: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.[8]
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the NS5B polymerase is measured by exciting the sample at approximately 280 nm and recording the emission spectrum from around 310 to 400 nm.[8]
-
Data Analysis: The degree of fluorescence quenching (the decrease in fluorescence intensity) is plotted against the concentration of the inhibitor. These data are then fitted to a binding isotherm equation to calculate the dissociation constant (Kd), which is a direct measure of binding affinity.[9][10]
Conclusion
This compound is a highly potent, pan-genotypic inhibitor of the HCV NS5B polymerase. Its mechanism of action as a chain terminator is well-established, and its inhibitory activity has been quantified through IC50 values in the sub-micromolar range. While specific on- and off-rates for its binding are not widely published, the available data from various in vitro assays consistently demonstrate a high-affinity interaction with its target enzyme. The detailed experimental protocols provided herein offer a foundation for the continued investigation of this compound and the discovery of novel NS5B polymerase inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of antiviral drug development.
References
- 1. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sofosbuvir inhibits the RNA dependent RNA polymerase activity of non-Structural protein 5 from Kyasanur forest disease virus | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PSI-7410 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7410 is a crucial intermediate metabolite of the direct-acting antiviral agent Sofosbuvir (also known as PSI-7977). Sofosbuvir is a prodrug that, upon entering a hepatocyte, undergoes metabolic activation to ultimately form the pharmacologically active uridine (B1682114) nucleotide analog triphosphate, GS-461203 (also known as PSI-7409). This active metabolite acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, effectively terminating viral RNA replication. This compound, the diphosphate (B83284) form, is a key step in the phosphorylation cascade that leads to the active triphosphate. Understanding the experimental protocols involving the metabolic pathway of Sofosbuvir is essential for the evaluation of its antiviral efficacy and cytotoxicity in cell culture models.
These application notes provide detailed protocols for assessing the anti-HCV activity and cytotoxicity of compounds within the Sofosbuvir metabolic pathway using in vitro cell culture systems. The human hepatoma cell lines Huh-7 and its derivatives (e.g., Huh-7.5, Lunet) are commonly used for these studies as they are highly permissive for HCV replication.[1][2][3][4][5]
Mechanism of Action and Metabolic Pathway
Sofosbuvir is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the nucleoside monophosphate into hepatocytes. Once inside the cell, it undergoes a series of enzymatic reactions to be converted into its active triphosphate form.
-
Ester Hydrolysis: The first step involves the hydrolysis of the carboxyl ester of Sofosbuvir by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[6]
-
Phosphoramidate Cleavage: Following ester hydrolysis, a nucleophilic attack leads to the removal of the phenol (B47542) group and the formation of an alaninyl phosphate (B84403) intermediate. This intermediate's amino acid moiety is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (Hint1) to yield the uridine monophosphate analog, PSI-7411.[6]
-
Phosphorylation to this compound: PSI-7411 is subsequently phosphorylated by UMP-CMP kinase to form the diphosphate metabolite, This compound .[6]
-
Final Phosphorylation: Finally, this compound is converted to the active triphosphate, PSI-7409 (GS-461203), by a nucleoside diphosphate kinase.[6]
-
Inhibition of HCV NS5B Polymerase: The active triphosphate, PSI-7409, mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thus halting viral replication.
The following diagram illustrates the intracellular metabolic activation of Sofosbuvir:
References
- 1. Persistent Replication of Hepatitis C Virus Replicons Expressing the β-Lactamase Reporter in Subpopulations of Highly Permissive Huh7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A subclone of HuH-7 with enhanced intracellular hepatitis C virus production and evasion of virus related-cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. huh7.com [huh7.com]
- 5. ENCBS227AAA – ENCODE [encodeproject.org]
- 6. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of PSI-7410 and its Metabolites in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7410 is an important intermediate in the metabolic activation of phosphoramidate (B1195095) prodrugs targeting the Hepatitis C Virus (HCV) NS5B polymerase. It is the diphosphate (B83284) metabolite of 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate. In the intracellular environment, this compound is the direct precursor to the pharmacologically active triphosphate, PSI-7409, which acts as a potent inhibitor of HCV RNA replication. These application notes provide detailed protocols for studying the antiviral activity and cytotoxicity of compounds related to this compound, and for characterizing their mechanism of action.
Mechanism of Action
This compound is part of a complex intracellular metabolic pathway. Phosphoramidate prodrugs like PSI-7851 (a mixture of diastereoisomers including PSI-7977, also known as Sofosbuvir) are designed to efficiently deliver the monophosphate form of the nucleoside analog (PSI-7411) into hepatocytes. Once inside the cell, PSI-7411 is sequentially phosphorylated. UMP-CMP kinase catalyzes the conversion of PSI-7411 to the diphosphate this compound. Subsequently, nucleoside diphosphate kinase phosphorylates this compound to the active triphosphate metabolite, PSI-7409.[1][2] PSI-7409 then acts as a chain terminator when incorporated into the nascent viral RNA by the HCV NS5B RNA-dependent RNA polymerase, thus halting viral replication.[3][4]
Signaling Pathway Diagram
Caption: Metabolic activation of phosphoramidate prodrugs to the active triphosphate form.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | NS5B Polymerase Construct | IC50 (µM) |
| 1b | Con1 | 1.6[5][6] |
| 2a | JFH1 | 2.8[5][6] |
| 3a | N/A | 0.7[5][6] |
| 4a | N/A | 2.6[5][6] |
Table 2: Selectivity of PSI-7409 against Human DNA Polymerases
| Human Polymerase | IC50 (µM) |
| DNA Polymerase α | 550[5][6] |
| DNA Polymerase β | >1000[5] |
| DNA Polymerase γ | >1000[5] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using HCV Replicon Assay
This protocol is designed to determine the 50% effective concentration (EC50) of a parent prodrug in a cell-based assay.
Caption: Workflow for determining antiviral activity using an HCV replicon assay.
-
HCV replicon-containing human hepatoma cells (e.g., Huh-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for stable replicon cell line maintenance)
-
Test compound (e.g., PSI-7851 or Sofosbuvir)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell Culture: Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Cell Seeding: Seed the replicon cells into 96-well plates at a density of 5,000-10,000 cells per well in medium without G418 and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in culture medium to the final desired concentrations.
-
Treatment: Add the diluted compounds to the cells. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration. Determine the EC50 value using a suitable curve-fitting software.
Protocol 2: In Vitro HCV NS5B Polymerase Inhibition Assay
This enzymatic assay determines the 50% inhibitory concentration (IC50) of the active triphosphate metabolite (PSI-7409).
-
Recombinant HCV NS5B polymerase
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-33P]UTP)
-
PSI-7409
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter
-
Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant NS5B polymerase, and the RNA template/primer.
-
Inhibitor Addition: Add serial dilutions of PSI-7409 to the wells.
-
Initiation: Start the reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding EDTA.
-
Quantification: Precipitate the synthesized RNA and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PSI-7409 concentration.
Protocol 3: Cytotoxicity Assay in Hepatocytes
This protocol assesses the 50% cytotoxic concentration (CC50) of the parent prodrug.
-
Primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2, Huh-7)
-
Cell culture medium appropriate for the chosen cell type
-
Test compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
-
Cell Seeding: Seed hepatocytes in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that corresponds to the antiviral assay (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/EC50.
Handling and Storage
This compound and its related metabolites, particularly the triphosphate form PSI-7409, may be unstable. It is recommended to store these compounds at -20°C or -80°C. For PSI-7409, using a stable salt form, such as the tetrasodium (B8768297) salt, is advisable for improved stability.[5] When preparing stock solutions, use appropriate solvents as recommended by the supplier and store them at low temperatures. Avoid repeated freeze-thaw cycles.
References
- 1. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PSI-7977 (Sofosbuvir) in Hepatitis C Virus (HCV) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PSI-7977, clinically known as Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential in vitro experiments.
Application Notes
Background
PSI-7977 (Sofosbuvir) is a direct-acting antiviral (DAA) medication that has revolutionized the treatment of chronic Hepatitis C.[1][2] Developed by Pharmasset and later acquired by Gilead Sciences, it was originally designated PSI-7977.[3] Sofosbuvir is a nucleotide analog prodrug that offers a highly effective, safe, and well-tolerated treatment option with a high barrier to resistance.[4][5] It is effective against all genotypes of HCV and is a key component of several combination therapies.[1][4]
Mechanism of Action
Sofosbuvir is a prodrug that is metabolized within hepatocytes to its active triphosphate form, GS-461203.[3][6][7] This active metabolite mimics the natural uridine (B1682114) nucleotide.[4] GS-461203 acts as a potent and specific inhibitor of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome.[6][7][8]
The active triphosphate, GS-461203, is incorporated into the nascent HCV RNA strand by the NS5B polymerase.[6] Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting viral replication.[6][7] A key advantage of Sofosbuvir is that the catalytic site of the NS5B polymerase is highly conserved across all HCV genotypes, which accounts for its pangenotypic activity.[3] Reduced susceptibility to sofosbuvir has been primarily associated with the S282T substitution in the NS5B protein.[6][9][10]
Data Presentation
Preclinical Data: In Vitro Efficacy
The in vitro antiviral activity of PSI-7977 has been evaluated in various HCV replicon systems. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values demonstrate its potent inhibition of viral replication across different genotypes.
| Genotype/Replicon | EC50 (µM) | EC90 (µM) | Reference |
| Genotype 1a (H77) | 0.016 - 0.048 | - | [11] |
| Genotype 1b (Con1) | 0.016 - 0.048 | 0.42 | [11] |
| Genotype 2a (JFH-1) | 0.016 - 0.048 | - | [11] |
| Genotype 2a (J6) | 0.0047 | - | [11] |
| Genotype 2b | 0.016 - 0.048 | - | [11] |
| Genotype 3a | 0.016 - 0.048 | - | [11] |
| Genotype 1b (S282T mutant) | - | 7.8 | [11] |
Clinical Data: Sustained Virologic Response (SVR)
Clinical trials have consistently demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12). The table below summarizes SVR12 rates from key clinical trials of Sofosbuvir-based regimens.
| Clinical Trial | HCV Genotype(s) | Treatment Regimen | Treatment Duration | SVR12 Rate | Reference |
| NEUTRINO | 1, 4, 5, 6 | Sofosbuvir + Peginterferon alfa + Ribavirin | 12 weeks | 90% | [4] |
| FISSION | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 67% | [12] |
| POSITRON | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 78% | [12] |
| FUSION | 2, 3 | Sofosbuvir + Ribavirin | 12 or 16 weeks | 73% (16 weeks) | [12] |
| ASTRAL-1 | 1, 2, 4, 5, 6 | Sofosbuvir/Velpatasvir | 12 weeks | 98% | [13] |
| ASTRAL-2 | 2 | Sofosbuvir/Velpatasvir | 12 weeks | 99% | [13] |
| ASTRAL-3 | 3 | Sofosbuvir/Velpatasvir | 12 weeks | 95% | [13] |
| Phase 3 (Asia) | 1, 2, 3, 6 | Sofosbuvir/Velpatasvir | 12 weeks | 97% | [14] |
Experimental Protocols
HCV Replicon Assay
This assay is fundamental for evaluating the in vitro antiviral activity of compounds like PSI-7977 against HCV replication.
Methodology
-
Cell Culture:
-
Maintain Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.[15]
-
-
Assay Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Prepare serial dilutions of PSI-7977 in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[15]
-
-
Quantification of HCV RNA Replication:
-
After incubation, lyse the cells and measure the activity of a reporter gene (e.g., luciferase) encoded by the replicon.[15] The luminescence signal is proportional to the level of HCV RNA replication.[15]
-
Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using real-time RT-PCR.[16]
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 and EC90 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cytotoxicity Assay (MTS Assay)
It is crucial to assess whether the antiviral effect of a compound is due to specific inhibition of viral replication or general cellular toxicity.
Methodology
-
Cell Seeding:
-
Compound Treatment:
-
After overnight incubation, treat the cells with the same serial dilutions of PSI-7977 used in the replicon assay.
-
-
Incubation:
-
Incubate the plate for the same duration as the replicon assay (e.g., 72 hours) at 37°C.[15]
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.
-
Quantitative Real-Time RT-PCR for HCV RNA
This protocol is used to quantify the amount of HCV RNA in cell culture supernatants or patient samples.
Methodology
-
RNA Extraction:
-
Extract total RNA from the sample (e.g., 140 µL of plasma or cell culture supernatant) using a commercial viral RNA extraction kit according to the manufacturer's instructions.[8]
-
-
Reverse Transcription and PCR:
-
Perform a one-step real-time RT-PCR using a commercially available kit.[8][18]
-
The reaction mixture typically includes primers and a probe targeting a conserved region of the HCV genome, such as the 5' untranslated region (5' UTR).[19]
-
A typical thermal cycling profile would be:
-
Reverse transcription: 50°C for 30 minutes.
-
Initial denaturation: 95°C for 15 minutes.
-
PCR cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection).
-
-
-
-
Quantification:
-
Generate a standard curve using serial dilutions of a quantified HCV RNA standard.[18]
-
Determine the HCV RNA concentration in the samples by comparing their quantification cycle (Cq) values to the standard curve.[18] The results are typically expressed in international units per milliliter (IU/mL).[20]
-
NS5B Polymerase Activity Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology
-
Reaction Setup:
-
Prepare a reaction mixture containing a reaction buffer (e.g., 20 mM HEPES, pH 7.3, 60 mM NaCl, 10 mM MgCl2, 7.5 mM dithiothreitol), a homopolymeric or heteropolymeric RNA template/primer, and recombinant HCV NS5B polymerase.[21]
-
-
Inhibitor Incubation:
-
Pre-incubate the NS5B enzyme with various concentrations of the active triphosphate form of Sofosbuvir (GS-461203) for 20-30 minutes at room temperature.[4]
-
-
Initiation of Polymerization:
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature.[21]
-
-
Termination and Product Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separate the radiolabeled RNA products from unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.
-
-
Data Analysis:
-
Quantify the amount of incorporated radiolabeled nucleotide.
-
Calculate the 50% inhibitory concentration (IC50) of the compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dna-technology.com [dna-technology.com]
- 9. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 14. Hepatitis C Virus RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dnaconda.riken.jp [dnaconda.riken.jp]
- 20. logan.testcatalog.org [logan.testcatalog.org]
- 21. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-7410 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7410 is a crucial intermediate metabolite in the activation of nucleotide analog prodrugs targeting the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B). As a phosphoramidate (B1195095) prodrug, compounds like PSI-7851 are metabolized intracellularly to their active triphosphate form, PSI-7409, which acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase. This compound, the monophosphate form, represents a key step in this bioactivation pathway. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel antiviral agents. This document provides detailed application notes and protocols for the use of this compound and related compounds in HTS assays for HCV drug discovery.
Mechanism of Action
This compound is part of a sophisticated intracellular metabolic pathway designed to deliver the active antiviral agent, a nucleoside triphosphate analog, to the site of viral replication. The prodrug, for instance PSI-7851, is designed to efficiently enter the cell, where it undergoes enzymatic conversion. The initial step involves the hydrolysis of a carboxyl ester by cellular enzymes such as human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). This is followed by the removal of an amino acid moiety by a histidine triad (B1167595) nucleotide-binding protein (HINT) to yield the monophosphate this compound. Subsequently, cellular kinases further phosphorylate this compound to the diphosphate (B83284) and then to the active triphosphate, PSI-7409. This active form, PSI-7409, mimics the natural nucleotide substrate of the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thereby halting viral replication. The NS5B polymerase is a prime target for antiviral therapy due to its essential role in the viral life cycle and the absence of a similar enzyme in human cells.[1][2][3]
Signaling Pathway and Metabolic Activation
The metabolic activation of a prodrug like PSI-7851 to the active triphosphate inhibitor PSI-7409 is a multi-step intracellular process. The following diagram illustrates this pathway, highlighting the role of this compound as a key intermediate.
Quantitative Data
| Compound | Target | HCV Genotype | Assay Type | IC50 (µM) | Reference |
| PSI-7409 | NS5B Polymerase | Genotype 1b (Con1) | Enzymatic | 1.6 | [4][5] |
| PSI-7409 | NS5B Polymerase | Genotype 2a (JFH1) | Enzymatic | 2.8 | [4][5] |
| PSI-7409 | NS5B Polymerase | Genotype 3a | Enzymatic | 0.7 | [4][5] |
| PSI-7409 | NS5B Polymerase | Genotype 4a | Enzymatic | 2.6 | [4][5] |
Experimental Protocols
High-Throughput Screening of HCV NS5B Polymerase Inhibitors using a Cell-Based Replicon Assay
This protocol describes a robust method for screening compound libraries for inhibitors of HCV replication using a stable cell line containing an HCV subgenomic replicon.
1. Materials and Reagents:
-
Cell Line: Huh-7 cell line stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Luciferase).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and G418 for selection.
-
Test Compounds: this compound or other compounds of interest dissolved in DMSO.
-
Positive Control: A known HCV NS5B inhibitor (e.g., Sofosbuvir).
-
Negative Control: DMSO vehicle.
-
Assay Plates: 96-well or 384-well clear-bottom, white-walled tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system.
-
Plate Reader: Luminometer capable of reading 96- or 384-well plates.
2. Experimental Workflow Diagram:
3. Detailed Protocol:
-
Cell Seeding:
-
Harvest HCV replicon cells from culture flasks during the logarithmic growth phase.
-
Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well assay plate (5,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound), positive control, and DMSO vehicle in culture medium.
-
Carefully remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.
-
Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 100 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate reader.
-
4. Data Analysis:
-
Normalization:
-
The data should be normalized to the controls. The average signal from the DMSO-treated wells represents 100% replication, and the background signal (or a high concentration of the positive control) represents 0% replication.
-
Percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the response by half.
-
Conclusion
This compound is a pivotal molecule in the development of potent anti-HCV therapeutics. The provided protocols for high-throughput screening of HCV NS5B inhibitors offer a robust framework for the identification and characterization of novel antiviral compounds. The cell-based replicon assay is particularly valuable as it assesses not only the direct inhibitory activity of a compound but also its ability to be taken up by cells and, in the case of prodrugs, to be metabolized to its active form. These methodologies are crucial for advancing the discovery of next-generation direct-acting antivirals for the treatment of Hepatitis C.
References
- 1. researchgate.net [researchgate.net]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral lectins from red and blue-green algae show potent in vitro and in vivo activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hepatitis C Virus Replicon Presents a Higher Barrier to Resistance to Nucleoside Analogs than to Nonnucleoside Polymerase or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of PSI-7410: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of PSI-7410, a key metabolite of the potent anti-hepatitis C virus (HCV) agent PSI-7851. This compound is the diphosphate (B83284) form of the nucleoside analog β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine, which ultimately gets converted to its active triphosphate form, PSI-7409, an inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. Proper preparation and storage of this compound stock solutions are critical for accurate and reproducible experimental results in virological and biochemical assays. This guide outlines the necessary chemical properties, solubility data, and step-by-step protocols for preparing and storing this compound solutions, ensuring their stability and efficacy for research applications.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅FN₂O₁₁P₂ | [1] |
| Molecular Weight | 420.18 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Mechanism of Action | Metabolite of PSI-7851, which is converted to the active triphosphate PSI-7409, an inhibitor of HCV NS5B polymerase.[1][2] | [1][2] |
N/A: Not available from the searched resources.
Solubility Data
| Solvent | Solubility | Remarks | Reference |
| Water | Soluble (estimated) | The related triphosphate, PSI-7409, is soluble in water at ≥ 100 mg/mL.[2] | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for nucleoside analogs and was used for the parent compound PSI-7851 in cell-based assays.[3] | [3] |
| Ethanol | Limited solubility (expected) | Generally, polar organic solvents may be used, but aqueous solutions or DMSO are preferred for high concentrations. | N/A |
It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol is recommended for applications where an aqueous solution is required, such as in enzymatic assays.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 420.18 g/mol x 1000 mg/g = 4.20 mg
-
Weigh the compound: Carefully weigh 4.20 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of nuclease-free water to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile filter.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Preparation of a 50 mM DMSO Stock Solution
This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays where the final DMSO concentration can be kept low (typically <0.5%).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution: Mass (mg) = 0.050 mol/L x 0.001 L x 420.18 g/mol x 1000 mg/g = 21.01 mg
-
Weigh the compound: Accurately weigh 21.01 mg of this compound and place it in a sterile tube.
-
Add solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the powder is fully dissolved.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots. Store at -20°C or -80°C, protected from light and moisture.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.
| Storage Condition | Powder | Stock Solution in Water | Stock Solution in DMSO |
| -20°C | Stable for years (refer to manufacturer's recommendation) | Up to 1 month[2] | Up to 1 month |
| -80°C | Long-term storage | Up to 6 months[2] | Up to 6 months |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller volumes is highly recommended to prevent degradation.
-
Protection from Light and Moisture: Store stock solutions in tightly sealed, light-protected containers.
-
Quality Control: For long-term studies, it is advisable to periodically check the purity and concentration of the stock solution.
Visualizations
Signaling Pathway of PSI-7851 Activation
The following diagram illustrates the metabolic activation of the prodrug PSI-7851 to the active antiviral agent PSI-7409, with this compound as a key intermediate.
Experimental Workflow for Stock Solution Preparation
This workflow diagram outlines the general steps for preparing a stock solution of this compound.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the quality and reliability of experimental outcomes. Researchers should always refer to the manufacturer's specific recommendations and safety data sheets for the most accurate and up-to-date information.
Disclaimer: This document is for informational purposes only and is intended for use by qualified scientific professionals. It is not a substitute for professional judgment and expertise. All laboratory work should be conducted in accordance with standard safety practices.
References
- 1. Pharmasset, Inc. Initiates Phase 1b Multiple Ascending Dose Clinical Trial of PSI-7851 in Chronic Hepatitis C Patients - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-7410 in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7410 is the key monophosphate metabolite of the direct-acting antiviral agent Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. Within the host cell, Sofosbuvir, a phosphoramidate (B1195095) prodrug, is rapidly metabolized to this compound, a uridine (B1682114) monophosphate analog. Subsequently, this compound is further phosphorylated by host cell kinases to its active triphosphate form, PSI-7409 (also known as GS-461203). This active metabolite serves as a potent inhibitor of the HCV Non-Structural Protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. The incorporation of the active triphosphate metabolite into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[1] Understanding the interaction between this compound's active form and the NS5B polymerase is critical for the development of novel antiviral therapies and for studying the mechanisms of viral resistance.
These application notes provide a comprehensive overview of the use of this compound and its metabolites in studying protein-protein and protein-RNA interactions, with a focus on the HCV NS5B polymerase. Detailed protocols for key experimental techniques are provided to facilitate research in this area.
Data Presentation: Quantitative Analysis of this compound Metabolite Interaction with HCV NS5B Polymerase
The inhibitory activity of this compound is realized through its active triphosphate form, PSI-7409. The following table summarizes the key quantitative data related to the interaction of this active metabolite with the HCV NS5B polymerase.
| Compound | Target Protein | Interaction Metric | Value | Reference |
| PSI-7409 (GS-461203) | HCV NS5B RNA-dependent RNA polymerase | Inhibitory Constant (Ki) | 0.42 µM | [2] |
| 2'-C-methyl-2'-F-UTP (active metabolite of sofosbuvir) | HCV NS5B RNA-dependent RNA polymerase | IC50 | 3.4 ± 1.1 µM | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the metabolic activation of Sofosbuvir to this compound and its subsequent conversion to the active triphosphate form, which then inhibits the HCV NS5B polymerase.
Caption: Metabolic activation of Sofosbuvir and inhibition of HCV NS5B polymerase.
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This enzymatic assay is designed to quantify the inhibitory activity of compounds like the active triphosphate form of this compound against the HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Radiolabeled ribonucleotide triphosphate (e.g., [α-³²P]UTP or [³H]UTP)
-
Unlabeled ribonucleotide triphosphates (ATP, CTP, GTP, UTP)
-
PSI-7409 (active triphosphate metabolite)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor)
-
Stop solution (e.g., 50 mM EDTA)
-
DE81 filter paper discs
-
Wash buffer (e.g., 0.5 M Na₂HPO₄)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA template, and primer.
-
Enzyme Addition: Add the purified HCV NS5B polymerase to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of PSI-7409 to the reaction tubes. Include a no-inhibitor control.
-
Initiation of Reaction: Start the reaction by adding a mix of unlabeled NTPs and the radiolabeled NTP.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection of RNA Synthesis:
-
Spot a portion of the reaction mixture onto a DE81 filter paper disc.
-
Wash the discs multiple times with the wash buffer to remove unincorporated nucleotides.
-
Wash once with water and then with ethanol.
-
Dry the discs completely.
-
-
Quantification: Place the dried discs in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PSI-7409 compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Electrophoretic Mobility Shift Assay (EMSA) for NS5B-RNA Interaction
EMSA is a technique used to study the binding of proteins to nucleic acids. This protocol can be adapted to investigate how PSI-7409 might affect the binding of HCV NS5B polymerase to its RNA template.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Labeled RNA probe (e.g., 5'-end labeled with a fluorescent dye or ³²P) corresponding to a known NS5B binding site.
-
PSI-7409
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-specific competitor DNA/RNA (e.g., poly(dI-dC))
-
Native polyacrylamide gel (e.g., 4-6%)
-
Running buffer (e.g., 0.5x TBE)
-
Loading dye (non-denaturing)
-
Detection system (e.g., phosphorimager or fluorescence scanner)
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, labeled RNA probe, and non-specific competitor.
-
Add the purified HCV NS5B polymerase.
-
In separate tubes, add varying concentrations of PSI-7409 to assess its effect on binding. Include a no-inhibitor control.
-
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes to allow for complex formation.
-
Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen.
-
For fluorescently labeled probes, scan the gel using an appropriate fluorescence imager.
-
-
Data Analysis: Analyze the gel image. A shift in the mobility of the labeled RNA probe indicates the formation of an NS5B-RNA complex. The intensity of the shifted band can be quantified to assess the effect of PSI-7409 on the binding interaction.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the HCV NS5B RdRp Inhibition Assay.
References
- 1. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PSI-7410 in Combination Therapy for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PSI-7410, the primary active metabolite of the antiviral drug sofosbuvir (B1194449), in combination with other direct-acting antiviral agents (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. Detailed protocols for key in vitro experiments are provided to guide researchers in the evaluation of these combination therapies.
Introduction
This compound is the pharmacologically active nucleoside analog triphosphate metabolite of the prodrug sofosbuvir (also known as PSI-7977 or GS-7977). Sofosbuvir is a cornerstone of modern HCV therapy, and its efficacy is realized through the action of this compound. As an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, this compound acts as a chain terminator, preventing viral RNA replication. Due to its critical role in the HCV life cycle, combination therapies involving sofosbuvir are the standard of care, targeting multiple viral proteins to achieve high rates of sustained virologic response (SVR) and overcome drug resistance.
This document focuses on the combination of this compound (via its parent compound sofosbuvir) with three major classes of DAAs:
-
NS5A Inhibitors: Ledipasvir, Velpatasvir (B611656), and Daclatasvir
-
A Guanosine (B1672433) Analog: Ribavirin (B1680618)
Mechanism of Action of Combination Therapies
The synergistic or additive effects of these combination therapies stem from their multi-pronged attack on the HCV replication cycle. This compound directly inhibits the viral polymerase, while its partner drugs disrupt other essential viral processes.
-
Sofosbuvir (Metabolized to this compound) + NS5A Inhibitors (Ledipasvir, Velpatasvir, Daclatasvir): this compound targets the NS5B polymerase, halting the synthesis of new viral RNA genomes. NS5A inhibitors, on the other hand, target the NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles. This dual blockade of replication and assembly leads to a potent antiviral effect.[1][2]
-
Sofosbuvir (Metabolized to this compound) + Ribavirin: Ribavirin is a guanosine analog with a multi-faceted mechanism of action against HCV. It is believed to induce lethal mutagenesis of the viral genome, inhibit the host inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme leading to depletion of GTP pools necessary for viral replication, and modulate the host immune response.[3][4] While not potently antiviral on its own, it enhances the efficacy of sofosbuvir, particularly in difficult-to-treat patient populations.[3]
Signaling Pathway of HCV Replication and Drug Targets
The following diagram illustrates the HCV replication cycle within a hepatocyte and the points of intervention for this compound and its combination partners.
Caption: HCV replication cycle and targets of direct-acting antivirals.
Quantitative Data from In Vitro and Clinical Studies
The efficacy of sofosbuvir-based combination therapies has been extensively evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of Sofosbuvir and Combination Partners against HCV Replicons
| Compound | Target | HCV Genotype | EC50 (nM) | Reference |
| Sofosbuvir | NS5B | 1b | 40 - 91 | [5] |
| 2a | 15 - 110 | [5] | ||
| 3a | 50 | [4] | ||
| 4a | 40 | [4] | ||
| Ledipasvir | NS5A | 1a | 0.018 | [6] |
| 1b | 0.004 | [6] | ||
| Velpatasvir | NS5A | 1-6 | Pan-genotypic | [7][8][9] |
| Daclatasvir | NS5A | 1a | 0.009 - 0.05 | [1][10] |
| 1b | 0.001 - 0.004 | [1][10] | ||
| 2a | 0.002 | [1] | ||
| 3a | 0.02 - 1.7 | [1] | ||
| Ribavirin | Multiple | 1-6 | Modest activity | [3][4] |
EC50 (50% effective concentration) values can vary depending on the specific replicon system and assay conditions used.
Table 2: Clinical Efficacy (Sustained Virologic Response at 12 weeks, SVR12) of Sofosbuvir-Based Combination Therapies
| Combination Regimen | HCV Genotype | Patient Population | SVR12 Rate (%) | Clinical Trial(s) |
| Sofosbuvir + Ledipasvir | 1 | Treatment-Naïve | 97-99 | ION-1, ION-3[11] |
| 1 | Treatment-Experienced | 94-100 | ION-2[11] | |
| 4 | Treatment-Naïve & Experienced | 95 | NIAID SYNERGY[12] | |
| Sofosbuvir + Velpatasvir | 1, 2, 4, 5, 6 | Treatment-Naïve & Experienced | 99 | ASTRAL-1[7][8] |
| 2 | Treatment-Naïve & Experienced | 99 | ASTRAL-2[7] | |
| 3 | Treatment-Naïve & Experienced | 95 | ASTRAL-3[7] | |
| Decompensated Cirrhosis | With Ribavirin | 94 | ASTRAL-4[7] | |
| Sofosbuvir + Daclatasvir | 1, 2, 3 | HIV Co-infected | 97 | ALLY-2[13] |
| 1 | Treatment-Naïve | 98 | Sulkowski et al. | |
| 2 | Treatment-Naïve | 92 | Sulkowski et al.[10] | |
| 3 | Treatment-Naïve | 89 | Sulkowski et al.[10] | |
| Sofosbuvir + Ribavirin | 2 | Treatment-Naïve | 97 | FISSION[4] |
| 3 | Treatment-Naïve | 56 | FISSION[4] | |
| 2, 3 | HIV Co-infected | 76-88 | PHOTON-1[14] |
SVR12 rates can vary based on treatment duration, presence of cirrhosis, and prior treatment history.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assessment using HCV Replicon Assay
This protocol describes a general procedure for determining the in vitro efficacy (EC50) of antiviral compounds against HCV using a stable subgenomic replicon system.
Workflow for HCV Replicon Assay
Caption: Workflow for determining antiviral activity using an HCV replicon assay.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds (e.g., sofosbuvir, ledipasvir) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and count the HCV replicon-containing Huh-7 cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Compound Addition: Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: In Vitro Synergy Testing using the Checkerboard Method
This protocol outlines the checkerboard assay to evaluate the interaction between two antiviral agents.
Workflow for Checkerboard Synergy Assay
References
- 1. Efficacy of 8-week daclatasvir-sofosbuvir regimen in chronic hepatitis C: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir-ledipasvir combination works for hepatitis C virus in the LONESTAR study | MDedge [mdedge.com]
- 7. Sofosbuvir/velpatasvir regimen promises an effective pan-genotypic hepatitis C virus cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir and velpatasvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daclatasvir-sofosbuvir combo scores in resistant hepatitis C | MDedge [mdedge.com]
- 11. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sofosbuvir/ledipasvir effective for relapsed hep C patients | MDedge [mdedge.com]
- 13. Daclatasvir–sofosbuvir combination therapy with or without ribavirin for hepatitis C virus infection: from the clinical trials to real life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sofosbuvir and Ribavirin for Hepatitis C in Patients with HIV-1 Coinfection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PSI-7410 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PSI-7410 in their experiments.
Troubleshooting Guide
Experimental variability with this compound can arise from several factors related to assay conditions and reagents. Below is a guide to common issues and their potential solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (High IC50) | Degradation of this compound: As a monophosphate nucleotide analog, this compound can be susceptible to degradation. | 1. Prepare fresh solutions of this compound for each experiment.2. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.3. Verify the purity of the compound using appropriate analytical methods (e.g., HPLC). |
| Suboptimal enzyme activity: The target enzyme, HCV NS5B polymerase, may not be functioning correctly. | 1. Confirm the activity of the NS5B enzyme using a known potent inhibitor as a positive control.2. Ensure optimal concentrations of all cofactors, such as MnCl2 and MgCl2, in the reaction buffer.3. Use a fresh batch of enzyme and store it according to the manufacturer's recommendations. | |
| Incorrect substrate concentration: The concentration of the natural substrate (e.g., UTP) can compete with this compound's active form. | 1. Maintain a consistent and appropriate concentration of the nucleotide triphosphate substrate across all experiments.2. Determine the Km of the substrate for the enzyme to ensure you are using a suitable concentration for competitive inhibition studies. | |
| High well-to-well variability | Inconsistent dispensing: Inaccurate pipetting of the compound, enzyme, or substrates. | 1. Use calibrated pipettes and proper pipetting techniques.2. For multi-well plate assays, consider using automated liquid handlers for improved precision. |
| Edge effects in plate-based assays: Evaporation or temperature gradients across the plate. | 1. Do not use the outer wells of the plate for experimental data.2. Ensure proper sealing of the plate and use a humidified incubator. | |
| Reagent precipitation: The compound or other reagents may be precipitating in the assay buffer. | 1. Visually inspect solutions for any signs of precipitation.2. Check the solubility of this compound in your specific assay buffer. Consider using a different buffer system if necessary. | |
| No inhibitory activity observed | Inactive compound: The provided this compound may be inactive. | 1. Verify the identity and purity of the compound from the supplier.2. Test a new batch or lot of this compound. |
| Absence of necessary metabolic activation: this compound is a monophosphate and needs to be converted to the active triphosphate form (PSI-7409) to inhibit NS5B polymerase. | 1. For cell-based assays, ensure the cell line has the necessary kinases for phosphorylation.2. For biochemical assays, the experimental setup must include the enzymes required for this conversion (e.g., nucleoside diphosphate (B83284) kinase) or use the triphosphate form directly if available. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the monophosphate metabolite of Sofosbuvir (PSI-7851), an inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B).[1][2] this compound is a uridine (B1682114) nucleotide analog that, once converted to its active triphosphate form (PSI-7409), acts as a chain terminator during HCV RNA replication by competing with the natural uridine triphosphate (UTP) for incorporation into the nascent RNA strand by the NS5B RNA-dependent RNA polymerase.
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to prepare small aliquots in a suitable solvent (e.g., DMSO or water) and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: My in vitro assay is not showing inhibition. What could be the reason?
A3: A lack of inhibition in a biochemical assay could be due to the absence of the necessary enzymes to convert this compound (monophosphate) to its active triphosphate form.[2] The NS5B polymerase is directly inhibited by the triphosphate analog. For in vitro polymerase assays, you may need to add nucleoside diphosphate kinase to your reaction mix or use the triphosphate version of the compound.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based HCV replicon systems. In this context, cellular kinases are expected to metabolize this compound to its active triphosphate form. However, the efficiency of this conversion can vary between different cell lines, which may contribute to experimental variability.
Q5: What are the key cofactors for an HCV NS5B polymerase assay?
A5: HCV NS5B polymerase activity is dependent on divalent metal ions. Typically, a combination of magnesium chloride (MgCl2) and manganese chloride (MnCl2) is included in the reaction buffer. The optimal concentrations of these cofactors should be determined empirically for your specific assay conditions.
Key Experimental Protocol: In Vitro HCV NS5B Polymerase Assay
This protocol outlines a basic method for assessing the inhibitory activity of this compound against HCV NS5B polymerase.
1. Reagents and Materials:
-
Recombinant HCV NS5B polymerase
-
This compound
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RNA template (e.g., a homopolymeric template like poly(A))
-
Primer (e.g., oligo(U))
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Radiolabeled UTP (e.g., [α-32P]UTP or [3H]UTP)
-
Unlabeled UTP
-
Nucleoside diphosphate kinase (if starting with this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM MnCl2, 1 mM DTT
-
Stop Solution: 50 mM EDTA in 96-well filter plates
-
Scintillation fluid
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, RNA template, and primer.
-
Add the HCV NS5B polymerase to initiate the reaction. If using this compound, also add nucleoside diphosphate kinase.
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Add a mixture of radiolabeled and unlabeled UTP to start the polymerization reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
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Transfer the reaction mixture to a filter plate to separate the unincorporated nucleotides from the newly synthesized RNA.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5 M phosphate (B84403) buffer).
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Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Metabolic activation pathway of Sofosbuvir to the active inhibitor of HCV NS5B.
Caption: Workflow for an in vitro HCV NS5B polymerase inhibition assay.
Caption: A logical flow for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Optimizing PSI-7410 Concentration for Assays
Welcome to the technical support center for PSI-7410. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a key metabolite in the activation pathway of the Hepatitis C Virus (HCV) inhibitor Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in antiviral activity?
A1: this compound is the diphosphate (B83284) form of a uridine (B1682114) nucleotide analog.[1][2] It is an intermediate metabolite in the intracellular conversion of the prodrug Sofosbuvir (also known as PSI-7977) into its active antiviral form, PSI-7409 (the triphosphate metabolite).[1][3] The active form, PSI-7409, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[4][5] this compound itself is not the active inhibitor but is a crucial precursor that is phosphorylated by nucleoside diphosphate kinase to become the active triphosphate PSI-7409.[1][2]
Q2: Why would I use this compound in my experiments instead of the active triphosphate form (PSI-7409)?
A2: While PSI-7409 is the active compound, using intermediate metabolites like this compound can be valuable for several research purposes. These include studying the kinetics and efficiency of the intracellular phosphorylation pathway, investigating the activity of nucleoside diphosphate kinases, and understanding potential bottlenecks in the metabolic activation of Sofosbuvir in different cell types.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a salt (e.g., sodium or triethylammonium (B8662869) salt) to improve stability.[6][7] For stock solutions, it is recommended to use anhydrous DMSO or aqueous buffers. Due to the presence of phosphate (B84403) groups, aqueous solubility should be higher than that of the parent nucleoside. It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, -80°C is recommended.
Q4: What is the relationship between Sofosbuvir (PSI-7977), this compound, and the active drug?
A4: Sofosbuvir is a phosphoramidate (B1195095) prodrug designed to efficiently enter hepatocytes (liver cells).[4][8] Once inside the cell, it undergoes a series of enzymatic reactions. The first step is the hydrolysis of a carboxyl ester, followed by the removal of an amino acid moiety to yield the monophosphate form (PSI-7411).[1] This is then phosphorylated by UMP-CMP kinase to the diphosphate this compound, which is finally phosphorylated by nucleoside diphosphate kinase to the active triphosphate PSI-7409.[1][2]
Metabolic Activation Pathway of Sofosbuvir
Caption: Intracellular metabolic pathway of Sofosbuvir to its active triphosphate form.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and related compounds in antiviral and cellular assays.
| Problem / Question | Possible Causes | Recommended Solutions |
| I am not observing the expected downstream antiviral activity after treating cells with this compound. | 1. Inefficient Kinase Activity: The cell line used may have low levels of nucleoside diphosphate kinase (NDPK), the enzyme responsible for converting this compound to the active PSI-7409. 2. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Assay Sensitivity: The reporter system (e.g., luciferase, qPCR) in your HCV replicon assay may not be sensitive enough to detect the resulting level of inhibition. | 1. Cell Line Selection: Use a cell line known to support efficient Sofosbuvir metabolism, such as Huh-7 or primary human hepatocytes. Consider quantifying NDPK expression or activity. 2. Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment. 3. Assay Controls: Ensure your positive control (e.g., Sofosbuvir or a known NS5B inhibitor) shows the expected activity. Verify the health and confluency of your cells. |
| How do I determine the optimal concentration of this compound to use? | The effective concentration will depend on the intracellular kinase activity and the specific research question. | Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) in your assay. Measure both the formation of the triphosphate metabolite (PSI-7409) via LC-MS/MS and the downstream antiviral effect (e.g., inhibition of HCV replication). |
| I am observing cytotoxicity in my assay. | 1. High Compound Concentration: At high concentrations, nucleotide analogs can interfere with cellular polymerases or other essential enzymes. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final assay volume may be too high. | 1. Determine CC50: Run a standard cytotoxicity assay (e.g., MTS, MTT, CellTiter-Glo) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50. 2. Control Solvent Concentration: Ensure the final concentration of DMSO or other solvents is consistent across all wells and is at a non-toxic level (typically ≤0.5%).[9] |
| My results are inconsistent between experiments. | 1. Cell Passage Number/Health: Cell characteristics, including enzyme expression, can change with high passage numbers. 2. Reagent Variability: Inconsistent quality or preparation of media, sera, or other reagents. 3. Protocol Adherence: Minor deviations in incubation times, cell seeding density, or compound addition can lead to variability. | 1. Standardize Cell Culture: Use cells within a defined low passage number range. Regularly check for mycoplasma contamination. 2. Quality Control: Use high-quality, tested reagents and maintain consistency between batches. 3. Strict Protocol: Follow a standardized, written protocol for all experiments. Use appropriate positive and negative controls in every plate.[10] |
Quantitative Data Summary
The inhibitory activity of the final active metabolite, PSI-7409, has been quantified against various HCV genotypes. This data is crucial for understanding the potency of the downstream product of this compound metabolism.
| Compound | Target | Assay Type | Value | Genotype Target | Reference |
| PSI-7409 | HCV NS5B Polymerase | Biochemical IC50 | 0.7 µM | Genotype 3a | [11] |
| PSI-7409 | HCV NS5B Polymerase | Biochemical IC50 | 1.6 µM | Genotype 1b | [11] |
| PSI-7409 | HCV NS5B Polymerase | Biochemical IC50 | 2.6 µM | Genotype 4a | [11] |
| PSI-7409 | HCV NS5B Polymerase | Biochemical IC50 | 2.8 µM | Genotype 2a | [11] |
| PSI-7409 | Human DNA Polymerase α | Biochemical IC50 | 550 µM | N/A | [11] |
| PSI-7409 | Human DNA Polymerase β/γ | Biochemical IC50 | >1000 µM | N/A | [12] |
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IC50 (50% Inhibitory Concentration): The concentration of the compound required to inhibit the target enzyme's activity by 50%.
-
The high IC50 values against human DNA polymerases indicate a high degree of selectivity for the viral polymerase.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity in an HCV Replicon Assay
This protocol outlines the steps to measure the effective concentration of a compound at inhibiting HCV RNA replication in a stable replicon cell line (e.g., Huh-7 containing a luciferase reporter replicon).
-
Cell Seeding: Plate HCV replicon cells in 96-well plates at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare dilutions of a positive control (e.g., Sofosbuvir) and a negative control (vehicle, e.g., 0.5% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
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Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol (e.g., using a Dual-Glo Luciferase Assay System). The reporter (e.g., Renilla or Firefly luciferase) signal is proportional to the level of HCV replication.
-
Data Analysis: Normalize the reporter signal to a cell viability readout or a housekeeping gene. Plot the normalized signal against the compound concentration and use a non-linear regression model to calculate the EC50 value (50% effective concentration).
Protocol 2: Cytotoxicity Assay (MTS-based)
This protocol is performed in parallel with the antiviral assay to assess the compound's effect on host cell viability.
-
Cell Seeding and Treatment: Follow steps 1-3 from the antiviral protocol above, using the same cell line without the replicon.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
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MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
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Data Analysis: Plot the absorbance against the compound concentration to determine the CC50 value (50% cytotoxic concentration). The Selectivity Index (SI) can then be calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PSI 7410– CAS 1015073-44-5 to buy from Sigut Labs [sigutlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: PSI-7410 Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of PSI-7410 in buffer solutions.
Disclaimer: this compound is an active metabolite of the prodrug Sofosbuvir (PSI-7977). Due to the limited availability of direct solubility and stability data for this compound, this guide leverages publicly available information for Sofosbuvir as a close structural analog. The recommendations provided should be considered as a starting point for experimental design, and empirical testing is highly recommended to determine the optimal conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended pH range for dissolving this compound?
A2: Based on data for Sofosbuvir, a pH range of 2.0 to 7.7 is a reasonable starting point for dissolving this compound. Sofosbuvir has shown solubility of ≥ 2 mg/mL across this pH range. However, it is crucial to consider the stability of the compound, as degradation has been observed under both acidic and alkaline conditions.
Q3: My this compound is not dissolving in my buffer. What can I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Adjust the pH: Systematically vary the pH of your buffer within the recommended range (pH 2.0 - 7.7) to identify the optimal pH for solubility.
-
Use a co-solvent: For initial stock solutions, consider using organic solvents such as DMSO (Dimethyl Sulfoxide) or Ethanol (B145695), in which the parent compound Sofosbuvir shows good solubility. Subsequent dilutions into your aqueous buffer should be done carefully to avoid precipitation.
-
Gentle heating and sonication: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution process. However, prolonged exposure to heat should be avoided to prevent degradation.
-
Prepare fresh solutions: Due to potential stability issues, it is always recommended to prepare solutions of this compound fresh before each experiment.
Q4: Is this compound stable in aqueous buffer solutions?
A4: The stability of this compound in aqueous buffers has not been extensively reported. However, studies on its parent drug, Sofosbuvir, indicate a susceptibility to degradation under certain conditions. Sofosbuvir has been shown to degrade in acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions, as well as under oxidative stress (3% H₂O₂). It was found to be relatively stable under neutral, thermal (50°C), and photolytic stress. Therefore, it is advisable to use freshly prepared solutions and avoid prolonged storage in acidic or basic buffers. For anything other than immediate use, storage at -20°C or -80°C is recommended.
Troubleshooting Guide
This section provides a structured approach to addressing common issues encountered when working with this compound in buffer solutions.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
-
Possible Cause: The concentration of the compound in the final aqueous buffer exceeds its solubility limit. The percentage of organic co-solvent from the stock solution may be too high, causing the compound to crash out.
-
Troubleshooting Steps:
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Decrease the final concentration: Try preparing a more dilute solution of this compound in the aqueous buffer.
-
Reduce the organic co-solvent percentage: When preparing the final solution, ensure the volume of the organic stock solution is minimal compared to the total volume of the aqueous buffer. A final concentration of DMSO or ethanol below 1% (v/v) is generally recommended for in vitro assays.
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Stepwise dilution: Instead of a single dilution step, try a serial dilution approach, gradually decreasing the concentration of the organic co-solvent.
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Issue 2: Inconsistent Experimental Results
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Possible Cause: Degradation of this compound in the buffer solution over the course of the experiment.
-
Troubleshooting Steps:
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Prepare solutions fresh: Always use freshly prepared solutions of this compound for each experiment.
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Maintain appropriate pH: Ensure the pH of your buffer is within a stable range (ideally close to neutral, e.g., pH 7.0-7.4) and monitor it throughout the experiment.
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Minimize exposure to light and elevated temperatures: Protect your solutions from light and store them on ice or at 4°C during the experiment if possible.
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Perform a stability check: If inconsistent results persist, consider performing a simple stability study by incubating this compound in your experimental buffer for the duration of your assay and analyzing for degradation using an appropriate analytical method like HPLC.
-
Quantitative Data Summary
The following table summarizes the solubility of Sofosbuvir (PSI-7977), the parent prodrug of this compound, in various solvents. This data can be used as a reference point for preparing stock solutions.
| Solvent | Solubility of Sofosbuvir (PSI-7977) |
| PBS (pH 7.2) | 0.2 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 25 mg/mL |
| DMF | 20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
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Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Calibrated analytical balance
-
Appropriate glassware and sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
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Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex the solution until the this compound is completely dissolved.
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Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Determination in Aqueous Buffers
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Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
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Materials:
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This compound stock solution in DMSO (e.g., 10 mg/mL)
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Aqueous buffer of interest (e.g., Phosphate buffer, pH 7.4)
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96-well microplate (clear bottom)
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Plate reader with turbidity or nephelometry measurement capabilities
-
Multichannel pipette
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of the aqueous buffer to each well.
-
Add a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous buffer plate.
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Mix the contents of the wells by gentle shaking for a defined period (e.g., 1-2 hours) at room temperature.
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Measure the turbidity or light scattering of each well using a plate reader.
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The kinetic solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Bioactivation pathway of Sofosbuvir (PSI-7977) to this compound.
Technical Support Center: PSI-7410 Degradation Issues and Prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential degradation issues related to the phosphoramidate (B1195095) prodrug PSI-7410 and outlines strategies for prevention and troubleshooting during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound degradation in an experimental setting?
A1: Based on the chemical structure of phosphoramidate nucleotide analogs, the primary degradation pathways are likely hydrolysis and enzymatic cleavage. Key factors that can induce degradation include:
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pH: Exposure to acidic or alkaline conditions can catalyze the hydrolysis of the phosphoramidate and ester moieties.
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Temperature: Elevated temperatures can accelerate the rate of hydrolytic and other degradation reactions.
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Enzymatic Activity: The presence of cellular enzymes, such as carboxypeptidases and phosphoramidases, can lead to the metabolic activation and potential degradation of the prodrug.[1]
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Oxidative Stress: While typically less common for this compound class compared to others, exposure to oxidizing agents could potentially lead to degradation.[2]
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Photostability: Prolonged exposure to light, particularly UV, may induce photodegradation.
Q2: How can I prevent the degradation of this compound during storage and handling?
A2: To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
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Storage Conditions: Store the compound in a cool, dry, and dark place. Refer to the manufacturer's instructions for the recommended storage temperature.
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pH Control: When preparing solutions, use buffers that maintain a neutral and stable pH. Avoid highly acidic or alkaline conditions.
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Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation. Aliquot solutions into single-use volumes.
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Use of Sterile, Nuclease-Free Reagents: When working with cell-based assays, use sterile and nuclease-free water and buffers to prevent enzymatic degradation from contaminants.
Q3: What are the signs of this compound degradation in my experimental results?
A3: Degradation of this compound may manifest in your experiments as:
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Reduced biological activity or potency of the compound.
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Inconsistent or non-reproducible experimental outcomes.
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Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
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Changes in the physical appearance of the compound or its solutions (e.g., color change, precipitation).
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to this compound degradation.
Issue 1: Inconsistent Results in Cell-Based Assays
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Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound before each experiment.
-
Assess Medium Stability: Investigate the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
Control for Enzymatic Degradation: If degradation is rapid, consider if enzymes in serum or secreted by the cells are responsible.
-
Issue 2: Appearance of Extra Peaks in HPLC Analysis
-
Possible Cause: Chemical degradation of this compound in solution.
-
Troubleshooting Steps:
-
Evaluate Solvent and pH: Ensure the solvent and pH of your mobile phase and sample diluent are compatible with this compound and will not induce degradation on the column.
-
Control Temperature: Use a temperature-controlled autosampler to prevent degradation of samples while they are waiting for injection.
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under controlled stress conditions (acid, base, heat, oxidation, light).[2][3] This will help in confirming if the extra peaks are related to this compound.
-
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of a drug substance.[2][3][4] Below is a general protocol for conducting such a study on a compound like this compound.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Phosphate buffer
-
HPLC system with UV or Mass Spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[5][6][7]
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
If using an MS detector, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products.
-
Data Presentation
The results of a forced degradation study can be summarized in a table to easily compare the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 25 (Room Temp) | Data | Data |
| 3% H₂O₂ | 24 | 25 (Room Temp) | Data | Data |
| Thermal | 24 | 70 | Data | Data |
| Photolytic | 24 | 25 (Room Temp) | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical metabolic activation and degradation pathway of this compound.
Caption: General workflow for conducting a forced degradation study.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to PSI-7410
Welcome to the technical support center for PSI-7410. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By inhibiting RNR, this compound depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of replication forks, cell cycle arrest in S-phase, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2]
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?
A2: The development of resistance to RNR inhibitors like this compound is a multifaceted issue. The most frequently observed mechanisms include:
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Upregulation of RNR Subunits: Increased expression of the RNR subunits, particularly the large subunit RRM1 and the small subunit RRM2, is a primary driver of resistance.[3][4][5] Overexpression of these subunits can effectively titrate out the inhibitor, restoring RNR activity.
-
Gene Amplification: Amplification of the genes encoding for RRM1 or RRM2 can lead to their sustained overexpression.[4]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the dNTP depletion caused by this compound.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
Q3: Are there established methods for developing a this compound-resistant cell line for our studies?
A3: Yes, a standard method for generating drug-resistant cell lines involves continuous exposure to stepwise increasing concentrations of the drug.[6][7] This process selects for cells that have acquired resistance mechanisms, allowing them to survive and proliferate under drug pressure. The resulting resistant cell line will exhibit a significantly higher half-maximal inhibitory concentration (IC50) compared to the parental cell line.[6]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Potential Cause: Upregulation of Ribonucleotide Reductase (RNR) subunits (RRM1 and/or RRM2).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for RRM1 and RRM2 Expression:
-
RNA Extraction: Isolate total RNA from both the parental (sensitive) and the suspected resistant cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for human RRM1 and RRM2, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in RRM1 and RRM2 mRNA expression in the resistant cells compared to the parental cells using the ΔΔCt method.
-
-
Western Blot Analysis for RRM1 and RRM2 Protein Levels:
-
Protein Extraction: Lyse cells from both parental and resistant lines to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for RRM1 and RRM2, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative protein expression levels.
-
Data Presentation:
Table 1: Example qRT-PCR and Western Blot Data for this compound Resistant Cells
| Cell Line | RRM1 mRNA Fold Change | RRM2 mRNA Fold Change | RRM1 Protein Fold Change | RRM2 Protein Fold Change |
| Parental | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound-R | >10 | >20 | >8 | >15 |
Issue 2: Overcoming this compound Resistance In Vitro
Potential Strategy: Combination therapy with an agent that targets a complementary pathway or a different component of the DNA damage response.
Signaling Pathway for Overcoming Resistance:
Caption: Combination therapy to overcome this compound resistance.
Experimental Protocol: Synergy Analysis of Combination Therapy
-
Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Data Presentation:
Table 2: Example Combination Index (CI) Values for this compound and a DNA Damaging Agent
| Cell Line | Drug Combination | IC50 this compound (µM) | IC50 Combo Agent (µM) | Combination Index (CI) at 50% Effect |
| Parental | This compound + Agent X | 0.5 | 1.2 | 0.6 |
| This compound-R | This compound + Agent X | 15.2 | 1.5 | 0.4 |
Note: These protocols and data are provided as examples. Researchers should optimize experimental conditions for their specific cell lines and reagents.
References
- 1. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RRM1 and RRM2 pharmacogenetics: association with phenotypes in HapMap cell lines and acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Refining PSI-7410 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PSI-7410 and its parent compound, PSI-7851 (Sofosbuvir).
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments involving this compound and its prodrug, PSI-7851.
| Problem | Potential Cause | Recommended Solution |
| Low or no anti-HCV activity of PSI-7851 in cell-based assays. | Inefficient metabolic activation to PSI-7409: The cell line used may have low expression or activity of the required activating enzymes (Cathepsin A, Carboxylesterase 1, HINT1, UMP-CMP kinase, Nucleoside Diphosphate (B83284) Kinase).[1][2][3] | - Use a different cell line known to have robust metabolic activity, such as primary human hepatocytes or Huh-7 cells. - Confirm the expression of key activating enzymes in your cell line via Western blot or qPCR. - As a positive control, test the activity of the pre-activated triphosphate form, PSI-7409, to confirm the assay system is working. |
| Compound degradation: PSI-7851 or its metabolites may be unstable under the experimental conditions. | - Ensure proper storage of stock solutions (typically at -20°C or -80°C). - Prepare fresh dilutions for each experiment. - Minimize the exposure of the compound to harsh conditions (e.g., extreme pH, prolonged high temperatures). | |
| Incorrect assay setup: Issues with the HCV replicon system, reporter assay, or viral titer can lead to misleading results. | - Validate the HCV replicon cell line for stable reporter expression and robust viral replication. - Include appropriate positive and negative controls in your assay (e.g., a known HCV inhibitor and a vehicle control). - Optimize the seeding density of cells and the concentration of the reporter substrate. | |
| High variability in experimental results between replicates. | Inconsistent cell health or density: Variations in cell viability or number can significantly impact the outcome of the assay. | - Ensure a single-cell suspension with high viability before seeding. - Use a consistent cell seeding density across all wells and plates. - Regularly check cells for any signs of stress or contamination. |
| Pipetting errors: Inaccurate dispensing of the compound, reagents, or cells can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variation. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate compounds and affect cell growth. | - Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Off-target effects: The compound may be interacting with other cellular targets, leading to toxicity.[4][5][6] | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). - Test for inhibition of human DNA and RNA polymerases to assess selectivity. PSI-7409 has been shown to be a weak inhibitor of human DNA polymerase α and does not significantly inhibit DNA polymerase β or γ at therapeutic concentrations.[7][8] |
| Mitochondrial toxicity: Some nucleoside analogs can interfere with mitochondrial function.[5][6] | - Evaluate mitochondrial toxicity using specific assays that measure mitochondrial membrane potential or oxygen consumption. PSI-7851 has been reported to have low mitochondrial toxicity.[5][6] | |
| Difficulty in achieving desired intracellular concentrations of the active triphosphate (PSI-7409). | Low cellular uptake of the prodrug: The cell membrane may be a barrier to the efficient entry of PSI-7851. | - Consider using cell lines with known high expression of transporters that may be involved in the uptake of nucleoside analogs. |
| Rapid efflux of the compound: The cells may be actively pumping the compound out. | - Investigate the involvement of efflux pumps (e.g., P-glycoprotein) by using specific inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and PSI-7851?
A1: this compound is the diphosphate metabolite of the phosphoramidate (B1195095) prodrug PSI-7851 (Sofosbuvir). In order to become active, PSI-7851 must be metabolized within the cell. This process involves several enzymatic steps, ultimately leading to the formation of the active triphosphate metabolite, PSI-7409. This compound is an intermediate in this activation pathway.[1][2][3]
Q2: What is the mechanism of action of the active form, PSI-7409?
A2: PSI-7409 acts as a chain terminator for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. After being incorporated into the growing viral RNA strand, it prevents further elongation, thus inhibiting viral replication.[4][5]
Q3: What is the recommended solvent and storage condition for PSI-7851?
A3: PSI-7851 is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the metabolic activation of PSI-7851 in my experiments?
A4: The intracellular concentrations of PSI-7851 and its metabolites (including this compound and PSI-7409) can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS). This allows for a direct assessment of the efficiency of the metabolic activation in your specific cell system.
Q5: Is PSI-7851 active against all HCV genotypes?
A5: Yes, PSI-7851 is considered a pan-genotypic inhibitor of HCV. Its active form, PSI-7409, has demonstrated comparable inhibitory activity against the NS5B polymerases from various HCV genotypes.[4][5][6][9][10]
Data Presentation
Table 1: In Vitro Anti-HCV Activity of PSI-7851 in Replicon Assays
| HCV Genotype | Cell Line | EC50 (µM) | EC90 (µM) | Reference |
| 1b | Clone A | 0.090 ± 0.048 | 0.65 ± 0.068 | [4] |
| 1b | ET-lunet | 0.075 ± 0.050 | 0.52 ± 0.25 | [4] |
| 1a | Htat | 0.43 ± 0.026 | 1.22 ± 0.86 | [4] |
| 2a | JFH-1 | 0.28 ± 0.073 | 1.36 ± 0.12 | [4] |
Table 2: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | IC50 (µM) | Reference |
| 1b (Con1) | 1.6 | [7][8] |
| 2a (JFH-1) | 2.8 | [7][8] |
| 3a | 0.7 | [7][8] |
| 4a | 2.6 | [7][8] |
Table 3: Cytotoxicity and Selectivity Profile
| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| PSI-7851 | Huh7, HepG2, BxPC-3, CEM | > 100 | > 1111 (for GT 1b) | [4][5][6] |
| PSI-7409 (Off-target activity) | Human DNA Polymerase α | 550 | - | [7][8] |
| Human DNA Polymerase β | > 1000 | - | [7][8] | |
| Human DNA Polymerase γ | > 1000 | - | [7][8] |
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication.
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., PSI-7851) in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the medium from the cells and add the diluted compound. Include wells with vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase signal of the compound-treated wells to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
NS5B Polymerase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl. Add a template/primer RNA, ribonucleotides (ATP, CTP, GTP, and UTP, with one being radiolabeled, e.g., [α-33P]UTP), and the test compound (e.g., PSI-7409) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Product Quantification: Precipitate the newly synthesized radiolabeled RNA and collect it on a filter plate. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSI-7851, a pronucleotide of beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, is a potent and pan-genotype inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmasset, Inc. Initiates Phase 1b Multiple Ascending Dose Clinical Trial of PSI-7851 in Chronic Hepatitis C Patients - BioSpace [biospace.com]
- 10. New HCV Nucleotide PSI-7851 [natap.org]
Technical Support Center: PSI-7410 Experiments
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "PSI-7410." The following technical support guide has been generated for a hypothetical antiviral agent, herein named this compound, presumed to be a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This guide is intended to serve as a representative framework for researchers and drug development professionals, addressing common experimental pitfalls in antiviral research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It is designed to be intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.
Q2: What is the proper way to store and handle this compound?
A2: this compound should be stored as a desiccated powder at -20°C. For experimental use, prepare a stock solution in 100% DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q3: What are the expected EC50 and CC50 values for this compound?
A3: In standard HCV genotype 1b replicon assays, the expected 50% effective concentration (EC50) is typically in the low nanomolar range. The 50% cytotoxic concentration (CC50) in Huh-7 cells is generally observed in the micromolar range, indicating a favorable selectivity index. Please refer to the table below for representative values.
Troubleshooting Guides
Antiviral Activity Assays (HCV Replicon System)
Q4: My EC50 values for this compound are significantly higher than expected.
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution.
-
Cell Health: The replicon-containing cells are unhealthy or have a low passage number, affecting their metabolic activity and drug uptake.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation time or cell seeding density.
-
Reagent Issues: Problems with the luciferase substrate or other detection reagents.
-
Viral Resistance: The replicon cell line may have developed resistance to this compound.
Recommended Solutions:
-
Compound Integrity: Use a fresh aliquot of this compound stock solution. Verify the concentration and purity of the compound.
-
Cell Culture Maintenance: Ensure proper cell culture techniques. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.
-
Assay Optimization: Re-optimize the cell seeding density and assay duration.
-
Reagent Quality Control: Use fresh luciferase assay reagents and ensure they are within their expiration date.
-
Resistance Testing: Sequence the NS5B region of the replicon to check for known resistance mutations.
Q5: I am observing high variability between replicate wells in my antiviral assay.
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of the assay plate.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound dilutions or assay reagents.
-
Edge Effects: Evaporation from the outer wells of the microplate during incubation.
-
Cell Clumping: Cells not being properly resuspended into a single-cell suspension before seeding.
Recommended Solutions:
-
Improve Seeding Technique: Ensure a homogenous cell suspension and careful pipetting. Consider using a multichannel pipette for cell seeding.
-
Pipetting Practice: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
-
Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells. Use plates with lids that minimize evaporation.
-
Proper Cell Suspension: Gently triturate the cell suspension before seeding to break up any clumps.
Cytotoxicity Assays
Q6: My CC50 value for this compound is lower than expected, indicating high toxicity.
Possible Causes:
-
DMSO Concentration: High final concentrations of DMSO in the culture medium can be toxic to cells.
-
Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound or its metabolites.
-
Assay Interference: The compound may interfere with the readout of the cytotoxicity assay (e.g., colorimetric or fluorometric detection).
-
Contamination: The this compound stock solution or cell culture may be contaminated.
Recommended Solutions:
-
Control DMSO Concentration: Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤0.5%).
-
Use Different Cell Lines: Test the cytotoxicity of this compound in multiple cell lines to assess for cell-type specific toxicity.
-
Assay Validation: Run appropriate controls to check for assay interference. For example, test the compound in a cell-free system with the assay reagents.
-
Check for Contamination: Filter-sterilize the compound stock solution and regularly check cell cultures for contamination.
Data Presentation
Table 1: Representative Potency and Cytotoxicity of this compound
| Parameter | HCV Genotype 1b Replicon | Huh-7 Cells | Selectivity Index (SI) |
| EC50 | 5.2 nM | N/A | >1900 |
| CC50 | N/A | >10 µM |
Table 2: Common Resistance Mutations to this compound
| NS5B Mutation | Fold-Change in EC50 |
| S282T | >50 |
| L159F | 5-10 |
| L320F | 5-10 |
Experimental Protocols
HCV Replicon Assay Protocol
-
Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium to achieve the desired final concentrations with a final DMSO concentration of 0.5%.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the serially diluted this compound. Include "cells only" (no compound) and "no cells" (medium only) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of HCV replication relative to the "cells only" control. Plot the percent inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay Protocol (MTT)
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add 100 µL of culture medium containing serially diluted this compound to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the "cells only" control. Plot the percent viability against the log of the compound concentration and determine the CC50 value.
Visualizations
Caption: Proposed mechanism of action for the hypothetical antiviral this compound.
Caption: General experimental workflow for antiviral drug screening.
Caption: Troubleshooting decision tree for high EC50 values.
Technical Support Center: PSI-7410 Off-Target Effects and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of PSI-7410, the active diphosphate (B83284) metabolite of the antiviral agent Sofosbuvir. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active diphosphate form of the prodrug Sofosbuvir (also known as PSI-7977).[1] Sofosbuvir is a direct-acting antiviral agent approved for the treatment of Hepatitis C virus (HCV) infection.[2] this compound functions as a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA replication.[2][3]
Q2: What are the primary off-target effects associated with this compound/Sofosbuvir?
A2: The principal off-target effects of Sofosbuvir and its active metabolite, this compound, are related to mitochondrial toxicity.[4][5] This can manifest as:
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Mitochondrial DNA (mtDNA) depletion: Inhibition of the human mitochondrial DNA polymerase γ (pol γ) can disrupt mtDNA replication.
-
Oxidative stress: Increased production of reactive oxygen species (ROS) can lead to cellular damage.
-
Disruption of mitochondrial membrane potential (ΔΨm): Alterations in the electrochemical gradient across the inner mitochondrial membrane can impair mitochondrial function.
-
Changes in mitochondrial biogenesis: The process of generating new mitochondria can be affected.
Q3: Are the off-target effects of this compound dose-dependent?
A3: Yes, studies on Sofosbuvir suggest that its cytotoxic effects can be dose-dependent. Some research indicates a hormetic effect, where low concentrations (e.g., 25-100 µM) may induce oxidative stress and decrease mitochondrial membrane potential, while higher concentrations (e.g., 400 µM) might have antioxidant and hepatoprotective properties in certain experimental models.
Q4: How can I mitigate mitochondrial toxicity induced by this compound in my experiments?
A4: Several strategies can be employed to mitigate the mitochondrial off-target effects of this compound:
-
Uridine (B1682114) Supplementation: The addition of uridine to the culture medium can help replenish nucleotide pools and has been shown to reduce the toxic side effects of other nucleoside analogs.[6]
-
Antioxidant Co-treatment: The use of antioxidants can counteract the increased reactive oxygen species (ROS) production. Commonly used antioxidants in this context include N-acetylcysteine (NAC), Vitamin C, Vitamin E, Silymarin, and Zinc.[7][8][9]
-
Dose and Duration Optimization: Use the lowest effective concentration of this compound and the shortest possible exposure time to minimize off-target effects while still achieving the desired on-target activity.
-
Cell Line Selection: Be aware that sensitivity to nucleoside analog-induced mitochondrial toxicity can vary between different cell lines.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in cell-based assays.
-
Possible Cause: Off-target mitochondrial toxicity leading to apoptosis or necrosis.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity Mechanism: Differentiate between apoptosis and necrosis using an Annexin V/Propidium Iodide (PI) assay. This will help to understand the pathway of cell death.
-
Assess Mitochondrial Health:
-
Measure mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Quantify intracellular ROS levels using a probe such as DCFDA/H2DCFDA. An increase in fluorescence indicates oxidative stress.
-
Determine the mitochondrial DNA (mtDNA) copy number relative to nuclear DNA (nDNA) using qPCR to assess for mtDNA depletion.
-
-
Implement Mitigation Strategies:
-
Co-treat with an antioxidant (e.g., N-acetylcysteine at 1-5 mM).
-
Supplement the culture medium with uridine (e.g., 50 µM).
-
-
Optimize Experimental Conditions:
-
Perform a dose-response and time-course experiment to find the optimal concentration and duration of this compound treatment.
-
-
Issue 2: Inconsistent or conflicting results between different cytotoxicity assays.
-
Possible Cause: Different assays measure distinct cellular processes that may be differentially affected by this compound. For example, an MTT assay measures metabolic activity (indicative of mitochondrial function), while a Lactate Dehydrogenase (LDH) assay measures plasma membrane integrity (indicative of necrosis).
-
Troubleshooting Steps:
-
Understand the Assay Principles: Be aware of what each assay is measuring. This compound-induced mitochondrial dysfunction might lead to a significant decrease in the MTT signal (reduced metabolic activity) with only a minor increase in the LDH signal (intact plasma membrane in early apoptosis).
-
Use a Multi-Parametric Approach: Employ a combination of assays to get a comprehensive picture of cellular health. For instance, combine a metabolic assay (MTT or resazurin) with a membrane integrity assay (LDH or trypan blue) and an apoptosis assay (Annexin V/PI or caspase activity).
-
Correlate with Mitochondrial Function Assays: Link the cytotoxicity data with direct measures of mitochondrial health (ΔΨm, ROS, mtDNA content) to confirm the involvement of off-target mitochondrial effects.
-
Quantitative Data Summary
The following table summarizes quantitative data related to Sofosbuvir's effects on mitochondrial function from various studies. Note that this compound is the active metabolite of Sofosbuvir.
| Parameter Measured | Cell/System Type | Sofosbuvir Concentration | Observed Effect |
| Oxidative Stress | Rat Hepatocytes | 25-100 µM | Increased Reactive Oxygen Species (ROS) formation. |
| Rat Hepatocytes | 400 µM | Antioxidant and hepatoprotective effects. | |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Hepatocytes | 25-100 µM | Decrease in mitochondrial membrane potential. |
| mtDNA Content | Yeast Models | Not specified | Reduced relative mtDNA content. |
| Human Peripheral Blood Mononuclear Cells (in HIV patients on ART) | Not applicable (clinical study) | No consistent correlation between mitochondrial toxicity and mtDNA depletion.[5] |
Key Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
FCCP or CCCP (positive control for depolarization)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 15-30 minutes).
-
Prepare a JC-1 staining solution (typically 1-5 µg/mL in pre-warmed cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh pre-warmed medium or PBS to the wells.
-
Measure the fluorescence intensity using a plate reader. Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~560/595 nm.
-
Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Materials:
-
DCFDA/H2DCFDA reagent
-
Cell culture medium (phenol red-free recommended)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
-
Pyocyanin or H₂O₂ (positive control for ROS induction)
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Prepare a working solution of DCFDA (typically 5-20 µM in serum-free medium or PBS).
-
Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh pre-warmed medium containing this compound at the desired concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).
-
Measure the fluorescence intensity at an excitation/emission of ~485/535 nm. Kinetic readings over time are recommended.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Protocol 3: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.
-
Materials:
-
Genomic DNA isolation kit
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or RNase P)
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and isolate total genomic DNA.
-
Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each sample.
-
Run the qPCR program on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for both the mitochondrial (Ct_mito) and nuclear (Ct_nuc) targets for each sample.
-
Calculate the difference in Ct values (ΔCt = Ct_nuc - Ct_mito).
-
The relative mtDNA copy number can be expressed as 2^ΔCt.
-
Compare the relative mtDNA copy number of treated samples to that of control samples.
-
Visualizations
Caption: this compound's potential off-target effects on mitochondrial function.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants benefits in hepatitis C infection in the new DAAs era | Annals of Hepatology [elsevier.es]
- 8. Oxidative Stress and Benefits of Antioxidant Agents in Acute and Chronic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant supplementation attenuates oxidative stress in chronic hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of PSI-7410 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-7410. The information provided aims to help users anticipate and address stability issues that may arise during experimental procedures.
Introduction to this compound Stability
This compound is a diastereomer of PSI-6130 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. As with many complex organic molecules, the stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to a loss of activity and the formation of impurities that may interfere with assays.
This guide will cover the key factors affecting the stability of this compound, provide protocols for assessing its stability, and offer troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of nucleoside analogs like this compound is primarily influenced by pH, temperature, and light exposure. More specifically:
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the molecule. For similar nucleoside analogs, degradation is often observed under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at room temperature or higher is generally not recommended.
-
Oxidizing Agents: The presence of oxidizing agents may also lead to the degradation of the compound.
-
Light: While some nucleoside analogs are stable under normal laboratory lighting, prolonged exposure to UV light should be avoided as a general precaution.
Q2: How can I determine if my this compound solution has degraded?
A2: Degradation can be monitored by using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram is indicative of degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: While specific stability data for this compound is not extensively published, based on the information for the related compound PSI-6130, stock solutions should be stored at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 2-8°C is advisable. It is recommended to prepare fresh working solutions for each experiment to minimize the risk of degradation.
Q4: Are there known degradation products of this compound?
A4: Specific degradation products of this compound have not been detailed in the available literature. However, based on studies of the structurally similar compound sofosbuvir, potential degradation pathways include hydrolysis of the phosphoramidate (B1195095) group under acidic and basic conditions, as well as oxidation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in the assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Verify the stability of the compound under your specific assay conditions using a stability-indicating HPLC method. |
| Inconsistent results between experiments. | Inconsistent storage or handling of this compound solutions. | Standardize your protocol for solution preparation, storage, and handling. Ensure all users are following the same procedures. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. |
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent or buffer. | Verify the solubility of this compound in your experimental medium. Consider using a co-solvent like DMSO for stock solutions, with final concentrations in aqueous buffers that do not exceed the compound's solubility. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating RP-HPLC method. The specific conditions may need to be optimized for your particular instrumentation and experimental setup.
Objective: To separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a working concentration with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution and analyze the chromatogram for the retention time and peak purity of this compound.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to generate potential degradation products and assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period. Dissolve the sample in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light for a defined period.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed standard solution.
Data Presentation:
Table 1: Summary of Forced Degradation Conditions for a Similar Nucleoside Analog (Sofosbuvir)
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23%[2] |
| Base Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50%[2] |
| Oxidation | 3% H₂O₂ | 7 days | Room Temp | 19.02%[2] |
| Thermal | - | 21 days | 50°C | No degradation[2] |
| Photolytic | Sunlight | 21 days | Ambient | No degradation[2] |
This table is provided as an example based on data for a structurally related compound and should be used as a starting point for designing forced degradation studies for this compound.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
troubleshooting inconsistent results with PSI-7410
Welcome to the technical support center for PSI-7410. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is the diphosphate (B83284) metabolite of the prodrug PSI-7851, also known as sofosbuvir (B1194449). It is an intermediate in the intracellular metabolic pathway that ultimately forms the active antiviral agent, PSI-7409 (the triphosphate form). The primary target of the active form is the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), which is an RNA-dependent RNA polymerase essential for viral replication.
Q2: How does this compound exert its antiviral effect?
This compound itself is not the active inhibitor. It is a necessary intermediate that is further phosphorylated to the active triphosphate, PSI-7409. This active metabolite mimics the natural substrate of the HCV NS5B polymerase. When incorporated into the growing viral RNA chain, it leads to chain termination, thus halting viral replication.
Q3: I am seeing high variability in my EC50 values for PSI-7851 (sofosbuvir). What are the common causes?
Inconsistent EC50 values in HCV replicon assays can stem from several factors. These can be broadly categorized into issues with the compound, cell culture conditions, and assay methodology. A detailed troubleshooting guide is provided below to address these potential issues systematically.
Q4: What is the primary mechanism of resistance to sofosbuvir and its metabolites in cell culture?
The main resistance-associated substitution (RAS) for sofosbuvir is the S282T mutation in the NS5B polymerase.[1][2][3] This mutation has been shown to confer a reduction in susceptibility to sofosbuvir.[2] However, the S282T mutation often leads to a significant reduction in the replication capacity of the virus.[1][2]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected EC50 values or loss of activity
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of PSI-7851 (sofosbuvir) from powder. Avoid repeated freeze-thaw cycles. While specific stability data for this compound in solution is not readily available, it is best practice to prepare it fresh or store at -80°C in small aliquots for short periods. |
| Improper Storage | Store PSI-7851 powder at the recommended temperature, typically -20°C. Protect from light and moisture. |
| Incorrect Concentration | Verify the calculations for your stock solution and serial dilutions. Use a calibrated pipette. |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at the correct density at the time of treatment. High cell passage numbers can lead to altered metabolism and drug sensitivity. |
| Contamination | Regularly test for mycoplasma and other microbial contaminants, as they can significantly alter experimental results. |
Issue 2: High well-to-well or day-to-day variability
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Drug Addition | Ensure consistent timing and technique when adding the compound to the assay plates. |
| Assay Reagent Variability | Use fresh and properly stored assay reagents (e.g., luciferase substrate). Allow reagents to equilibrate to room temperature before use. |
| Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
Issue 3: Gradual loss of compound efficacy over time
| Possible Cause | Recommended Action |
| Emergence of Resistance | The S282T mutation in NS5B is the primary resistance-associated substitution for sofosbuvir.[1][2][3] If you are passaging replicon cells with the compound, consider sequencing the NS5B region to check for this mutation. |
| Selection of Pre-existing Resistant Variants | The starting cell population may contain a small subpopulation of resistant cells that are selected for over time. |
Experimental Protocols
HCV Replicon Assay for PSI-7851 (Sofosbuvir) Efficacy
This protocol is a general guideline for determining the EC50 of PSI-7851 in a stable HCV replicon cell line.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 based)
-
Complete cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids, G418 for selection)
-
PSI-7851 (sofosbuvir)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent HCV replicon cells.
-
Dilute the cells in complete medium without G418 to a final concentration of 5,000 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of PSI-7851 in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of PSI-7851. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Visualizations
Metabolic Activation of PSI-7851 (Sofosbuvir)
Caption: Intracellular metabolic pathway of the prodrug PSI-7851 to its active triphosphate form.
Mechanism of Action of Active PSI-7409
References
Technical Support Center: PSI-7410 Quality Control and Purity Assessment
Welcome to the technical support center for PSI-7410. This resource is designed for researchers, scientists, and drug development professionals to assist with the quality control and purity assessment of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
A1: this compound is the primary active metabolite of the antiviral drug PSI-7851 (Sofosbuvir), an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2][3] As the active form of the drug, ensuring the purity and quality of this compound is critical for the safety, efficacy, and stability of the final pharmaceutical product.[4] Impurity profiling and rigorous quality control help in identifying and quantifying any unwanted substances that may affect the therapeutic outcome or cause adverse effects.
Q2: What are the common analytical techniques for assessing the purity of this compound?
A2: The most common and robust analytical technique for assessing the purity of this compound and its parent compound, sofosbuvir (B1194449), is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[5][6][7][8] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and characterization, as well as spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for structural confirmation.[8][9]
Q3: What are the potential impurities associated with this compound?
A3: Impurities in this compound can originate from the synthesis of the parent drug, PSI-7851, or from degradation. Common impurities for the parent compound, which may be relevant for this compound, include diastereoisomers, starting materials, by-products, and degradation products formed under stress conditions like acid or base hydrolysis.[4][10][11][12] It is crucial to monitor for these related substances to ensure the product meets regulatory requirements.
Q4: Where can I find reference standards for this compound and its impurities?
A4: Certified reference standards for this compound and related sofosbuvir impurities are available from various pharmaceutical reference standard suppliers. These are essential for method validation, identification, and quantification of impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Abnormal Peak Shapes (Tailing or Fronting)
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Ensure the mobile phase pH is optimized for the analyte. For amine-containing compounds, a slightly acidic pH can improve peak shape.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the sample concentration and re-inject.
-
-
Possible Cause 3: Contamination of the column or guard column.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Problem 2: Fluctuating or High Backpressure
-
Possible Cause 1: Blockage in the HPLC system.
-
Solution: Systematically check for blockages, starting from the detector and moving backward to the pump. Check in-line filters, guard columns, and column frits. Back-flushing the column may help clear a blocked frit.
-
-
Possible Cause 2: Precipitation of sample or buffer in the mobile phase.
-
Solution: Ensure the sample is fully dissolved in the mobile phase. Filter all samples and mobile phases before use. If using buffers, ensure they are soluble in the mobile phase composition and flush the system with water after use.
-
-
Possible Cause 3: Worn pump seals.
-
Solution: If pressure is unstable and leaks are observed around the pump head, the pump seals may need to be replaced as part of routine maintenance.
-
Problem 3: Inconsistent Retention Times
-
Possible Cause 1: Inconsistent mobile phase composition.
-
Solution: If preparing the mobile phase online, ensure the solvent proportioning valves are working correctly. For manually prepared mobile phases, ensure accurate measurement and thorough mixing. Degas the mobile phase to prevent bubble formation.
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature. Ensure the oven is properly calibrated.
-
-
Possible Cause 3: Column degradation.
-
Solution: Over time, column performance can degrade. If other causes have been ruled out, a new column may be required.
-
Experimental Protocols
Protocol 1: Purity Assessment and Related Substances of this compound by RP-HPLC
This method is adapted from established protocols for the analysis of sofosbuvir and its related substances.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | Buffer solution: Acetonitrile (97.5:2.5 v/v)[5] |
| Mobile Phase B | Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 v/v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection Wavelength | 263 nm[5][6] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 25°C[5] |
| Sample Diluent | Mobile Phase A |
System Suitability Criteria:
-
Tailing Factor: Not more than 2.0 for the principal peak.[6]
-
Theoretical Plates: Not less than 5000 for the principal peak.[6]
-
Relative Standard Deviation (RSD) of replicate injections: Not more than 2.0%.
Protocol 2: Forced Degradation Studies
To assess the stability-indicating nature of the analytical method, forced degradation studies should be performed on this compound.
-
Acid Hydrolysis: Reflux in 1N HCl at 80°C for 10 hours.[12]
-
Base Hydrolysis: Reflux in 0.5N NaOH at 60°C for 24 hours.[12]
-
Oxidative Degradation: Treat with 30% H₂O₂ at 80°C for 48 hours.[12]
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[12]
Analyze the stressed samples using the HPLC method described in Protocol 1 to observe any degradation products and to ensure they are well-separated from the main this compound peak.
Data Presentation
Table 2: Common Potential Impurities of Sofosbuvir (PSI-7851)
| Impurity Name | Type | Potential Source |
| Sofosbuvir Impurity C | Related Substance | Synthesis By-product[10] |
| Sofosbuvir Impurity L | Diastereoisomer | Synthesis By-product[11] |
| D-Alanine Sofosbuvir | Related Substance | Synthesis By-product[4] |
| Sofosbuvir (R)-Phosphate | Related Substance | Synthesis By-product[4] |
| Methyl Ester Impurity | Related Substance | Synthesis By-product[5] |
| Ethyl Ester Impurity | Related Substance | Synthesis By-product[5] |
Visualizations
Caption: General workflow for the quality control of this compound using HPLC.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. jmpas.com [jmpas.com]
- 7. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 8. arlok.com [arlok.com]
- 9. biomedres.us [biomedres.us]
- 10. Buy Sofosbuvir impurity C | 1496552-28-3 [smolecule.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
protocol adjustments for PSI-7410 in different cell types
Technical Support Center: PSI-7410 & Sofosbuvir Analogs
Welcome to the technical support center for this compound and its parent compound, Sofosbuvir (also known as PSI-7851 or PSI-7977). This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is the diphosphate (B83284) metabolite of the antiviral prodrug Sofosbuvir (PSI-7851/PSI-7977). It is an intracellular intermediate in the metabolic pathway that activates Sofosbuvir. It is not the final active compound but a crucial step towards it.
Q2: What is the mechanism of action of the parent compound, Sofosbuvir?
A: Sofosbuvir is a prodrug that must be metabolized within the cell to become active. It undergoes intracellular conversion to its active triphosphate form, GS-461203 (PSI-7409).[1] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA strand by the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[2] Once incorporated, it acts as a chain terminator, halting viral RNA replication.[2] Because it targets the highly conserved catalytic site of the NS5B polymerase, Sofosbuvir is effective against all six major HCV genotypes.[3]
Q3: Why do I see different antiviral efficacy or metabolic profiles in different cell types?
A: The conversion of the Sofosbuvir prodrug to its active triphosphate form is dependent on a series of host cell enzymes.[4] Key enzymes include Cathepsin A (CatA), Carboxylesterase 1 (CES1), and Histidine Triad Nucleotide-binding Protein 1 (HINT1).[4][5] The expression levels of these enzymes can vary significantly between different cell lines (e.g., Huh-7 vs. HepG2) and especially between immortalized cell lines and primary human hepatocytes.[6][7] For instance, CES1 expression is often suppressed or undetectable in hepatoma cell lines like Huh-7-derived replicon cells, making them more reliant on CatA for the initial activation step.[4][6] This differential enzyme expression directly impacts the rate and amount of active triphosphate metabolite generated, leading to variations in observed antiviral potency.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Sofosbuvir.
Q4: I'm observing lower-than-expected antiviral activity in my cell line. What could be the cause?
A:
-
Possible Cause 1: Inefficient Prodrug Metabolism. Your selected cell line may have low expression of the necessary activating enzymes (CatA, CES1, HINT1, etc.). Hepatoma cell lines like Huh-7 and HepG2 are commonly used, but their metabolic capacity can differ from primary hepatocytes.[6][8][9]
-
Troubleshooting Steps:
-
Verify Cell Line Metabolic Capacity: If possible, perform RT-qPCR or Western blot to confirm the expression of CatA, CES1, and HINT1 in your cell line.
-
Use a Validated Cell Line: Switch to a cell line known to support robust HCV replication and Sofosbuvir metabolism, such as Huh-7 or Huh-7.5 cells.[2]
-
Include a Positive Control: Always include a well-characterized sensitive HCV replicon or virus strain as a positive control to ensure the assay itself is performing correctly.
-
Q5: My results show high variability between replicate wells or experiments. How can I improve consistency?
A:
-
Possible Cause 1: Cell Health and Density. Inconsistent cell seeding density, high passage numbers, or poor cell viability can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined, low passage number range. Ensure cell viability is >95% before seeding.
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase during the assay period.
-
-
Possible Cause 2: Compound Stability. The compound may be degrading in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions of Sofosbuvir from a frozen stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Q6: I'm seeing significant cytotoxicity at my test concentrations. What should I do?
A:
-
Possible Cause 1: Concentration is too high. While Sofosbuvir generally has a high therapeutic index, very high concentrations can induce cytotoxicity.[10][11]
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration 50 (CC50): Run a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your antiviral assay on uninfected cells. This will determine the concentration at which the compound is toxic to the cells.[12]
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to the Effective Concentration 50 (EC50) (SI = CC50 / EC50). A higher SI value (>10) indicates a better safety profile. Use concentrations for your antiviral experiments that are well below the CC50 value.
-
Reduce Incubation Time: If permissible by the experimental design, reducing the drug exposure time may mitigate cytotoxicity.
-
Data Presentation
Table 1: Antiviral Activity of Sofosbuvir (PSI-7977) in HCV Replicon Assays
This table summarizes the 50% effective concentration (EC50) of Sofosbuvir against various HCV genotypes in cell-based replicon assays.
| HCV Genotype/Subtype | Cell Line / System | Mean EC50 (nM) | Reference |
| Genotype 1a | Huh-7 based replicon | 40 | [11] |
| Genotype 1b | Huh-7 based replicon | 110 | [11] |
| Genotype 2a | Huh-7 based replicon | 32 - 50 | [11][13] |
| Genotype 2b | Chimeric Replicon | 100 | [11] |
| Genotype 3a | Huh-7 based replicon | 50 | [11] |
| Genotype 4a | Chimeric Replicon | 130 | [13] |
| Genotype 5a | Chimeric Replicon | 40 | [13] |
| Genotype 6a | Chimeric Replicon | 36 | [13] |
EC50 values can vary based on the specific replicon, cell line, and assay conditions used.
Table 2: Cytotoxicity of Sofosbuvir (PSI-7977) in Different Cell Lines
This table shows the 50% cytotoxic concentration (CC50) or 90% inhibitory concentration (IC90) for Sofosbuvir, indicating a low potential for cytotoxicity at effective antiviral concentrations.
| Cell Line | Assay Duration | CC50 / IC90 (µM) | Reference |
| Huh-7 | 8 days | > 100 | [10][11] |
| HepG2 | 8 days | > 100 | [10][11] |
| BxPC3 (Pancreatic) | 8 days | > 100 | [10][11] |
| CEM (Lymphoblastoid) | 8 days | > 100 | [10][11] |
| HepG2 (Mitochondrial DNA) | 14 days | IC90: 72.1 | [11] |
| HepG2 (Ribosomal DNA) | 14 days | IC90: 68.6 | [11] |
Experimental Protocols & Visualizations
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes a general method for determining the antiviral potency of Sofosbuvir using an HCV replicon system that expresses a reporter gene (e.g., Luciferase).[2]
Materials:
-
Huh-7 cells harboring a stable HCV replicon with a luciferase reporter.
-
Complete DMEM medium (with 10% FBS, Pen/Strep, NEAA).
-
96-well white, clear-bottom tissue culture plates.
-
Sofosbuvir (PSI-7977) and DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Sofosbuvir in complete medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the serially diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings to the vehicle control (as 100% replication). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.
Protocol 2: MTT Cytotoxicity Assay for CC50 Determination
This protocol outlines the MTT assay to measure the effect of a compound on cell viability.[14][15]
Materials:
-
Parental cell line (e.g., Huh-7, without replicon).
-
Complete DMEM medium.
-
96-well clear tissue culture plates.
-
Sofosbuvir and DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the replicon assay. Include wells with medium only for background control. Incubate overnight.
-
Compound Treatment: Add serial dilutions of Sofosbuvir to the wells, identical to the concentrations used in the antiviral assay. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the CC50 value.
Visualization 1: Metabolic Activation of Sofosbuvir
The diagram below illustrates the intracellular pathway for the conversion of the prodrug Sofosbuvir (PSI-7977) to its active triphosphate form.
Visualization 2: Troubleshooting Logic for Low Antiviral Activity
This decision tree provides a logical workflow for troubleshooting experiments where the observed antiviral activity is lower than expected.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. GENE EXPRESSION PROFILING AND DIFFERENTIATION ASSESSMENT IN PRIMARY HUMAN HEPATOCYTE CULTURES, ESTABLISHED HEPATOMA CELL LINES, AND HUMAN LIVER TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 9. Drug-Metabolizing Gene Expression Identity: Comparison Across Liver Tissues and Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Validation & Comparative
Revolutionizing Hepatitis C Treatment: A Comparative Analysis of PSI-7410 (Sofosbuvir) Efficacy
A new era in the management of chronic Hepatitis C virus (HCV) infection was ushered in with the advent of direct-acting antivirals (DAAs), representing a significant leap forward from the era of interferon-based therapies. Central to this revolution is sofosbuvir (B1194449), the active form of the prodrug PSI-7410, a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This guide provides a comprehensive comparison of the efficacy of sofosbuvir-based regimens with alternative treatments, supported by data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the clinical performance and underlying mechanisms of this groundbreaking antiviral agent.
Superior Efficacy of Sofosbuvir-Based Regimens
The primary measure of efficacy in Hepatitis C treatment is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of therapy. Clinical trial data has consistently demonstrated the superiority of sofosbuvir-based regimens over older interferon-based treatments and has established high cure rates across various HCV genotypes and patient populations.
Comparative Efficacy of Sofosbuvir-Based Regimens
Sofosbuvir is a cornerstone of modern HCV therapy and is most effective when used in combination with other direct-acting antivirals that target different viral proteins.[1] The following tables summarize the SVR rates from key Phase 3 clinical trials for sofosbuvir in combination with ledipasvir (B612246) (an NS5A inhibitor) and velpatasvir (B611656) (a pangenotypic NS5A inhibitor).
| Table 1: Efficacy of Ledipasvir/Sofosbuvir in Treatment-Naïve Genotype 1 Patients (ION-1 & ION-3 Trials) | |||
| Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| ION-1 | Treatment-Naïve, Genotype 1 (with or without cirrhosis) | Ledipasvir/Sofosbuvir for 12 weeks | 99% |
| ION-1 | Treatment-Naïve, Genotype 1 (with or without cirrhosis) | Ledipasvir/Sofosbuvir + Ribavirin (B1680618) for 12 weeks | 97% |
| ION-1 | Treatment-Naïve, Genotype 1 (with or without cirrhosis) | Ledipasvir/Sofosbuvir for 24 weeks | 98% |
| ION-1 | Treatment-Naïve, Genotype 1 (with or without cirrhosis) | Ledipasvir/Sofosbuvir + Ribavirin for 24 weeks | 99% |
| ION-3 | Treatment-Naïve, Genotype 1 (non-cirrhotic) | Ledipasvir/Sofosbuvir for 8 weeks | 94% |
| ION-3 | Treatment-Naïve, Genotype 1 (non-cirrhotic) | Ledipasvir/Sofosbuvir + Ribavirin for 8 weeks | 93% |
| ION-3 | Treatment-Naïve, Genotype 1 (non-cirrhotic) | Ledipasvir/Sofosbuvir for 12 weeks | 95% |
| Table 2: Efficacy of Sofosbuvir/Velpatasvir in Pangenotypic Populations (ASTRAL-1 & ASTRAL-3 Trials) | |||
| Trial | Patient Population | Treatment Regimen | SVR12 Rate |
| ASTRAL-1 | Treatment-Naïve & Experienced, Genotypes 1, 2, 4, 5, 6 (with or without cirrhosis) | Sofosbuvir/Velpatasvir for 12 weeks | 99%[2][3] |
| ASTRAL-3 | Treatment-Naïve & Experienced, Genotype 3 (with or without cirrhosis) | Sofosbuvir/Velpatasvir for 12 weeks | 95%[4][5] |
| ASTRAL-3 | Treatment-Naïve & Experienced, Genotype 3 (with or without cirrhosis) | Sofosbuvir + Ribavirin for 24 weeks | 80%[4][5] |
Comparison with Historical Interferon-Based Therapy
To fully appreciate the advancement that sofosbuvir represents, it is crucial to compare its efficacy with the former standard of care, pegylated interferon alfa and ribavirin (Peg-IFN/RBV). Interferon-based regimens were associated with significantly lower SVR rates, a longer treatment duration, and a high burden of debilitating side effects.[6][7][8]
| Table 3: Efficacy of Pegylated Interferon and Ribavirin | ||
| HCV Genotype | Treatment Regimen | Approximate SVR Rate |
| Genotype 1 | Peg-IFN/RBV for 48 weeks | 40-50%[9] |
| Genotypes 2 and 3 | Peg-IFN/RBV for 24 weeks | 70-80%[10] |
The data clearly illustrates the paradigm shift in HCV treatment, with sofosbuvir-based DAA regimens offering near-universal cure rates with a significantly improved safety and tolerability profile.[6][11]
Mechanism of Action: A Targeted Approach
This compound (sofosbuvir) is a phosphoramidate (B1195095) prodrug that is efficiently delivered to the liver, its primary site of action.[12] Once inside hepatocytes, it undergoes a series of metabolic activation steps to form the pharmacologically active nucleoside triphosphate analog, GS-461203.[1][12][13] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[1][14] The incorporation of GS-461203 acts as a chain terminator, halting viral RNA replication.[1][14]
Caption: Metabolic activation pathway of this compound (sofosbuvir).
Experimental Protocols of Key Clinical Trials
The following provides a generalized overview of the methodologies employed in the pivotal Phase 3 clinical trials evaluating sofosbuvir-based regimens. For detailed protocols, including comprehensive inclusion and exclusion criteria, it is recommended to consult the full study publications and clinical trial registry entries.
ION-1 and ION-3 Trials (Ledipasvir/Sofosbuvir)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of ledipasvir and sofosbuvir, with or without ribavirin, in treatment-naïve patients with HCV genotype 1.[15]
-
Study Design: Randomized, open-label, multicenter Phase 3 trials.[15]
-
Key Inclusion Criteria:
-
Chronic HCV genotype 1 infection.
-
Treatment-naïve.
-
ION-1 included patients with and without compensated cirrhosis, while ION-3 enrolled non-cirrhotic patients.[15]
-
-
Treatment Arms:
-
Primary Endpoint: SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after discontinuation of therapy.[16]
-
Key Assessments:
-
HCV RNA quantification at baseline, during treatment (e.g., weeks 4, 8), at the end of treatment, and at post-treatment weeks 4 and 12.
-
Safety assessments, including monitoring of adverse events and laboratory parameters.
-
ASTRAL-1 and ASTRAL-3 Trials (Sofosbuvir/Velpatasvir)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of sofosbuvir and velpatasvir in patients with HCV genotypes 1, 2, 4, 5, and 6 (ASTRAL-1) and genotype 3 (ASTRAL-3).[17][18]
-
Study Design: Randomized, open-label (ASTRAL-3) and double-blind, placebo-controlled (ASTRAL-1) multicenter Phase 3 trials.[2][4]
-
Key Inclusion Criteria:
-
Treatment Arms:
-
Primary Endpoint: SVR12.[3]
-
Key Assessments:
-
HCV RNA quantification at baseline, during treatment, at the end of treatment, and at post-treatment week 12.
-
Assessment of resistance-associated substitutions at baseline.
-
Safety and tolerability monitoring.
-
Caption: Generalized workflow of a Hepatitis C clinical trial.
Conclusion
The development of this compound and its active form, sofosbuvir, has fundamentally transformed the treatment landscape for chronic Hepatitis C. The consistently high SVR rates observed in numerous clinical trials, coupled with a favorable safety profile, have established sofosbuvir-based combination therapies as the standard of care. The targeted mechanism of action, inhibiting the essential HCV NS5B polymerase, provides a potent and specific antiviral effect with a high barrier to resistance. For researchers and drug development professionals, the success of sofosbuvir serves as a prime example of rational drug design and efficient clinical development leading to a paradigm shift in the management of a major global health concern.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Outcomes of Direct-Acting Antivirals Versus Interferon-Based Therapy in Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thennt.com [thennt.com]
- 8. Efficacy of Direct-Acting Antivirals Compared with Older Agents for Hepatitis C | AAFP [aafp.org]
- 9. Pegylated Interferon and Ribavirin Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pegylated Interferon and Ribavirin Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes of Direct-Acting Antivirals Versus Interferon-Based Therapy in Chronic Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 15. asegua.com [asegua.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Efficacy and Safety of Sofosbuvir/Velpatasvir in Patients With Chronic Hepatitis C Virus Infection Receiving Opioid Substitution Therapy: Analysis of Phase 3 ASTRAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ribavirin-Free Regimen With Sofosbuvir and Velpatasvir Is Associated With High Efficacy and Improvement of Patient-Reported Outcomes in Patients With Genotypes 2 and 3 Chronic Hepatitis C: Results From Astral-2 and -3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HCV NS5B Polymerase Inhibitors: PSI-7410 and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent nucleotide analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: PSI-7410 and the clinically approved drug, Sofosbuvir. Both compounds share a similar mechanism of action and metabolic activation pathway, making a direct comparison essential for researchers in the field of antiviral drug development. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the critical pathways and workflows involved.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the HCV genome. Nucleotide analog inhibitors, which act as chain terminators during viral RNA synthesis, have proven to be a highly effective class of NS5B inhibitors.
This guide focuses on this compound and its competitor, Sofosbuvir (also known as PSI-7977 or GS-7977). This compound is the diphosphate (B83284) form of the active nucleoside analog, which is ultimately converted to the active triphosphate form, PSI-7409. Sofosbuvir is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog that is metabolized to the same active triphosphate form, also known as GS-461203. Given that this compound is an intermediate in the metabolic activation of prodrugs like PSI-7851 and Sofosbuvir, this comparison will consider the activity of the parent prodrugs and the active triphosphate metabolite.
Mechanism of Action
Both this compound (via its precursors) and Sofosbuvir are nucleotide analog inhibitors that target the HCV NS5B polymerase.[1][2] As prodrugs, they are designed to efficiently enter hepatocytes, where they undergo intracellular metabolism to their active triphosphate form, PSI-7409 (GS-461203).[2][3]
This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the NS5B polymerase.[2] The presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar of the incorporated nucleotide analog leads to the termination of RNA chain elongation, thus halting viral replication.[2] This mechanism of action is effective across all major HCV genotypes.[4]
Metabolic Activation Pathway
The conversion of the prodrugs to the active triphosphate form involves several key enzymatic steps within the hepatocyte. The phosphoramidate prodrug, PSI-7851 (a 1:1 mixture of diastereomers PSI-7976 and PSI-7977) or the purified active diastereomer Sofosbuvir (PSI-7977), is first hydrolyzed by cellular esterases such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the monophosphate form. Subsequent phosphorylations by cellular kinases produce the diphosphate (this compound) and finally the active triphosphate (PSI-7409).
Comparative Performance Data
The following tables summarize the in vitro efficacy of PSI-7851, Sofosbuvir (PSI-7977), and their active triphosphate metabolite (PSI-7409/GS-461203) against various HCV genotypes.
Table 1: In Vitro Anti-HCV Replicon Activity (EC50/EC90 in µM)
| Compound | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b (chimeric) | Genotype 3a (chimeric) | Reference |
| PSI-7851 | - | 0.075 ± 0.050 (EC50) | - | - | - | [5] |
| Sofosbuvir (PSI-7977) | 0.048 (EC50) | 0.016 - 0.038 (EC50) | 0.029 (EC50) | 0.024 (EC50) | 0.028 (EC50) | [4] |
| Sofosbuvir (PSI-7977) | - | 0.42 (EC90) | - | - | - | [4] |
Table 2: Inhibition of HCV NS5B Polymerase by Active Triphosphate Metabolite (IC50 in µM)
| Compound | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Reference |
| PSI-7409 | 1.6 | 2.8 | 0.7 | 2.6 | [3][6] |
| GS-461203 (Sofosbuvir triphosphate) | ~0.12 | - | - | - | [7] |
Resistance Profile
A key advantage of nucleotide analog inhibitors is their high barrier to resistance. The active site of the NS5B polymerase is highly conserved across HCV genotypes, making mutations that confer resistance less likely to occur without compromising viral fitness. The primary resistance-associated substitution for both PSI-7851 and Sofosbuvir is the S282T mutation in the NS5B polymerase.[5][8] While this mutation can reduce the susceptibility to these inhibitors, it also significantly impairs the replication capacity of the virus.[8]
Experimental Protocols
HCV Replicon Assay
This assay is a cell-based method used to determine the antiviral activity of a compound against HCV replication.
Methodology:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives, which are highly permissive to HCV replication, are commonly used.[9]
-
Replicon Constructs: These are engineered RNA molecules that contain the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[10]
-
Transfection: The replicon RNA is introduced into the Huh-7 cells via electroporation.[11]
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (e.g., PSI-7851 or Sofosbuvir).
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for replicon replication and protein expression.
-
Readout: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using real-time RT-PCR.[5] The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is then calculated.
NS5B Polymerase Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Enzyme: Recombinant HCV NS5B polymerase from different genotypes is purified.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the purified NS5B enzyme, a template/primer RNA, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the test compound at various concentrations.[12]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for RNA synthesis.
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP. This can be done using methods like scintillation counting for radiolabeled rNTPs or fluorescence detection.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.
Conclusion
Both this compound, as an active metabolite, and Sofosbuvir, as a clinically successful prodrug, are potent inhibitors of the HCV NS5B polymerase. They share a common mechanism of action and metabolic activation pathway, leading to the same active triphosphate form. The available data indicates that Sofosbuvir (PSI-7977) demonstrates potent, pan-genotypic activity in the low nanomolar range in replicon assays. The active triphosphate, PSI-7409/GS-461203, effectively inhibits the NS5B polymerase from various genotypes in the low micromolar range. Both compounds exhibit a high barrier to resistance, a critical feature for durable antiviral efficacy. This comparative guide provides a foundational understanding for researchers working on the next generation of HCV inhibitors and other antiviral agents targeting viral polymerases.
References
- 1. researchgate.net [researchgate.net]
- 2. Sofosbuvir | 1190307-88-0 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Comparative Analysis of PSI-7410 and its Analogs in Hepatitis C Virus Inhibition
For Immediate Release
This guide provides a detailed comparative analysis of the nucleoside analog PSI-7410 and its closely related analogs, PSI-7851 and Sofosbuvir (PSI-7977), in the context of their anti-Hepatitis C Virus (HCV) activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Executive Summary
This compound is a uridine (B1682114) nucleotide analog diphosphate (B83284) that plays a crucial role in the metabolic activation pathway of the potent anti-HCV agent Sofosbuvir. While not administered directly as a therapeutic, its efficacy and cytotoxicity profile, in comparison to its prodrug precursors, are critical for understanding the overall mechanism of action and safety of this class of antiviral agents. This guide synthesizes in vitro data to compare the antiviral potency and safety of this compound, its diastereomeric mixture prodrug PSI-7851, and the clinically approved drug Sofosbuvir.
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its key analogs against HCV. The data has been compiled from various studies to provide a comparative overview.
| Compound | Chemical Name/Description | Antiviral Activity (EC50, µM) vs. HCV Genotype 1b Replicon | Cytotoxicity (CC50, µM) in Human Liver Cells | Selectivity Index (SI = CC50/EC50) |
| This compound | 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-diphosphate | Data Not Available | Data Not Available | Data Not Available |
| PSI-7851 | Phosphoramidate prodrug of 2'-deoxy-2'-fluoro-β-C-methyluridine-5'-monophosphate (diastereomeric mixture) | 0.075 ± 0.050[1][2] | > 100[1][2] | > 1333 |
| Sofosbuvir (PSI-7977) | (S_p)-isomer of PSI-7851 | 0.032 - 0.130 (across various genotypes) | > 100 (No cytotoxicity observed at highest concentrations tested) | > 769 - > 3125 |
Mechanism of Action
This compound and its analogs are inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3] These compounds are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form (PSI-7409), are incorporated into the nascent viral RNA chain. This incorporation leads to chain termination, thereby halting viral replication.[3]
The metabolic activation pathway is a critical aspect of the efficacy of these compounds. Sofosbuvir (PSI-7977) and its diastereomeric mixture, PSI-7851, are prodrugs designed to efficiently deliver the monophosphate form of the nucleoside analog into hepatocytes. Once inside the cell, these prodrugs are converted to the monophosphate (PSI-7411), which is then phosphorylated to the diphosphate (this compound) and subsequently to the active triphosphate (PSI-7409).
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro assays: the HCV replicon assay for determining antiviral efficacy and the MTT assay for assessing cytotoxicity.
HCV Replicon Assay
This assay is a standard method for screening and characterizing anti-HCV compounds.
Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene (e.g., luciferase) for quantification.
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and for the compounds to exert their antiviral effect.
-
Quantification of Replication: The level of HCV RNA replication is quantified. In replicons containing a luciferase reporter, this is done by measuring luminescence following the addition of a luciferase substrate. The luminescence is directly proportional to the amount of replicon RNA.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a period that typically matches the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4][5]
Mandatory Visualization
Signaling Pathway: Metabolic Activation of PSI-7851/Sofosbuvir
Caption: Metabolic activation pathway of PSI-7851/Sofosbuvir to its active triphosphate form.
Experimental Workflow: In Vitro Antiviral and Cytotoxicity Testing
Caption: Workflow for determining EC50 and CC50 of antiviral compounds.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. PSI-7851, a pronucleotide of beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, is a potent and pan-genotype inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Reproducibility of PSI-7410 (Sofosbuvir) Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for PSI-7410, the prodrug of the active metabolite of Sofosbuvir, and its key alternatives in the treatment of Hepatitis C Virus (HCV). The data presented is intended to serve as a resource for evaluating the reproducibility and comparative efficacy of these antiviral agents.
Executive Summary
This compound is a critical component in the metabolic activation of the highly effective anti-HCV drug, Sofosbuvir. As a nucleotide analog prodrug, Sofosbuvir is converted in the liver to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This guide examines the in vitro potency and clinical efficacy of Sofosbuvir and compares it with two leading alternative combination therapies: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The data consistently demonstrates the high efficacy of Sofosbuvir-based regimens across all major HCV genotypes, with Sustained Virologic Response (SVR) rates frequently exceeding 95% in clinical trials.
Comparative In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values for Sofosbuvir and the components of the alternative therapies against various HCV genotypes in replicon assays. Lower EC50 values indicate greater potency.
| Compound | Target | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Sofosbuvir | NS5B | 40 nM | 110 nM | 32 nM | 81 nM | 130 nM | 44 nM | 41 nM |
| Glecaprevir | NS3/4A Protease | 0.86 nM | 0.21 nM | 1.8 nM | 3.5 nM | 4.6 nM | 0.94 nM | - |
| Pibrentasvir | NS5A | 0.0019 nM | 0.0027 nM | 0.0017 nM | 0.0011 nM | 0.0019 nM | 0.0012 nM | 0.0043 nM |
| Velpatasvir | NS5A | 0.019 nM | 0.005 nM | 0.017 nM | 0.002 nM | 0.006 nM | 0.004 nM | 0.031 nM |
Note: EC50 values can vary between specific assays and cell lines used.
Comparative Clinical Efficacy
The ultimate measure of an antiviral agent's effectiveness is its ability to achieve a Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12). The following tables summarize the SVR12 rates from key clinical trials for Sofosbuvir (in combination with other agents), Sofosbuvir/Velpatasvir, and Glecaprevir/Pibrentasvir across different HCV genotypes in treatment-naïve, non-cirrhotic patients.
Sofosbuvir-Based Regimens (Various Combinations)
| Genotype | SVR12 Rate |
| Genotype 1 | 94-99% |
| Genotype 2 | 93-97% |
| Genotype 3 | 84-95% |
| Genotype 4 | 93-100% |
| Genotype 5/6 | 93-100% |
Sofosbuvir/Velpatasvir (Epclusa®)
| Genotype | SVR12 Rate |
| Genotype 1 | 98% |
| Genotype 2 | 99% |
| Genotype 3 | 95% |
| Genotype 4 | 100% |
| Genotype 5 | 97% |
| Genotype 6 | 100% |
Data from the ASTRAL-1, ASTRAL-2, and ASTRAL-3 trials.
Glecaprevir/Pibrentasvir (Mavyret®)
| Genotype | SVR12 Rate |
| Genotype 1 | 99.1% |
| Genotype 2 | 99.5% |
| Genotype 3 | 97.9% |
| Genotype 4 | 99.2% |
| Genotype 5 | 98.1% |
| Genotype 6 | 97.4% |
Data from integrated analysis of SURVEYOR-I and II trials.
Experimental Protocols
Hepatitis C Virus (HCV) Replicon Assay
The HCV replicon assay is a fundamental tool for evaluating the in vitro efficacy of anti-HCV compounds. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA molecule (a replicon) that can autonomously replicate. Often, the replicon is engineered to express a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Materials:
-
Huh-7 human hepatoma cells
-
HCV replicon RNA (containing a reporter gene like firefly luciferase)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for stable cell line selection)
-
Electroporation cuvettes
-
Electroporator
-
96-well cell culture plates
-
Test compounds (e.g., Sofosbuvir)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon sequence and use an in vitro transcription kit to synthesize replicon RNA.
-
Electroporation: Resuspend Huh-7 cells in a suitable buffer and mix with the in vitro transcribed HCV replicon RNA. Transfer the cell/RNA mixture to an electroporation cuvette and deliver an electrical pulse to introduce the RNA into the cells.
-
Cell Seeding: Plate the electroporated cells into 96-well plates at a predetermined density.
-
Compound Addition: After allowing the cells to adhere (typically 24 hours), add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template and primer
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Test compounds
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template/primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Quantification: Measure the incorporation of the radiolabeled rNTP into the newly synthesized RNA strand using a scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
HCV Replication Cycle and Drug Targets
The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a hepatocyte and highlights the targets of the antiviral agents discussed.
Caption: HCV replication cycle and targets of direct-acting antivirals.
Metabolic Activation of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized within the liver to its pharmacologically active form. This multi-step process is crucial for its antiviral activity.
Caption: Metabolic activation pathway of Sofosbuvir to its active form.
A Comparative Guide to Sofosbuvir (PSI-7977) and Standard-of-Care Treatments for Chronic Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of chronic Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among these, sofosbuvir (B1194449) (formerly known as PSI-7977) has been a cornerstone, offering a highly effective and well-tolerated alternative to the historical standard of care. This guide provides an objective comparison of sofosbuvir-based regimens with previous and current standard-of-care treatments, supported by key experimental data from pivotal clinical trials. It is important to note that the initially requested compound, PSI-7410, is a metabolite of the prodrug sofosbuvir. Sofosbuvir is the administered agent, which is then metabolized in the body to its active form. Therefore, this comparison focuses on the clinical data for sofosbuvir.[1][2]
Mechanism of Action: Sofosbuvir
Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3][4][5] As a prodrug, it is metabolized in hepatocytes to its active triphosphate form, GS-461203.[3][6] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the elongating HCV RNA strand by the NS5B polymerase.[6] Once incorporated, it acts as a chain terminator, preventing further viral RNA synthesis and thereby halting viral replication.[6] This targeted mechanism provides a high barrier to resistance and pangenotypic activity.[7]
Caption: Mechanism of action of sofosbuvir in inhibiting HCV replication.
Evolution of Standard of Care for Hepatitis C
The benchmark for comparing sofosbuvir's performance has evolved. The historical standard of care relied on interferon-based regimens, which were associated with significant side effects and lower cure rates. The current standard of care consists of various interferon-free DAA combination therapies, often including sofosbuvir or other potent antivirals.
Quantitative Comparison of Treatment Regimens
The following tables summarize the efficacy (Sustained Virologic Response at 12 weeks post-treatment, SVR12) and key safety findings from pivotal clinical trials comparing sofosbuvir-based regimens with standard-of-care treatments.
Table 1: Sofosbuvir-Based Regimens vs. Interferon-Based Standard of Care
| Clinical Trial | Patient Population (HCV Genotype) | Treatment Arm | Duration | SVR12 Rate | Common Adverse Events |
| NEUTRINO [8][9][10][11] | Treatment-naïve (GT 1, 4, 5, 6) | Sofosbuvir + Peginterferon + Ribavirin (B1680618) | 12 weeks | 90% | Fatigue, headache, nausea, insomnia, anemia |
| FISSION [12] | Treatment-naïve (GT 2, 3) | Sofosbuvir + Ribavirin | 12 weeks | 67% | Fatigue, headache, nausea, insomnia, dizziness |
| FISSION [12] | Treatment-naïve (GT 2, 3) | Peginterferon + Ribavirin (Control) | 24 weeks | 67% | Fatigue, headache, nausea (more frequent than sofosbuvir arm) |
| POSITRON [13][14] | Interferon-ineligible/intolerant (GT 2, 3) | Sofosbuvir + Ribavirin | 12 weeks | 78% | Headache, fatigue, nausea, insomnia |
| POSITRON [14] | Interferon-ineligible/intolerant (GT 2, 3) | Placebo | 12 weeks | 0% | N/A |
Table 2: Sofosbuvir-Based Regimens vs. Other Direct-Acting Antiviral Regimens
| Clinical Trial | Patient Population (HCV Genotype) | Treatment Arm 1 | SVR12 (Arm 1) | Treatment Arm 2 | SVR12 (Arm 2) | Key Findings |
| ASTRAL-1, 2, 3 [15] | All Genotypes (1-6) | Sofosbuvir/Velpatasvir | 98% | N/A | N/A | High efficacy across all genotypes. |
| Glecaprevir/Pibrentasvir vs. Sofosbuvir/Velpatasvir Meta-analysis [16][17] | Genotype 6 | Glecaprevir/Pibrentasvir | 95.6% (initial), 99.2% (sensitivity analysis) | Sofosbuvir/Velpatasvir | 99.0% | Both regimens are clinically equivalent with excellent safety profiles for GT6. |
| Real-world study (GT3) [18] | Genotype 3 | Sofosbuvir/Velpatasvir ± Ribavirin | 96% | Glecaprevir/Pibrentasvir | 97% | Both regimens show high antiviral effectiveness in a real-world setting for GT3. |
| PRIORITIZE [18] | Genotype 1 | Ledipasvir/Sofosbuvir ± Ribavirin | 97.4% | Elbasvir/Grazoprevir ± Ribavirin | 95.2% | Both regimens were equivalent in effectiveness. |
Experimental Protocols: Key Clinical Trials
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies cited.
NEUTRINO Trial Protocol
-
Objective: To evaluate the efficacy and safety of a 12-week regimen of sofosbuvir plus peginterferon-alfa-2a and ribavirin in previously untreated patients with HCV genotype 1, 4, 5, or 6.[8][19]
-
Patient Population: 327 treatment-naïve patients with chronic HCV infection.[9][19]
-
Inclusion Criteria: Chronic HCV genotype 1, 4, 5, or 6 infection.
-
Exclusion Criteria: Prior HCV treatment, decompensated liver disease.
-
Treatment Regimen: Sofosbuvir (400 mg once daily), peginterferon alfa-2a (180 µg weekly), and weight-based ribavirin for 12 weeks.[19]
-
Primary Endpoint: Sustained Virologic Response (HCV RNA <25 IU/mL) 12 weeks after the end of treatment (SVR12). The study aimed to show superiority over a historical control SVR rate of 60%.[9][10]
-
Assessments: HCV RNA levels, standard clinical laboratory tests, and adverse event monitoring.[19]
Caption: Workflow of the NEUTRINO clinical trial.
FISSION Trial Protocol
-
Objective: To compare the efficacy and safety of a 12-week regimen of sofosbuvir plus ribavirin with a 24-week regimen of peginterferon alfa-2a plus ribavirin in previously untreated patients with HCV genotype 2 or 3.[12]
-
Study Design: A randomized, open-label, active-control, non-inferiority trial.[12][19]
-
Patient Population: 499 treatment-naïve patients with chronic HCV genotype 2 or 3 infection.[19]
-
Inclusion Criteria: Chronic HCV genotype 2 or 3 infection.
-
Exclusion Criteria: Prior HCV treatment, decompensated liver disease.
-
Treatment Regimens:
-
Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12). The non-inferiority margin was set at -15%.[10]
-
Assessments: HCV RNA levels, standard clinical laboratory tests, and adverse event monitoring.[19]
Conclusion
The development of sofosbuvir marked a paradigm shift in the management of chronic Hepatitis C. Clinical data has consistently demonstrated that sofosbuvir-based regimens are superior to the historical interferon-based standard of care in terms of efficacy, safety, and treatment duration.[2] Furthermore, in the current era of DAA combination therapies, sofosbuvir remains a critical component of highly effective, pangenotypic, and well-tolerated treatment options.[7] Ongoing research and real-world evidence continue to refine its use in various patient populations, solidifying its role in the global effort to eliminate Hepatitis C.
References
- 1. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 7. Sofosbuvir as backbone of interferon free treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 9. gilead.com [gilead.com]
- 10. EXECUTIVE SUMMARY - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. cmaj.ca [cmaj.ca]
- 15. Sofosbuvir-velpatasvir combo effective in all HCV genotypes | MDedge [mdedge.com]
- 16. Glecaprevir/Pibrentasvir Versus Sofosbuvir/Velpatasvir for Hepatitis C Virus Genotype 6: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ejhp.bmj.com [ejhp.bmj.com]
- 19. natap.org [natap.org]
Control Experiments for PSI-7410 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSI-7410, a key metabolite in Hepatitis C Virus (HCV) research, with alternative antiviral compounds. The information presented herein is supported by experimental data and detailed methodologies to assist in the design and interpretation of control experiments for studies involving this compound and its parent compounds.
Executive Summary
This compound is the diphosphate (B83284) form of the uridine (B1682114) nucleotide analog PSI-7851 (sofosbuvir), a potent inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. Upon intracellular phosphorylation to its active triphosphate form, PSI-7409, it acts as a chain terminator, halting viral RNA replication. This guide details the in vitro efficacy, cytotoxicity, and mechanism of action of this compound and its derivatives, alongside comparable data for other anti-HCV agents. Understanding these parameters is crucial for establishing appropriate positive and negative controls in experimental settings.
Comparative In Vitro Efficacy and Cytotoxicity
The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for PSI-7409 (the active triphosphate form of this compound's parent compound) and other relevant HCV inhibitors. These values are critical for determining the therapeutic index (Selectivity Index, SI = CC₅₀/EC₅₀) of the compounds.
Table 1: Anti-HCV Activity (EC₅₀) in Replicon Assays
| Compound | Target | HCV Genotype 1b (EC₅₀, nM) | HCV Genotype 2a (EC₅₀, nM) | HCV Genotype 3a (EC₅₀, nM) | HCV Genotype 4a (EC₅₀, nM) | Reference |
| Sofosbuvir (B1194449) (PSI-7977) | NS5B Polymerase | 102 | 29 | 81 | ~130 | [1] |
| Mericitabine (RG7128) | NS5B Polymerase | 500 - 1,100 | 300 - 800 | - | - | |
| Dasabuvir | NS5B Polymerase | 1.8 | - | - | - | |
| Ledipasvir | NS5A | 0.018 | - | - | - | |
| Daclatasvir | NS5A | 0.009 | 0.002 | 0.2 | - |
Table 2: NS5B Polymerase Inhibition (IC₅₀)
| Compound (Active Form) | HCV Genotype 1b (IC₅₀, µM) | HCV Genotype 2a (IC₅₀, µM) | HCV Genotype 3a (IC₅₀, µM) | HCV Genotype 4a (IC₅₀, µM) | Reference |
| PSI-7409 | 1.6 | 2.8 | 0.7 | 2.6 | [2] |
| 2'-O-Me-CTP | - | - | - | - | [3] |
Table 3: Cytotoxicity (CC₅₀) in Human Cell Lines
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| Sofosbuvir (PSI-7977) | HepG2 | > 100 | [4][5] |
| PSI-7851 | Various | > 100 | [6] |
| Ribavirin | Huh-7 | 50 - 100 | |
| Simeprevir | HepG2 | > 5 | [7] |
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols serve as a foundation for designing control experiments.
HCV Replicon Assay
This assay is fundamental for determining the antiviral efficacy of compounds in a cellular context.
Objective: To measure the inhibition of HCV RNA replication in a human hepatoma cell line.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b, 2a) containing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds (e.g., PSI-7851/sofosbuvir) and control compounds (e.g., another NS5B inhibitor, a protease inhibitor, or a vehicle control like DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period (typically 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test and control compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells (typically ≤0.5%).
-
Incubation: Remove the existing medium from the cells and add the medium containing the diluted compounds. Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luminescence is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.
Control Experiments:
-
Positive Control: A known HCV inhibitor with a well-characterized EC₅₀ (e.g., another NS5B inhibitor or a drug with a different mechanism of action).
-
Negative Control: Vehicle (e.g., DMSO) treated cells to represent 100% replication.
-
Mock-infected/Cured Cells: Cells that do not contain the HCV replicon to determine the background signal.
Cytotoxicity Assay
This assay is performed in parallel with the efficacy assay to ensure that the observed antiviral effect is not due to cell death.
Objective: To determine the concentration of a compound that is toxic to the host cells.
Materials:
-
Huh-7 cells (or other relevant cell lines like HepG2, peripheral blood mononuclear cells).
-
Culture medium and 96-well plates.
-
Test compounds and controls.
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
Spectrophotometer or fluorometer.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the HCV replicon assay, using the parental Huh-7 cell line without the replicon.
-
Incubation: Incubate the cells with the compounds for the same duration as the replicon assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Control Experiments:
-
Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., doxorubicin).
-
Negative Control: Vehicle (e.g., DMSO) treated cells to represent 100% viability.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibition of the HCV NS5B RNA-dependent RNA polymerase.
Objective: To determine the IC₅₀ of a compound against the purified NS5B enzyme.
Materials:
-
Purified recombinant HCV NS5B polymerase (from the desired genotype).
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
Primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).
-
Test compounds (the active triphosphate form, e.g., PSI-7409) and controls.
-
Scintillation counter or fluorescence reader.
Procedure:
-
Reaction Setup: In a reaction tube or plate, combine the reaction buffer, RNA template, primer, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the incorporation of the labeled rNTP into the newly synthesized RNA strand using an appropriate method (e.g., filter binding assay followed by scintillation counting).
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits NS5B polymerase activity by 50% compared to the no-compound control.
Control Experiments:
-
Positive Control: A known NS5B inhibitor (e.g., the triphosphate of another nucleoside analog).
-
Negative Control: No inhibitor (vehicle only) to determine 100% enzyme activity.
-
No Enzyme Control: To measure the background signal.
-
Chain Terminator Control: A known chain-terminating nucleoside triphosphate to validate the assay principle.
Visualizing Pathways and Workflows
The following diagrams illustrate the HCV replication cycle, the mechanism of action of this compound's parent compound, and a typical experimental workflow.
Caption: HCV replication cycle and the inhibitory mechanism of this compound's active form.
Caption: General workflow for in vitro evaluation of anti-HCV compounds.
Caption: Metabolic activation of sofosbuvir and inhibition of HCV NS5B polymerase.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Cross-Validation of PSI-7410 Findings: A Comparative Guide to HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound PSI-7410, its parent prodrug PSI-7851, and other key inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The data presented is based on available preclinical and early clinical findings to offer an objective evaluation of their performance and mechanisms of action.
Introduction to this compound and its Mechanism of Action
This compound is the diphosphate (B83284) metabolite of the prodrug PSI-7851, a potent and pan-genotypic inhibitor of the HCV NS5B polymerase.[1][2] PSI-7851 is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate.[1][2] As a prodrug, PSI-7851 is designed to efficiently deliver its active metabolite into hepatocytes, the primary site of HCV replication.
Once inside the cell, PSI-7851 undergoes a series of metabolic activation steps. The initial hydrolysis of a carboxyl ester is followed by the removal of an amino acid moiety, leading to the formation of the 5'-monophosphate form, PSI-7411.[1][2] This is then further phosphorylated to the diphosphate this compound and subsequently to the active triphosphate metabolite, PSI-7409.[1][2]
PSI-7409 acts as a chain terminator. It mimics the natural nucleotide substrates of the HCV NS5B polymerase and gets incorporated into the growing viral RNA chain. This incorporation prevents further elongation of the RNA strand, thus halting viral replication.[3][4]
Comparative Analysis of Antiviral Activity
The following tables summarize the in vitro antiviral activity of PSI-7851 and its active form PSI-7409, alongside the well-established HCV NS5B inhibitor, sofosbuvir (B1194449), and other non-nucleoside inhibitors.
Table 1: In Vitro Efficacy (EC50) of NS5B Nucleoside/Nucleotide Inhibitors in HCV Replicon Assays
| Compound | HCV Genotype | EC50 (nM) | Reference |
| PSI-7851 | 1a (Htat) | 430 ± 26 | [5] |
| 1b (ET-lunet) | 75 ± 50 | [4] | |
| 1b (Btat) | 90 ± 48 | [5] | |
| 1b (Ntat) | 93 ± 83 | [5] | |
| 2a (JFH-1) | 280 ± 73 | [5] | |
| Sofosbuvir (GS-7977) | 1b | 92 | [6] |
| 1b (chimeric) | 4.7 - 48 | [6] | |
| 2a | 32 | [2] | |
| Genotypes 1-6 | 32 - 130 | [2] |
Table 2: In Vitro Potency (IC50) of Active Triphosphate Metabolites against HCV NS5B Polymerase
| Compound | HCV Genotype | IC50 (µM) | Reference |
| PSI-7409 | 1b (Con1) | 1.6 | [7][8] |
| 2a (JFH-1) | 2.8 | [7][8] | |
| 3a | 0.7 | [7][8] | |
| 4a | 2.6 | [7][8] | |
| Sofosbuvir triphosphate (GS-461203) | 1-4 | Similar to PSI-7409 | [9] |
Table 3: In Vitro Efficacy (EC50) and Potency (IC50) of Non-Nucleoside HCV NS5B Inhibitors
| Compound | Target Site | HCV Genotype | EC50 (nM) | IC50 (nM) | Reference |
| Dasabuvir | Palm domain | 1a (H77) | 7.7 | 2.2 - 10.7 | [3][10] |
| 1b (Con1) | 1.8 | [3] | |||
| Beclabuvir | Thumb site 1 | 1a | 3 | < 28 | [4][11] |
| 1b | 6 | [4] | |||
| 3a, 4a, 5a | 3 - 18 | [4] |
Signaling Pathways and Experimental Workflows
Metabolic Activation Pathway of PSI-7851
The following diagram illustrates the intracellular conversion of the prodrug PSI-7851 into its active triphosphate form, PSI-7409.
Caption: Intracellular activation of PSI-7851 to inhibit HCV replication.
Experimental Workflow for HCV Replicon Assay
This diagram outlines the typical workflow for an HCV replicon assay used to determine the EC50 of antiviral compounds.
Caption: Workflow for determining antiviral efficacy using an HCV replicon assay.
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of HCV NS5B inhibitors is commonly evaluated using a cell-based HCV replicon system. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.
General Protocol Outline:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are maintained in a suitable growth medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Addition: The test compounds (e.g., PSI-7851, sofosbuvir) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Reporter Gene Assay: After incubation, the level of reporter gene expression is measured. For luciferase-based replicons, a luciferase substrate is added, and the resulting luminescence is quantified using a luminometer.
-
Data Analysis: The luminescence values are normalized to the vehicle control, and the 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
HCV NS5B Polymerase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase.
General Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., Mg2+, Mn2+), a template RNA, a primer, and radiolabeled or fluorescently labeled nucleotides.
-
Enzyme and Inhibitor Addition: Purified recombinant HCV NS5B polymerase and various concentrations of the test compound (e.g., PSI-7409, sofosbuvir triphosphate) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
Product Quantification: The amount of newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done using a scintillation counter or phosphorimager after separating the product from unincorporated nucleotides.
-
Data Analysis: The enzyme activity at each inhibitor concentration is normalized to a no-inhibitor control, and the 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Conclusion
The available data indicates that PSI-7851, through its active metabolite PSI-7409, is a potent, pan-genotypic inhibitor of the HCV NS5B polymerase. Its in vitro efficacy and potency are comparable to the established antiviral drug, sofosbuvir. The development of such nucleotide analog prodrugs represents a significant advancement in the treatment of chronic HCV infection by targeting a crucial viral enzyme with a high barrier to resistance. Further clinical investigations are necessary to fully elucidate the therapeutic potential of PSI-7851 in comparison to other direct-acting antiviral agents.
References
- 1. PSI-7851, a pronucleotide of beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, is a potent and pan-genotype inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PSI-7410 and Other NS5B Polymerase Inhibitors for Hepatitis C Virus
For Immediate Release
This guide provides a comprehensive benchmark of the Hepatitis C Virus (HCV) NS5B polymerase inhibitor PSI-7410 against other known inhibitors. The following data, experimental protocols, and pathway visualizations are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antiviral compounds.
Quantitative Data Summary
The antiviral efficacy of this compound and its comparators are summarized below. This compound is the active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977). The data presented for this compound is often in the form of its active metabolite, PSI-7409. For comparison, we have included data for Sofosbuvir (the prodrug of this compound) and Dasabuvir, a non-nucleoside inhibitor.
| Inhibitor | Target | Assay Type | HCV Genotype | IC50 | EC50 |
| PSI-7409 (active form of this compound) | NS5B Polymerase | Enzymatic | 1b | 1.6 µM[1][2] | - |
| 2a | 2.8 µM[1][2] | - | |||
| 3a | 0.7 µM[1][2] | - | |||
| 4a | 2.6 µM[1][2] | - | |||
| Sofosbuvir (PSI-7977, prodrug of this compound) | NS5B Polymerase | Replicon | 1a, 1b, 2a, 2b, 3a | 16 - 48 nM[3] | |
| 2a | - | 32 nM (mean)[4] | |||
| 4 | - | 130 nM (mean)[4] | |||
| Dasabuvir | NS5B Polymerase | Enzymatic | 1a, 1b | 2.2 - 10.7 nM | - |
| Replicon | 1a | - | 7.7 nM | ||
| 1b | - | 1.8 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established research practices to ensure reproducibility.
HCV NS5B Polymerase Inhibition Assay (IC50 Determination)
This enzymatic assay quantifies the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of HCV NS5B.
Materials:
-
Recombinant HCV NS5B protein (e.g., genotype 1b)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radio-labeled rNTP (e.g., [α-³³P]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound or other inhibitors)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, rNTPs (with the radio-labeled rNTP), RNA template, and RNA primer.
-
Serially dilute the test compound in an appropriate solvent (e.g., DMSO) and add to the reaction mixture.
-
Initiate the polymerase reaction by adding the recombinant NS5B enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radio-labeled RNA.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HCV Replicon Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within host cells.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon constructs (containing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound or other inhibitors)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed Huh-7 cells harboring the HCV replicon in 96-well plates.
-
Allow the cells to adhere and grow for approximately 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the cells for a period of 48-72 hours.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV RNA replication.
-
The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6]
Visualizations
HCV Replication and NS5B Inhibition Pathway
The following diagram illustrates the central role of the NS5B polymerase in the Hepatitis C virus replication cycle and the mechanism of action for nucleoside/nucleotide and non-nucleoside inhibitors.
Caption: HCV Replication Cycle and Inhibition by NS5B Polymerase Inhibitors.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the general workflow for evaluating the efficacy of potential HCV NS5B polymerase inhibitors like this compound.
Caption: Workflow for the Evaluation of HCV NS5B Polymerase Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PSI-7410 (Sofosbuvir)-Based Regimens for the Treatment of Chronic Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of treatment regimens containing PSI-7410 (the active metabolite of the prodrug Sofosbuvir) for chronic Hepatitis C Virus (HCV) infection. The information is compiled from pivotal clinical trials to aid in research, clinical development, and decision-making.
Executive Summary
Sofosbuvir (B1194449), a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, is a cornerstone of modern Hepatitis C therapy.[1] Its high efficacy and favorable safety profile have led to its use in combination with other direct-acting antivirals (DAAs) to achieve high rates of sustained virologic response (SVR). This guide compares the performance of key sofosbuvir-based regimens:
-
Sofosbuvir + Ribavirin (B1680618) (RBV)
-
Sofosbuvir + Peginterferon alfa (Peg-IFN) + Ribavirin (RBV)
-
Sofosbuvir + Ledipasvir (B612246) (LDV)
-
Sofosbuvir + Velpatasvir (B611656) (VEL)
The comparison focuses on efficacy (SVR12), safety and tolerability, and pharmacokinetic profiles, with supporting data from major clinical trials such as FISSION, VALENCE, and the ASTRAL series.
Mechanism of Action
Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, this compound (GS-461203). This compound mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation acts as a chain terminator, halting viral replication.
Efficacy Comparison
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure. The following table summarizes SVR12 rates from key head-to-head and placebo-controlled trials for different sofosbuvir-based regimens across various HCV genotypes and patient populations.
| Regimen | Trial | HCV Genotype(s) | Patient Population | SVR12 Rate |
| Sofosbuvir + RBV (12 weeks) | FISSION | 2 | Treatment-Naïve | 97% |
| Peginterferon + RBV (24 weeks) | FISSION | 2 | Treatment-Naïve | 78% |
| Sofosbuvir + RBV (12 weeks) | FISSION | 3 | Treatment-Naïve | 56% |
| Peginterferon + RBV (24 weeks) | FISSION | 3 | Treatment-Naïve | 63% |
| Sofosbuvir + RBV (12 weeks) | VALENCE | 2 | Treatment-Naïve & Experienced | 93%[2] |
| Sofosbuvir + RBV (24 weeks) | VALENCE | 3 | Treatment-Naïve & Experienced | 85%[3][2] |
| Sofosbuvir + Peg-IFN + RBV (12 weeks) | - | 2/3 (with cirrhosis) | Treatment-Experienced | 94% (GT2), 93% (GT3) |
| Sofosbuvir + Ledipasvir (12 weeks) | ION-2 | 1 | Treatment-Experienced (with/without cirrhosis) | 94% |
| Sofosbuvir + Ledipasvir + RBV (12 weeks) | ION-2 | 1 | Treatment-Experienced (with/without cirrhosis) | 96% |
| Sofosbuvir + Velpatasvir (12 weeks) | ASTRAL-1 | 1, 2, 4, 5, 6 | Treatment-Naïve & Experienced (with/without cirrhosis) | 99%[4][5] |
| Placebo | ASTRAL-1 | 1, 2, 4, 5, 6 | Treatment-Naïve & Experienced (with/without cirrhosis) | 0% |
| Sofosbuvir + Velpatasvir (12 weeks) | ASTRAL-2 | 2 | Treatment-Naïve & Experienced | 99% |
| Sofosbuvir + RBV (12 weeks) | ASTRAL-2 | 2 | Treatment-Naïve & Experienced | 94% |
| Sofosbuvir + Velpatasvir (12 weeks) | ASTRAL-3 | 3 | Treatment-Naïve & Experienced | 95% |
| Sofosbuvir + RBV (24 weeks) | ASTRAL-3 | 3 | Treatment-Naïve & Experienced | 80% |
Safety and Tolerability Comparison
The safety profiles of sofosbuvir-based regimens vary, primarily influenced by the accompanying drugs. Regimens containing peginterferon and/or ribavirin are associated with a higher incidence of adverse events.
| Adverse Event | Sofosbuvir + RBV | Sofosbuvir + Peg-IFN + RBV | Sofosbuvir + Ledipasvir | Sofosbuvir + Velpatasvir |
| Fatigue | 36%[6] | High Incidence[7] | Common[8] | ~15% |
| Headache | 25%[6] | High Incidence[7] | Common[8] | ~22% |
| Nausea | 18%[6] | High Incidence[7] | Common[8] | ~8% |
| Insomnia | - | High Incidence[9] | Common[8] | - |
| Anemia | Common[10] | High Incidence[7] | Less Common | Less Common |
| Neutropenia | - | High Incidence[7] | - | - |
| Influenza-like illness | - | High Incidence[7] | - | - |
| Discontinuation due to AE | 1%[6] | 1%[9] | <1% | <1% |
Note: Percentages are approximate and can vary based on the specific clinical trial and patient population. "Common" and "High Incidence" are used where specific percentages were not consistently reported across studies but were noted as frequent adverse events.
A meta-analysis of trials comparing sofosbuvir/ledipasvir with and without ribavirin found that adverse events were significantly more common in the ribavirin-containing arms.[11] Similarly, in Japanese patients with decompensated cirrhosis, the addition of ribavirin to sofosbuvir-velpatasvir did not improve efficacy but increased toxicity.[12]
Pharmacokinetics of Sofosbuvir-Based Regimens
Sofosbuvir is rapidly absorbed, with peak plasma concentrations observed within 0.5 to 2 hours post-dose. It is extensively metabolized in the liver to form the active triphosphate this compound. The major circulating, inactive metabolite is GS-331007, which is primarily eliminated through the kidneys.
| Parameter | Sofosbuvir | GS-331007 (inactive metabolite) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 2 - 4 hours |
| Plasma Half-life (t1/2) | ~0.4 hours | ~27 hours |
| Primary Route of Elimination | Metabolism | Renal excretion |
Co-administration with ledipasvir or velpatasvir does not have a clinically significant impact on the pharmacokinetics of sofosbuvir or its primary metabolite, GS-331007.
Experimental Protocols
Below is a generalized experimental workflow for a Phase 3 clinical trial evaluating a sofosbuvir-based regimen, based on the design of the ASTRAL-1 study.[4][5]
Key Methodological Components:
-
Study Design: Randomized, double-blind, placebo-controlled (for ASTRAL-1). Open-label for trials involving active comparators like FISSION and ASTRAL-2/3.
-
Patient Population: Inclusion criteria typically involve adults with chronic HCV infection of specific genotypes, with or without compensated cirrhosis, and can be treatment-naïve or treatment-experienced. Key exclusion criteria often include decompensated liver disease, HIV or Hepatitis B co-infection, and prior exposure to NS5B or NS5A inhibitors.[13]
-
Intervention:
-
Sofosbuvir: 400 mg once daily.[6]
-
Ribavirin: Weight-based dosing (e.g., 1000 mg/day for <75 kg, 1200 mg/day for ≥75 kg).[6]
-
Peginterferon alfa-2a: 180 µg once weekly.[6]
-
Ledipasvir: 90 mg (in a fixed-dose combination with sofosbuvir).
-
Velpatasvir: 100 mg (in a fixed-dose combination with sofosbuvir).[5]
-
-
Efficacy Assessment: The primary endpoint is SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after the cessation of treatment.[13]
-
Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs) and laboratory abnormalities throughout the treatment and follow-up periods.[14]
Conclusion
Sofosbuvir-based regimens have revolutionized the treatment of chronic Hepatitis C, consistently demonstrating high SVR12 rates across diverse patient populations.
-
The addition of more advanced direct-acting antivirals like ledipasvir and velpatasvir to sofosbuvir has led to highly effective, all-oral, and well-tolerated treatment options with SVR rates often exceeding 95%.[4][8]
-
Sofosbuvir/velpatasvir offers a pangenotypic solution, simplifying treatment algorithms.[1]
-
Regimens containing peginterferon and/or ribavirin are associated with a greater burden of adverse events and are now less frequently used as first-line therapy.[7][11]
The choice of a specific sofosbuvir-based regimen depends on factors such as HCV genotype, prior treatment history, and the presence of cirrhosis. The data presented in this guide, derived from pivotal clinical trials, provide a quantitative basis for comparing these highly effective therapeutic options.
References
- 1. Efficacy and safety outcomes of sofosbuvir-based treatment regimens for hepatitis C virus-infected patients with or without cirrhosis from phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir and ribavirin in HCV genotypes 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 5. gilead.com [gilead.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sofosbuvir with peginterferon-ribavirin for 12 weeks in previously treated patients with hepatitis C genotype 2 or 3 and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of sofosbuvir plus ribavirin with or without peginterferon-alfa in patients with hepatitis C virus genotype 3 infection and treatment-experienced patients with cirrhosis and hepatitis C virus genotype 2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Efficacy and Safety of 12 Weeks of Sofosbuvir and Ledipasvir versus Sofosbuvir, Ledipasvir, and Ribavirin in Patients with Chronic Hepatitis C, Genotype 1, Who Have Cirrhosis and Have Failed Prior Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of sofosbuvir–velpatasvir with or without ribavirin in HCV-infected Japanese patients with decompensated cirrhosis: an open-label phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Making sure you're not a bot! [lilloa.univ-lille.fr]
Independent Verification of Sofosbuvir's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the antiviral activity of Sofosbuvir (B1194449) (formerly known as PSI-7977), a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. We will delve into its mechanism of action, focusing on the roles of its metabolites PSI-7410 and the active form PSI-7409. Furthermore, we will objectively compare Sofosbuvir's performance with key alternative direct-acting antivirals (DAAs), supported by experimental data from publicly available literature.
Sofosbuvir: Mechanism of Action and Metabolic Activation
Sofosbuvir is a prodrug that, upon oral administration, undergoes extensive metabolism primarily in the liver to form the pharmacologically active nucleoside analog triphosphate, PSI-7409. This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. PSI-7409 mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA strand by the NS5B polymerase. This incorporation leads to chain termination, thereby halting viral replication.[1][2][3][4][5][6]
The metabolic activation of Sofosbuvir is a multi-step process. Initially, the prodrug is hydrolyzed by human cathepsin A or carboxylesterase 1 to form an intermediate metabolite. Subsequent cleavage of the phosphoramidate (B1195095) moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) yields this compound (the uridine monophosphate analog). This compound is then phosphorylated by cellular kinases to the diphosphate (B83284) and subsequently to the active triphosphate form, PSI-7409.[1][2][7]
Comparative Analysis of Antiviral Activity
The efficacy of antiviral agents against HCV is often quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in in vitro assays, such as the HCV replicon system. The lower the EC50 or IC50 value, the more potent the drug. The ultimate clinical measure of success is the Sustained Virologic Response (SVR), defined as the absence of detectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy.
Below is a comparative summary of the in vitro potency and clinical efficacy of Sofosbuvir and selected alternative DAA regimens.
| Drug/Regimen | Target Protein(s) | HCV Genotype | In Vitro Potency (EC50/IC50) of Active Moiety | SVR12 Rates (Treatment-Naïve, Non-Cirrhotic) |
| Sofosbuvir | NS5B Polymerase | 1a | 32-130 nM (PSI-7409)[8] | ~90% (with PEG-IFN/RBV)[6] |
| 1b | 1.6 µM (PSI-7409)[9] | |||
| 2a | 2.8 µM (PSI-7409)[9] | |||
| 3a | 0.7 µM (PSI-7409)[9] | |||
| 4a | 2.6 µM (PSI-7409)[9] | |||
| Glecaprevir/Pibrentasvir (B610101) | NS3/4A Protease, NS5A | 1-6 | Glecaprevir: Data not readily available in nM/µM | 97-98% (8 weeks)[10] |
| Pibrentasvir: Data not readily available in nM/µM | ||||
| Ledipasvir (B612246)/Sofosbuvir | NS5A, NS5B Polymerase | 1, 4, 5, 6 | Ledipasvir: pM range[11] | 97-99% (12 weeks)[12] |
| Elbasvir/Grazoprevir | NS5A, NS3/4A Protease | 1, 4 | Elbasvir: 3-4 nM[9] | 94-97% (12 weeks)[13] |
| Grazoprevir: 0.16-0.8 pM[7] | ||||
| Sofosbuvir/Velpatasvir | NS5B Polymerase, NS5A | 1-6 | Velpatasvir: pM range | 99% (12 weeks)[14] |
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a fundamental tool for evaluating the in vitro antiviral activity of compounds against HCV replication. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.
General Protocol Outline:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selective agent (e.g., G418) to maintain the replicon.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is included.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase.
General Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., MgCl2 or MnCl2), a template RNA, a primer, and labeled nucleotides (e.g., [α-32P]UTP or fluorescently labeled UTP).
-
Compound Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant HCV NS5B polymerase.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA).
-
Product Detection: The amount of newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done using a scintillation counter or phosphorimager after capturing the RNA on a filter. For fluorescently labeled nucleotides, a fluorescence plate reader can be used.
-
Data Analysis: The IC50 value is determined by plotting the percentage of NS5B polymerase inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Independent verification through standardized in vitro assays confirms the potent antiviral activity of Sofosbuvir's active metabolite, PSI-7409, against the HCV NS5B polymerase. When compared to other direct-acting antivirals, Sofosbuvir, particularly in combination regimens, demonstrates high efficacy across multiple HCV genotypes, leading to high SVR rates. The choice of a specific DAA regimen depends on various factors including HCV genotype, prior treatment history, and the presence of cirrhosis. This guide provides a foundational understanding and comparative data to aid researchers and clinicians in the ongoing efforts to combat Hepatitis C.
References
- 1. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Sofosbuvir and Velpatasvir for HCV Genotype 1, 2, 4, 5, and 6 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Data for PSI-7410, a Key Metabolite of the Antiviral Agent Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the available in vitro and in vivo data for PSI-7410, the diphosphate (B83284) metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, and understanding the behavior of its intracellular metabolites is crucial for optimizing antiviral therapies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway and experimental workflows.
Executive Summary
This compound is an essential intermediate in the intracellular metabolic cascade that converts the prodrug sofosbuvir into its pharmacologically active triphosphate form, PSI-7409 (also known as GS-461203). While direct in vitro efficacy data for this compound in HCV replicon systems is not extensively reported, its pivotal role in the rapid and efficient formation of the active antiviral agent is well-established. In vivo studies in human subjects have successfully quantified the total hepatic concentrations of sofosbuvir and its metabolites, providing critical insights into the intracellular pharmacokinetics that underpin the clinical efficacy of sofosbuvir.
Data Presentation
In Vitro Data: Metabolic Conversion
This compound is formed from its monophosphate precursor, PSI-7411, through the action of the enzyme UMP-CMP kinase. Subsequently, nucleoside diphosphate kinase rapidly phosphorylates this compound to the active triphosphate, PSI-7409. The efficiency of these enzymatic conversions is a critical determinant of the overall antiviral activity of sofosbuvir. While specific EC50 values for this compound in HCV replicon assays are not the primary focus in the literature, the potent antiviral activity of the parent drug sofosbuvir, with EC50 values in the low nanomolar range, is a direct consequence of its efficient conversion to the active triphosphate, PSI-7409, via the this compound intermediate.
| Compound | Description | Key Enzyme(s) in Formation/Metabolism | Significance |
| Sofosbuvir (PSI-7977) | Prodrug | Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) | Orally bioavailable form that initiates the intracellular metabolic cascade. |
| PSI-7411 | Monophosphate metabolite | UMP-CMP kinase | Precursor to this compound. |
| This compound | Diphosphate metabolite | Nucleoside diphosphate kinase | Direct precursor to the active triphosphate metabolite. |
| PSI-7409 (GS-461203) | Active triphosphate metabolite | - | Directly inhibits the HCV NS5B RNA-dependent RNA polymerase, terminating viral replication. |
In Vivo Data: Hepatic Concentrations
Studies in HCV-infected patients undergoing liver transplantation have provided invaluable data on the intrahepatic concentrations of sofosbuvir and its metabolites following oral administration of sofosbuvir.
| Parameter | Value | Species | Study Context | Citation |
| Median Total Hepatic Metabolite Concentration (Sofosbuvir + metabolites) | 77.1 µM | Human | HCV-infected patients receiving sofosbuvir prior to liver transplantation. | [1] |
| Estimated Hepatic Concentration of Active Triphosphate (PSI-7409) | ~50 µM | Human | Based on proportions of intracellular metabolites observed in vitro. | [1] |
Signaling and Experimental Workflow Diagrams
Caption: Metabolic activation of sofosbuvir to its active triphosphate form.
Caption: General experimental workflow for antiviral drug evaluation.
Experimental Protocols
Key Experiment: HCV Replicon Assay
Objective: To determine the in vitro antiviral activity of a compound against HCV replication.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells, which are permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Replicon Transfection: Subgenomic HCV replicon constructs, containing the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase), are linearized and transcribed in vitro to produce RNA. The replicon RNA is then introduced into Huh-7 cells via electroporation.
-
Compound Treatment: Transfected cells are seeded into multi-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., sofosbuvir).
-
Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Quantification of Replication: The level of HCV replication is quantified by measuring the activity of the reporter gene. For luciferase-based replicons, cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.
Key Experiment: In Vivo Quantification of Hepatic Metabolites
Objective: To measure the concentration of sofosbuvir and its metabolites in liver tissue from subjects receiving the drug.
Methodology:
-
Sample Collection: Liver tissue samples are obtained from patients who have been receiving a stable daily dose of sofosbuvir. These samples are often collected at the time of liver transplantation.
-
Tissue Homogenization: A known weight of the liver tissue is rapidly homogenized in a cold extraction solution (e.g., acetonitrile-based buffer) to quench metabolic activity and extract the analytes.
-
Sample Preparation: The homogenate is centrifuged to pellet cellular debris. The supernatant, containing the drug and its metabolites, is collected. An internal standard is added to the supernatant for accurate quantification.
-
LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: The analytes are separated on a C18 reverse-phase column using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Mass Spectrometry: The separated analytes are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for sofosbuvir and each of its metabolites (including this compound) are monitored for selective and sensitive quantification.
-
-
Data Analysis: A standard curve is generated using known concentrations of analytical standards for each metabolite. The concentrations of the metabolites in the liver tissue samples are then calculated by comparing their peak areas to the standard curve and are typically expressed as micromoles per liter (µM) or picomoles per milligram of tissue.
Conclusion
The available data strongly support the role of this compound as a crucial, albeit transient, intermediate in the metabolic activation of sofosbuvir. While direct measures of its in vitro anti-HCV activity are not a primary focus of published research, the high intracellular concentrations of the downstream active metabolite, PSI-7409, observed in vivo underscore the efficiency of the metabolic pathway in which this compound participates. This efficient conversion is fundamental to the potent and pan-genotypic clinical efficacy of sofosbuvir in the treatment of Hepatitis C. Future research focusing on the kinetics of each step of the intracellular phosphorylation cascade could provide even deeper insights into optimizing nucleoside/nucleotide analog prodrugs.
References
A Comparative Guide to HCV NS5B Polymerase Inhibitors: Sofosbuvir and its Competitors
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone target for direct-acting antiviral (DAA) therapies. This guide provides a detailed comparison of Sofosbuvir (formerly PSI-7977), a pivotal nucleotide analog inhibitor, with other molecules targeting the same viral enzyme. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.
Introduction to NS5B Polymerase Inhibitors
The HCV NS5B polymerase is essential for the replication of the viral RNA genome. Inhibitors of this enzyme are broadly categorized into two classes:
-
Nucleoside/Nucleotide Inhibitors (NIs): These molecules mimic natural nucleosides/nucleotides. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to premature chain termination. Sofosbuvir is a prime example of this class.[1][2]
-
Non-Nucleoside Inhibitors (NNIs): These compounds bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits the enzyme's activity.[1][2] Dasabuvir (B606944) is a well-known NNI.[3][4]
This guide will focus on comparing the nucleotide inhibitor Sofosbuvir with other NIs and NNIs that have been developed to target the HCV NS5B polymerase.
Comparative Analysis of NS5B Inhibitors
Here, we compare Sofosbuvir with other notable NS5B inhibitors: Dasabuvir, a non-nucleoside inhibitor, and Bemnifosbuvir, another nucleotide analog.
| Molecule | Class | Mechanism of Action | Target Site | Key Advantages |
| Sofosbuvir (PSI-7977) | Nucleotide Inhibitor (Prodrug) | Chain termination of viral RNA synthesis after intracellular conversion to its active triphosphate form (PSI-7409).[5] | Active site of NS5B polymerase. | Pan-genotypic activity, high barrier to resistance.[6][7] |
| Dasabuvir | Non-Nucleoside Inhibitor | Binds to an allosteric site (palm domain) of the NS5B polymerase, inducing a conformational change that inhibits RNA synthesis.[3][4][8] | Allosteric site (Palm I).[3] | Potent activity against HCV genotype 1.[4] |
| Bemnifosbuvir (AT-527) | Nucleotide Inhibitor (Prodrug) | A guanosine (B1672433) nucleotide analog that, after intracellular phosphorylation, inhibits the NS5B polymerase.[9][10] | Active site of NS5B polymerase. | Potent pan-genotypic activity, reported to be approximately 10-fold more potent than Sofosbuvir in vitro, and active against some Sofosbuvir-resistant strains.[9][11] |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of the active triphosphate form of Sofosbuvir (PSI-7409) and comparative clinical trial data.
In Vitro Inhibitory Activity of PSI-7409
| HCV Genotype | NS5B Polymerase IC50 (µM) |
| 1b | 1.6 |
| 2a | 2.8 |
| 3a | 0.7 |
| 4a | 2.6 |
Data sourced from MedChemExpress, reporting on the inhibitory concentration 50% (IC50) of PSI-7409, the active triphosphate metabolite of Sofosbuvir, against NS5B polymerases from various HCV genotypes.
Comparative Clinical Trial Outcomes (Sustained Virologic Response - SVR)
| Regimen | HCV Genotype(s) | Treatment Duration | SVR12 Rate | Reference |
| Sofosbuvir + Ribavirin (B1680618) | 2 or 3 | 12 weeks | 67% | FISSION study[12] |
| Sofosbuvir + Peginterferon alfa + Ribavirin | 1, 4, 5, or 6 | 12 weeks | 90% | NEUTRINO study[6] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin | 1 | 12 weeks | 85.8% - 95.1% | Backus et al., 2016[13] |
| Sofosbuvir/Velpatasvir | 3 | Not Specified | 94.7% | Real-world study in Pakistan[14] |
| Sofosbuvir + Daclatasvir (B1663022) | 3 | Not Specified | 94.4% | Real-world study in Pakistan[14] |
| Sofosbuvir + Daclatasvir | 4 | 12 weeks | 96% | Egyptian cohort study[15] |
SVR12 is defined as undetectable HCV RNA 12 weeks after the end of treatment.
Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of action of Sofosbuvir and the general workflow for evaluating HCV inhibitors.
Caption: Intracellular activation of Sofosbuvir and inhibition of HCV RNA replication.
Caption: General workflow for the development and evaluation of HCV NS5B inhibitors.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Test compounds dissolved in DMSO
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), RNA template, and primer.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the purified HCV NS5B polymerase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA onto a filter membrane (e.g., using trichloroacetic acid).
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
HCV Replicon Assay (Cell-Based)
This assay assesses the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., expressing a reporter gene like luciferase or neomycin phosphotransferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test compounds dissolved in DMSO.
-
Reagents for quantifying the reporter gene product (e.g., luciferase assay substrate) or for quantifying HCV RNA (qRT-PCR).
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For luciferase reporter replicons:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
For qRT-PCR analysis:
-
Isolate total RNA from the cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of HCV RNA. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control and determine the EC50 (half-maximal effective concentration) value.
-
A concurrent cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
Sofosbuvir has been a transformative agent in the treatment of chronic hepatitis C, demonstrating potent, pan-genotypic activity with a high barrier to resistance. The comparative data presented in this guide highlights the ongoing efforts to develop new and improved NS5B polymerase inhibitors. While direct head-to-head comparisons in identical assays are not always publicly available, the information gathered indicates that newer agents like Bemnifosbuvir show promise with potentially increased in vitro potency. The choice of an NS5B inhibitor in a clinical setting is often part of a combination regimen, and factors such as genotype coverage, resistance profile, and safety are paramount in therapeutic decisions. The experimental protocols provided offer a foundation for the continued evaluation and comparison of novel molecules targeting this critical viral enzyme.
References
- 1. scbt.com [scbt.com]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir and daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Bemnifosbuvir - Wikipedia [en.wikipedia.org]
- 11. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effectiveness of ledipasvir/sofosbuvir ± ribavirin vs. ombitasvir/paritaprevir/ritonavir + dasabuvir ± ribavirin HCV genotype 1 patients [hepatitiscnewdrugs.blogspot.com]
- 14. Frontiers | Efficacy and Safety of Generic Sofosbuvir Plus Daclatasvir and Sofosbuvir/Velpatasvir in HCV Genotype 3-Infected Patients: Real-World Outcomes From Pakistan [frontiersin.org]
- 15. Sofosbuvir Plus Daclatasvir in Treatment of Chronic Hepatitis C Genotype 4 Infection in a Cohort of Egyptian Patients: An Experiment the Size of Egyptian Village - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for PSI-7410
The responsible disposal of investigational compounds like PSI-7410, a nucleoside analog, is a critical component of laboratory safety and environmental protection. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the research community. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the surrounding environment.
Core Principles of Pharmaceutical Waste Disposal
Proper disposal of pharmaceutical waste, particularly investigational drugs, is governed by stringent federal and local regulations.[1] The primary objective is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of personnel handling the waste. All unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1][2]
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | As an investigational nucleoside analog, this compound should be treated as hazardous waste unless formally determined otherwise by Environmental Health & Safety (EHS). |
| Container Type | Sturdy, leak-proof, and chemically compatible container with a secure lid.[3] | To prevent spills, leaks, and exposure during storage and transport. |
| Labeling | EHS-provided Hazardous Waste Label, clearly indicating "Hazardous Waste," the full chemical name (this compound), and the primary hazard(s).[3] | To ensure proper identification, handling, and disposal by waste management personnel. |
| Storage | In a designated and secure satellite accumulation area within the laboratory. Must be stored in secondary containment.[3] | To prevent accidental spills and unauthorized access. Secondary containment provides an extra layer of protection. |
| Disposal Method | Incineration via a licensed hazardous waste disposal vendor.[2][4] | To ensure the complete destruction of the active pharmaceutical ingredient. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound waste.[5] | To minimize the risk of personal exposure. |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused compounds, solutions, contaminated lab consumables (e.g., pipette tips, vials), and personal protective equipment.[6]
-
Segregate this compound waste from other waste streams, such as regular trash, biohazardous waste, and radioactive waste.[3] Never mix incompatible wastes.[3]
2. Containerization:
-
Select a waste container that is compatible with the chemical properties of this compound and any solvents used. The container must be in good condition, with no leaks or cracks.
-
Keep the waste container closed at all times, except when adding waste.[3]
3. Labeling:
-
Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
Fill out the label completely and accurately, including the full chemical name "this compound" and the date.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the container is placed in a secondary containment bin or tray to contain any potential leaks.
5. Requesting Disposal:
-
Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.[3]
-
Provide them with all necessary information about the waste, as indicated on the hazardous waste label.
6. Documentation:
-
Maintain a record of the disposal, including the date of the request and the date of pickup. Your EHS department will provide a manifest for tracking the waste to its final disposal site.[2]
Visual Guidance: Disposal Workflow and Logical Relationships
To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.
Caption: Decision pathway for classifying and handling this compound waste.
Caption: Step-by-step workflow for managing this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. easyrxcycle.com [easyrxcycle.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
